Mal-PEG2-oxyamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c11-17-8-7-16-6-5-15-4-3-12-9(13)1-2-10(12)14/h1-2H,3-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLHERZPDIQDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Mal-PEG2-oxyamine: Structure, Properties, and Applications
Introduction
Mal-PEG2-oxyamine is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2] It possesses two distinct reactive terminals—a maleimide group and an oxyamine group—separated by a short, hydrophilic diethylene glycol (PEG2) spacer.[2] This unique architecture allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile tool for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the oxyamine (aminooxy) group chemoselectively ligates with carbonyl (aldehyde or ketone) groups.
Chemical Structure and Properties
The structure of this compound is defined by its three core components: a maleimide ring for thiol conjugation, a flexible two-unit polyethylene glycol chain that enhances solubility and provides spacing, and a terminal oxyamine for carbonyl ligation.
Physicochemical Properties
The properties of this compound make it well-suited for biological applications. Its PEG spacer confers aqueous solubility, while its reactive groups offer specific conjugation capabilities.
| Property | Value | Reference(s) |
| CAS Number | 1146245-73-9 | |
| Molecular Formula | C₁₀H₁₆N₂O₅ | |
| Molecular Weight | 244.24 g/mol | |
| Canonical SMILES | NOCCOCCOCCN1C(=O)C=CC1=O | |
| Appearance | Colorless to light yellow oil | |
| Topological Polar Surface Area | 91.1 Ų | |
| Rotatable Bond Count | 9 | |
| H-Bond Donor Count | 1 | |
| H-Bond Acceptor Count | 6 | |
| Solubility | H₂O: 50 mg/mL (with ultrasonic) |
Functional Groups and Reactivity
The utility of this compound stems from the distinct and highly selective reactivity of its terminal functional groups.
The Maleimide Group: Thiol-Specific Conjugation
The maleimide moiety is an electrophilic Michael acceptor that reacts specifically with nucleophilic thiol (sulfhydryl) groups, most commonly found in the cysteine residues of proteins and peptides. This reaction proceeds readily at a neutral pH range (6.5-7.5) to form a stable, covalent thioether bond. At pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis, which can compete with the desired thiol reaction.
The Oxyamine Group: Carbonyl-Specific Ligation
The oxyamine (-O-NH₂) group reacts chemoselectively with carbonyl compounds, such as aldehydes and ketones, to form a stable oxime linkage. This reaction, known as oxime ligation, is highly efficient and can be performed under mild, slightly acidic conditions (typically pH 4-6), which are compatible with most biomolecules. The orthogonality of this reaction allows for specific labeling even in complex biological mixtures where thiol groups may also be present.
Key Applications
The dual reactivity of this compound makes it a powerful tool for building molecular bridges in various advanced applications.
PROTAC Development
This compound is frequently used as a PEG-based linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
References
An In-Depth Technical Guide to the Mechanism and Application of Mal-PEG2-oxyamine
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Orthogonal Bioconjugation
Mal-PEG2-oxyamine is a heterobifunctional crosslinker designed for the precise and sequential conjugation of biomolecules. Its power lies in its orthogonal reactivity, enabling the directed linkage of two different molecular entities through distinct and non-interfering chemical reactions. The molecule consists of three key components:
-
A Maleimide Group: This functional group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.
-
An Oxyamine Group: This group selectively reacts with carbonyl compounds, specifically aldehydes and ketones, to form a stable oxime linkage.
-
A PEG2 Spacer: A short diethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, while also providing spatial separation between the conjugated molecules to minimize steric hindrance.[1]
This dual-functional nature is particularly valuable in the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized probes for imaging and diagnostics.[2][3]
Mechanism of Action: A Tale of Two Chemistries
The utility of this compound stems from the ability to control two distinct conjugation reactions.
Maleimide-Thiol Conjugation: The Michael Addition
The reaction between the maleimide group and a thiol is a Michael addition. This reaction is highly efficient and chemoselective within a specific pH range.
-
Reaction: The nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This leads to the formation of a stable, covalent thioether bond.
-
pH Dependence: The optimal pH range for this reaction is between 6.5 and 7.5.[1] Below pH 6.5, the reaction rate decreases as the thiol group is predominantly in its protonated, less nucleophilic state. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and competitive reaction with primary amines (e.g., lysine residues) can occur.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
-
Stability: The resulting thiosuccinimide linkage is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols. To create a more permanently stable linkage, the succinimide ring can be intentionally hydrolyzed under basic conditions after the initial conjugation, a process that does not cleave the thioether bond itself.
Figure 1: Maleimide-Thiol Conjugation Pathway.
Oxyamine-Carbonyl Ligation: The Formation of an Oxime Bond
The reaction between the oxyamine group and an aldehyde or ketone results in the formation of a highly stable oxime linkage.
-
Reaction: The nucleophilic nitrogen of the oxyamine attacks the electrophilic carbon of the carbonyl group. This is followed by the elimination of a water molecule to form the C=N-O oxime bond.
-
Catalysis and pH: This reaction is significantly accelerated by nucleophilic catalysts, most commonly aniline and its derivatives (e.g., p-phenylenediamine). While the uncatalyzed reaction proceeds optimally at an acidic pH of 4-5, the use of a catalyst allows for efficient ligation at a neutral pH (around 7.0), which is often crucial for maintaining the integrity of sensitive biomolecules.
-
Stability: The resulting oxime bond is significantly more stable against hydrolysis compared to other imine-based linkages like hydrazones, making it a robust choice for bioconjugates intended for in vivo applications.
Figure 2: Oxyamine-Carbonyl Ligation Pathway.
Quantitative Data
The following tables summarize key quantitative parameters for the two conjugation chemistries. It is important to note that specific reaction rates can vary depending on the specific biomolecules, buffer conditions, and temperature.
Table 1: Maleimide-Thiol Conjugation
| Parameter | Recommended Condition/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction is faster at room temperature. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide-containing reagent is often used to drive the reaction to completion. |
| Second-Order Rate Constant (k) | ~102 M-1s-1 for maleimide-cysteine reaction | This is considered a fast bioconjugation reaction. |
| Reaction Time | 30 minutes to 2 hours at room temperature | Can be extended to overnight at 4°C. |
Table 2: Oxyamine-Carbonyl Ligation
| Parameter | Recommended Condition/Value | Notes |
| pH | ~7.0 (with catalyst) | Aniline and its derivatives are effective catalysts at neutral pH. |
| Catalyst | Aniline or p-phenylenediamine | p-Phenylenediamine can be a more efficient catalyst than aniline at neutral pH. |
| Catalyst Concentration | 10-100 mM | Higher catalyst concentrations can significantly increase the reaction rate. |
| Temperature | Room Temperature (20-25°C) | Standard laboratory conditions are generally suitable. |
| Reaction Time | 1 to 24 hours | Highly dependent on reactant concentrations and the presence and concentration of a catalyst. |
Experimental Protocols
The following provides a general, two-step protocol for the orthogonal conjugation of a thiol-containing biomolecule (Biomolecule 1-SH) and a carbonyl-containing biomolecule (Biomolecule 2-C=O) using this compound. Note: This is a generalized procedure and may require optimization for specific applications.
Materials and Reagents
-
This compound
-
Biomolecule 1-SH (e.g., a cysteine-containing peptide or protein)
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Biomolecule 2-C=O (e.g., an aldehyde-tagged protein or small molecule)
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Reaction Buffer A (Maleimide Conjugation): Phosphate-buffered saline (PBS), pH 7.2, degassed.
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Reaction Buffer B (Oxime Ligation): Phosphate buffer, pH 7.0.
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reducing agent (if necessary, e.g., TCEP)
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Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMF or DMSO)
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Quenching reagent (e.g., L-cysteine)
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Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or HPLC)
Step 1: Conjugation of this compound to Biomolecule 1-SH (Maleimide Reaction)
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Preparation of Biomolecule 1-SH:
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If Biomolecule 1 is a protein with disulfide bonds, these must be reduced to free thiols. Incubate the protein with a 10- to 50-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer A.
-
-
Preparation of this compound:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of Biomolecule 1-SH.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Intermediate Conjugate (Biomolecule 1-S-Mal-PEG2-oxyamine):
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Remove excess, unreacted this compound using a desalting column, dialysis, or SEC equilibrated with Reaction Buffer B. The purified intermediate now has a free oxyamine group ready for the next reaction.
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Step 2: Conjugation of the Intermediate to Biomolecule 2-C=O (Oxime Ligation)
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Conjugation Reaction:
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To the purified intermediate from Step 1, add Biomolecule 2-C=O. A slight molar excess (1.5- to 5-fold) of Biomolecule 2-C=O may be beneficial.
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Add the aniline or p-phenylenediamine catalyst to a final concentration of 10-50 mM.
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Incubate the reaction for 2-24 hours at room temperature with gentle mixing.
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Quenching the Reaction (Optional):
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To quench any unreacted maleimide groups from the initial step (if purification was incomplete), a small amount of L-cysteine can be added.
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Final Purification:
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Purify the final conjugate (Biomolecule 1-S-Mal-PEG2-ON=C-Biomolecule 2) using an appropriate method such as SEC, affinity chromatography, or HPLC to remove unreacted biomolecules, catalyst, and other reagents.
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Characterization of the Final Conjugate
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SDS-PAGE: A noticeable shift in the molecular weight of the protein bands corresponding to the sequential addition of the linker and the second biomolecule should be observed.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the mass of the final conjugate. The expected mass will be the sum of the masses of Biomolecule 1, Biomolecule 2, and the this compound linker, minus the mass of a water molecule from the oxime formation. A mass increase corresponding to the PEGylated linker will be observed.
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HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the final conjugate. The conjugate will have a different retention time compared to the starting biomolecules.
Figure 3: General Experimental Workflow for Orthogonal Conjugation.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Mal-PEG2-oxyamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of Maleimide-PEG2-oxyamine (Mal-PEG2-oxyamine), a heterobifunctional crosslinker critical in the field of bioconjugation and drug development. Its unique architecture, featuring a maleimide group at one end and an oxyamine group at the other, connected by a two-unit polyethylene glycol (PEG) spacer, allows for the sequential and specific conjugation of biomolecules.
Core Chemical Properties
This compound is a versatile tool for creating complex biomolecular architectures. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H16N2O5 | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| CAS Number | 1146245-73-9 | [2] |
| Appearance | Colorless to light yellow oil or solid | [2] |
| Solubility | Soluble in water, DMSO, and DMF.[3] For aqueous buffers, it is recommended to first dissolve in a minimal amount of DMSO and then dilute. | |
| pKa (predicted) | 4.21 ± 0.70 (for the oxyamine group) | |
| Storage | Store at -20°C, protected from light and moisture. Stock solutions in anhydrous solvents can be stored at -20°C for up to one month or -80°C for up to six months. Aqueous solutions should be used immediately. |
Reactivity and Conjugation Chemistry
The power of this compound lies in its dual reactivity, enabling two distinct and sequential conjugation reactions. This allows for the precise assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.
Maleimide-Thiol Conjugation
The maleimide group reacts specifically with thiol (sulfhydryl) groups, primarily found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is a Michael addition and is highly efficient under specific pH conditions.
Key Reaction Parameters:
| Parameter | Optimal Value/Range | Notes |
| pH | 6.5 - 7.5 | The reaction rate increases with pH, but so does the rate of maleimide hydrolysis. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the reaction and minimize side reactions. |
| Molar Ratio | 10-20 fold molar excess of maleimide reagent to thiol-containing molecule | This drives the reaction to completion. The optimal ratio may need to be determined empirically. |
| Second-Order Rate Constant (k2) | ~10² M⁻¹s⁻¹ (for maleimide-cysteine reaction) | This indicates a fast reaction, often reaching completion within minutes to a few hours. |
The thioether bond formed is generally stable, though it can undergo a retro-Michael reaction, especially in the presence of other thiols. Hydrolysis of the succinimide ring to the more stable succinamic acid can mitigate this.
Oxyamine-Carbonyl Conjugation (Oxime Ligation)
The oxyamine group reacts with aldehyde or ketone groups to form a stable oxime linkage. This reaction is highly chemoselective and proceeds under mild acidic conditions.
Key Reaction Parameters:
| Parameter | Optimal Value/Range | Notes |
| pH | 4.0 - 5.5 | This pH range facilitates the acid-catalyzed dehydration step in oxime formation. |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Catalyst | Aniline or aniline derivatives (optional) | Can significantly increase the reaction rate, especially at neutral pH. |
| Second-Order Rate Constant (k2) | 10⁻³ - 10⁰ M⁻¹s⁻¹ (uncatalyzed at neutral pH) up to >10 M⁻¹s⁻¹ (catalyzed or with reactive aldehydes) | The reaction rate is generally slower than maleimide-thiol conjugation but can be significantly enhanced. |
Oxime bonds are known for their high stability compared to other linkages like hydrazones, making them ideal for creating robust bioconjugates.
Experimental Protocols
Below are generalized protocols for utilizing this compound in a dual conjugation strategy. Optimization for specific biomolecules is recommended.
Protocol 1: Two-Step Orthogonal Protein Labeling
This protocol describes the labeling of a protein with two different molecules: one via a cysteine residue and the other via an introduced aldehyde group.
Caption: Workflow for a two-step orthogonal protein conjugation.
Methodology:
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Thiol-Maleimide Reaction:
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Dissolve the thiol-containing protein in a degassed buffer (e.g., phosphate buffer) at pH 7.0-7.5.
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If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
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Dissolve this compound in DMSO or DMF to prepare a stock solution.
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Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
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Incubate for 1-2 hours at room temperature or overnight at 4°C.
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Remove excess this compound by size-exclusion chromatography (SEC) or dialysis.
-
-
Oxime Ligation:
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The aldehyde-containing molecule is introduced to the purified protein-PEG-oxyamine conjugate.
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Adjust the pH of the reaction mixture to 4.5-5.5 with an appropriate buffer (e.g., acetate buffer).
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Incubate the reaction for 4-16 hours at room temperature.
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The final dually labeled protein is purified by SEC or HPLC to remove the excess aldehyde-containing molecule.
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Characterization of Conjugates
The successful synthesis of the bioconjugate can be confirmed using a variety of analytical techniques.
Caption: Analytical workflow for conjugate characterization.
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SDS-PAGE: A noticeable shift in the molecular weight of the protein after each conjugation step indicates successful labeling.
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Mass Spectrometry (e.g., ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the linker and the second molecule.
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HPLC (Reverse-Phase or Size-Exclusion): Can be used to assess the purity of the conjugate and separate labeled from unlabeled species.
Signaling Pathways and Logical Relationships
The application of this compound is often in the context of targeted therapies or diagnostics, where the linker connects a targeting moiety to an effector molecule.
Caption: Logical flow of an ADC utilizing the linker.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and controlled construction of complex bioconjugates. A thorough understanding of its chemical properties and the kinetics of its orthogonal reactions is essential for its successful application in research and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute their bioconjugation strategies effectively.
References
The Role of Polyethylene Glycol (PEG) Spacers in Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) spacers, a process known as PEGylation, has emerged as a cornerstone in the development of therapeutic proteins. This modification strategy significantly enhances the pharmacological properties of proteins, peptides, and antibody-drug conjugates (ADCs) by improving their stability, solubility, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the principles of PEGylation, quantitative data on its effects, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Principles of PEGylation
PEG is a non-toxic, non-immunogenic, and highly soluble polymer composed of repeating ethylene glycol units.[1] When covalently attached to a protein, the PEG spacer forms a hydrophilic cloud around the molecule, which imparts several key advantages:
-
Increased Hydrodynamic Size: The PEG chain increases the effective size of the protein, which reduces its renal clearance and significantly prolongs its circulation half-life.[1]
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Steric Hindrance: The flexible PEG polymer creates a steric barrier that shields the protein from proteolytic enzymes and the host's immune system. This "masking" effect reduces immunogenicity and enhances stability.[1][2]
-
Enhanced Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic proteins and prevent aggregation.[3]
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Improved Pharmacokinetics: By reducing clearance and increasing stability, PEGylation leads to a more sustained therapeutic effect, allowing for less frequent dosing.
The properties of the PEGylated protein are influenced by the molecular weight, structure (linear or branched), and the site of PEG attachment.
Quantitative Impact of PEGylation
The benefits of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize the typical effects of PEGylation on key protein properties.
Table 1: Effect of PEGylation on Protein Pharmacokinetics
| Protein | PEG Size (kDa) | Unmodified Half-life | PEGylated Half-life | Fold Increase | Reference |
| Interferon-α2b | 12 | ~4-8 hours | ~40-70 hours | ~10 | |
| Human Growth Hormone (hGH) | 20 | ~3-4 hours | ~13.5-18 hours | ~4.5 | |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 1.1 hours | 28 hours | 25 | |
| Anti-HER2 Affibody-MMAE Conjugate | 20 | ~0.25 hours | ~6-6.4 hours | ~26 |
Table 2: Impact of PEGylation on Protein Immunogenicity
| Protein | PEG Size (kDa) | Animal Model | Route of Administration | Reduction in Antibody Titer | Reference |
| Chicken IgY | 5 | Balb/c Mice | Intravenous | Significant | |
| Chicken IgY | 20 | Balb/c Mice | Intravenous | Significant | |
| Horse IgG | 5 | C57BL/6 Mice | Intramuscular | Inconsistent/No significant reduction |
Note: The impact of PEGylation on immunogenicity can be variable and depends on the protein, PEG characteristics, animal model, and route of administration.
Table 3: Enhancement of Protein Solubility through PEGylation
| Protein | PEG Size (kDa) | Degree of PEGylation | Fold Increase in Solubility | Reference |
| Lysozyme | 5 | High | > 11 | |
| Various Proteins | N/A | High | Significant |
Key Experimental Protocols
The successful PEGylation of a protein requires careful selection of the appropriate PEG reagent and reaction conditions. The following are detailed methodologies for two common PEGylation strategies.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes the modification of primary amines (e.g., N-terminus and lysine residues) on a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
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Protein of interest
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mPEG-NHS ester (e.g., mPEG-succinimidyl valerate)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Anhydrous DMSO or DMF
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This protocol is for the site-specific modification of free cysteine residues on a protein using a maleimide-activated PEG.
Materials:
-
Protein containing a free cysteine residue
-
mPEG-Maleimide
-
Degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.5)
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Reducing agent (e.g., TCEP-HCl) if disulfides need to be reduced
-
Quenching solution (e.g., 2-mercaptoethanol or L-cysteine)
-
Anhydrous DMSO or DMF
-
Purification equipment (dialysis or SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP-HCl for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
mPEG-Maleimide Preparation: Immediately before use, dissolve the mPEG-Maleimide in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 5- to 10-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.
-
Quenching: Quench the reaction by adding an excess of a free thiol-containing compound like 2-mercaptoethanol or L-cysteine.
-
Purification: Purify the PEGylated protein from unreacted PEG and quenching agent using dialysis or SEC.
-
Characterization: Confirm the site-specific PEGylation and purity of the conjugate using techniques such as mass spectrometry and peptide mapping.
Visualizing Signaling Pathways and Workflows
Signaling Pathways
PEGylation can modulate the interaction of a protein with its receptor, thereby affecting downstream signaling pathways. A notable example is the impact of PEGylated interferon-α on the JAK-STAT signaling pathway.
Caption: PEGylated Interferon-α binding to its receptor, initiating the JAK-STAT signaling cascade.
Experimental Workflows
A systematic workflow is crucial for the successful development and characterization of a PEGylated protein.
Caption: A typical experimental workflow for the development and characterization of a PEGylated protein.
Logical Relationships
The evolution of PEGylation technology can be categorized into distinct generations, each with advancements in control and specificity.
Caption: The evolution of PEGylation technology from first-generation to future directions.
Conclusion
The use of PEG spacers for protein modification is a powerful and clinically validated strategy for improving the therapeutic index of biopharmaceuticals. By enhancing pharmacokinetic properties, increasing stability, and reducing immunogenicity, PEGylation has transformed the treatment landscape for numerous diseases. A thorough understanding of the underlying principles, combined with robust experimental design and rigorous characterization, is essential for the successful development of next-generation PEGylated therapeutics.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thiol-Maleimide Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-maleimide chemistry represents one of the most widely utilized bioconjugation strategies, prized for its high selectivity, rapid reaction kinetics, and mild physiological reaction conditions.[1][2] This method facilitates the covalent linkage of biomolecules, such as proteins, peptides, and oligonucleotides, with a variety of payloads including fluorescent dyes, PEG moieties, radiolabels, and small molecule drugs.[2][3] The core of this chemistry is the reaction between a thiol (sulfhydryl) group, most commonly from a cysteine residue within a protein, and an electrophilic maleimide moiety.[4] This reaction proceeds via a Michael addition mechanism to form a stable thioether bond, specifically a thiosuccinimide linkage. Its efficiency and specificity have made it a cornerstone in the development of antibody-drug conjugates (ADCs), protein labeling for diagnostic and research purposes, and the functionalization of surfaces for biosensor applications. This guide provides a comprehensive overview of the principles, practical considerations, and experimental protocols essential for the successful application of thiol-maleimide chemistry.
Core Principles and Reaction Mechanism
The thiol-maleimide reaction is a specific type of Michael addition, where a nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring. The high reactivity of the maleimide's double bond is attributed to the ring strain and the cis-conformation of the two electron-withdrawing carbonyl groups. This inherent reactivity allows the conjugation to proceed efficiently in aqueous, polar solvents like water, DMSO, or DMF without the need for a catalyst.
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. In this window, the thiol group (with a typical pKa of ~8.5) exists in equilibrium with its more nucleophilic thiolate form, which readily reacts with the maleimide. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over other amino acids like lysine.
Factors Influencing Reaction Efficiency
The success of a thiol-maleimide conjugation is governed by several key parameters that must be carefully controlled. These factors influence not only the reaction rate and yield but also the specificity and stability of the final conjugate.
| Parameter | Optimal Range/Condition | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | This range provides the optimal balance between thiol reactivity (favoring the nucleophilic thiolate form) and selectivity. Below pH 6.5, the reaction slows significantly. Above pH 7.5, competitive reaction with primary amines (e.g., lysine) increases, and the maleimide group becomes more susceptible to hydrolysis. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions are typically performed at room temperature for faster kinetics (e.g., 2 hours) or at 4°C overnight, especially for sensitive proteins, to minimize potential degradation. |
| Buffer Composition | Phosphate, HEPES, Tris | Buffers should be free of extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) which would compete with the target thiol. Buffers should be degassed to remove oxygen, which can promote the oxidation of thiols to unreactive disulfide bonds. |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. For protein labeling, a 10-20 fold excess is a common starting point. However, for specific substrates like the cRGDfK peptide, a 2:1 ratio was found to be optimal, while a larger nanobody required a 5:1 ratio for best results, highlighting the need for empirical optimization. |
| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | If cysteine residues are present as disulfide bonds, they must first be reduced. TCEP is often the preferred reducing agent as it is effective over a wide pH range and, unlike DTT, does not contain a thiol group itself, meaning it does not need to be removed prior to adding the maleimide reagent. |
| Co-solvents | DMSO, DMF | For maleimide reagents with poor aqueous solubility (e.g., many fluorescent dyes), a water-miscible organic solvent like anhydrous DMSO or DMF is required to prepare a concentrated stock solution before adding it to the aqueous reaction buffer. |
Stability and Side Reactions
While the thiol-maleimide reaction is robust, the resulting thiosuccinimide linkage and the maleimide reagent itself are susceptible to several side reactions that can impact the homogeneity, stability, and efficacy of the final conjugate.
Maleimide Hydrolysis
The maleimide ring is prone to hydrolysis, especially at neutral or alkaline pH. This reaction opens the ring to form a non-reactive maleamic acid, rendering the reagent incapable of reacting with thiols. To mitigate this, aqueous solutions of maleimide-containing reagents should always be prepared fresh before use and should not be stored.
Retro-Michael Reaction and Thiol Exchange
The thiosuccinimide bond is reversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols. In a biological context, this can lead to thiol exchange with endogenous molecules like glutathione or serum albumin, causing the payload to detach from its target biomolecule. This instability is a significant concern for in-vivo applications such as ADCs.
Stabilizing the Conjugate
The stability of the thiosuccinimide adduct can be significantly enhanced by hydrolysis of the succinimide ring. This ring-opening reaction forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction. This hydrolysis can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation is complete.
Thiazine Rearrangement
When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide carbonyls. This leads to a transcyclization reaction, forming a six-membered thiazine ring. This rearrangement is more prominent at basic pH and can complicate the purification and characterization of the conjugate. Performing the conjugation at a lower pH can help prevent this impurity.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for key experiments involving thiol-maleimide chemistry.
Protocol 1: General Protein Labeling with a Maleimide Dye
This protocol describes a typical procedure for labeling an antibody (e.g., IgG) with a fluorescent dye functionalized with a maleimide group.
Materials:
-
Antibody (IgG) to be labeled
-
CF® Dye Maleimide (or other maleimide-functionalized payload)
-
Reaction Buffer: 1x PBS or 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Anhydrous DMSO or DMF
-
Purification: Sephadex G-25 column or ultrafiltration device (e.g., 10K MWCO for IgG)
-
Inert gas (Nitrogen or Argon)
Workflow:
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody at a concentration of 1-10 mg/mL (e.g., 7.5-15 mg/mL for IgG, which is ~50-100 µM) in the reaction buffer. Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas to prevent re-oxidation of thiols.
-
Optional - Reduce Disulfide Bonds: If the goal is to label cysteines involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution. Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.
-
Prepare Dye Stock Solution: Allow the vial of maleimide dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.
-
Carry out the Labeling Reaction: While gently stirring or vortexing the protein solution, add the required volume of the dye stock solution to achieve a 10-20 fold molar excess of dye to protein. Flush the reaction vial with inert gas, seal it tightly, and protect it from light. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purify the Conjugate: Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or a suitable storage buffer. The first colored band to elute is the antibody conjugate. Alternatively, for small-scale reactions, an ultrafiltration device can be used to remove the free dye.
-
Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be calculated using spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λ_max of the dye.
-
Storage: For long-term storage, add a stabilizer like 5-10 mg/mL BSA and a preservative such as 0.01-0.03% sodium azide. Store the conjugate protected from light at 4°C or, with 50% glycerol added, at -20°C. Under these conditions, conjugates can be stable for a year or more.
Conclusion
Thiol-maleimide chemistry is a powerful and versatile tool in the arsenal of researchers in life sciences and drug development. Its high selectivity for cysteine residues under physiological conditions allows for precise, site-specific modifications of complex biomolecules. However, a thorough understanding of the reaction mechanism, influencing factors, and potential side reactions is critical for success. By carefully controlling parameters such as pH, temperature, and reactant stoichiometry, and by being mindful of the stability of both the maleimide reagent and the resulting conjugate, researchers can effectively harness this chemistry to create novel bioconjugates for a wide array of applications, from basic research to the development of next-generation therapeutics.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. lumiprobe.com [lumiprobe.com]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to Oxime Ligation
For Researchers, Scientists, and Drug Development Professionals
Oxime ligation has emerged as a robust and versatile tool in the field of bioconjugation, enabling the precise and stable linkage of molecules for a myriad of applications, from fundamental biological studies to the development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles of oxime ligation, including its mechanism, kinetics, and practical applications. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively implement this powerful chemistry in their work.
Introduction to Oxime Ligation: A Bioorthogonal Chemistry
Oxime ligation is a chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or a ketone.[1][2][3] This reaction is classified as bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes.[4][5] The high specificity and stability of the resulting conjugate make oxime ligation a favored method for creating well-defined bioconjugates.
The key advantages of oxime ligation include:
-
High Chemoselectivity: The reaction is highly specific between the aminooxy and carbonyl groups, avoiding side reactions with other functional groups present in biomolecules.
-
Stable Oxime Bond: The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, ensuring the integrity of the bioconjugate under physiological conditions.
-
Mild Reaction Conditions: The ligation can be performed in aqueous buffers, typically at a slightly acidic to neutral pH (optimally around 4-5), which is compatible with the stability of most proteins and other biomolecules.
-
Favorable Kinetics: While the uncatalyzed reaction can be slow at neutral pH, the use of catalysts can significantly accelerate the ligation, enabling rapid bioconjugation.
The Chemistry of Oxime Ligation
The formation of an oxime bond proceeds through a two-step mechanism involving the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable oxime.
Reaction Mechanism and Catalysis
The reaction begins with the nucleophilic addition of the aminooxy group to the aldehyde or ketone, forming a tetrahedral intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final oxime product. The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime.
Aniline and its derivatives, such as p-phenylenediamine and m-phenylenediamine, are commonly used as catalysts to accelerate the reaction, especially at neutral pH. The catalyst functions by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy group.
Factors Influencing Reaction Kinetics
The rate of oxime ligation is influenced by several factors:
-
pH: The reaction is generally fastest in slightly acidic conditions (pH 4-5). This is because the dehydration step of the tetrahedral intermediate is acid-catalyzed.
-
Reactant Structure: Electron-withdrawing groups on the carbonyl compound can increase its reactivity. Aldehydes are generally more reactive than ketones due to reduced steric hindrance.
-
Catalyst: The presence and concentration of an aniline-based catalyst can dramatically increase the reaction rate, especially at neutral pH. m-Phenylenediamine has been shown to be a particularly efficient catalyst due to its high aqueous solubility, allowing for its use at higher concentrations.
-
Solvent: While the reaction is typically carried out in aqueous media, the use of organic co-solvents can sometimes enhance reaction rates by improving the solubility of the reactants.
Quantitative Data on Oxime Ligation Kinetics
The efficiency of oxime ligation can be quantified by its second-order rate constant (k). The following table summarizes representative kinetic data from the literature.
| Carbonyl Compound | Aminooxy Compound | Catalyst (Concentration) | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | ~10¹ - 10³ | |
| 4-Nitrobenzaldehyde | Arylhydrazine | None | - | 4.5-fold faster than 4-methoxybenzaldehyde | |
| Aldehyde-functionalized protein | Aminooxy-fluorophore | m-Phenylenediamine | 7.4 | Significantly faster than with aniline | |
| Ketone-containing protein | Aminooxy-PEG | m-Phenylenediamine | 7.4 | Efficient PEGylation |
Applications in Research and Drug Development
The versatility of oxime ligation has led to its widespread adoption in various areas of bioconjugation:
-
Protein Labeling and Modification: Site-specific introduction of probes, tags, or other modifications to proteins.
-
Peptide and Protein-Protein Conjugation: Creation of well-defined peptide-protein and protein-protein conjugates for therapeutic or diagnostic purposes.
-
Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.
-
Surface Immobilization: Controlled attachment of proteins to surfaces for applications in biosensors and microarrays.
-
Radiolabeling: Rapid incorporation of radioisotopes, such as ¹⁸F, for positron emission tomography (PET) imaging.
Detailed Experimental Protocols
The following are generalized protocols for performing oxime ligation. Optimization of reaction conditions may be necessary for specific applications.
General Protocol for Oxime Ligation in Solution
This protocol describes a typical procedure for conjugating an aminooxy-containing molecule to an aldehyde- or ketone-functionalized biomolecule.
Materials:
-
Aldehyde- or ketone-functionalized biomolecule
-
Aminooxy-containing molecule
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0; or 0.1 M sodium acetate, pH 4.5)
-
Catalyst Stock Solution (e.g., 1 M aniline or m-phenylenediamine in DMSO or water)
-
Quenching solution (optional, e.g., an excess of an aminooxy- or aldehyde-containing small molecule)
-
Analytical instruments (e.g., HPLC, mass spectrometer)
Procedure:
-
Dissolve the aldehyde- or ketone-functionalized biomolecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the aminooxy-containing molecule to the reaction mixture. A slight excess (1.5-5 equivalents) of the aminooxy compound is often used to drive the reaction to completion.
-
Add the catalyst from the stock solution to a final concentration of 10-100 mM.
-
Gently mix the reaction and incubate at room temperature or 37°C.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., RP-HPLC, LC-MS).
-
Once the reaction is complete, the product can be purified from excess reagents and catalyst by standard methods such as size-exclusion chromatography or dialysis.
Protocol for Protein Immobilization on a Surface via Oxime Ligation
This protocol outlines the steps for immobilizing a protein onto a functionalized surface.
Materials:
-
Aminooxy- or aldehyde-functionalized surface (e.g., glass slide, microarray plate)
-
Aldehyde- or aminooxy-modified protein
-
Immobilization Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Blocking Buffer (e.g., PBS containing 1% BSA)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare a solution of the modified protein in the immobilization buffer at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Apply the protein solution to the functionalized surface and incubate for 1-2 hours at room temperature in a humidified chamber.
-
Wash the surface thoroughly with the washing buffer to remove any unbound protein.
-
Block any remaining reactive sites on the surface by incubating with the blocking buffer for 1 hour at room temperature.
-
Wash the surface again with the washing buffer.
-
The surface with the immobilized protein is now ready for use in downstream applications.
Visualizing Workflows and Relationships
The following diagrams illustrate the general workflow for a bioconjugation experiment using oxime ligation and the logical relationship of its key advantages.
Conclusion
Oxime ligation stands as a powerful and reliable method for the creation of well-defined bioconjugates. Its bioorthogonality, coupled with the stability of the resulting linkage and the mild reaction conditions, has cemented its place in the toolbox of chemists and biologists alike. By understanding the fundamental principles and having access to robust protocols, researchers can confidently apply this chemistry to advance their scientific endeavors in basic research, diagnostics, and the development of next-generation therapeutics.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Mal-PEG2-oxyamine as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
This technical guide provides a comprehensive overview of Mal-PEG2-oxyamine, a bifunctional linker increasingly utilized in the design and synthesis of novel PROTACs. We will delve into its chemical characteristics, its application in the development of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrading PROTAC, and provide detailed experimental protocols for the characterization of such a PROTAC.
The this compound Linker: Structure and Reactivity
This compound is a polyethylene glycol (PEG)-based linker that offers a balance of flexibility and hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.[1] Its key features are the two terminal functional groups:
-
Maleimide: This group reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins or in ligands designed with a thiol handle. This reaction proceeds via a Michael addition to form a stable thioether bond.
-
Oxyamine (H₂N-O-): This functional group readily reacts with aldehydes and ketones to form a stable oxime linkage. This provides a versatile conjugation point for ligands bearing a carbonyl group.
The combination of these two orthogonal reactive handles allows for a sequential and controlled synthesis of PROTACs.
Case Study: An IRAK4-Targeting PROTAC with a this compound Linker
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response and is a compelling therapeutic target in oncology and inflammatory diseases.[2][3] A study by Chen et al. (2021) described the development of a potent IRAK4-degrading PROTAC, herein referred to as Compound 9 , which incorporates a this compound linker.[4]
Quantitative Data for IRAK4-Degrading PROTAC (Compound 9)
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of protein degradation (Dmax). The following table summarizes the degradation profile of Compound 9 in relevant cancer cell lines.
| Compound ID | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dmax (%) | Reference |
| Compound 9 | IRAK4 | Pomalidomide (CRBN) | OCI-LY10 | 4.6 | >90 | [4] |
| Compound 9 | IRAK4 | Pomalidomide (CRBN) | TMD8 | 10.3 | >90 |
Signaling Pathway and Experimental Workflows
IRAK4 Signaling Pathway
IRAK4 is a key upstream kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Activation of this pathway leads to the downstream activation of NF-κB and MAPK signaling, resulting in the production of pro-inflammatory cytokines. The degradation of IRAK4 by a PROTAC effectively shuts down this signaling cascade.
Caption: IRAK4 Signaling Pathway and Point of PROTAC Intervention.
PROTAC Design and Optimization Workflow
The development of an effective PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
Caption: General Workflow for PROTAC Design and Optimization.
Experimental Protocols
Synthesis of an IRAK4-Targeting PROTAC using this compound Linker (Representative Protocol)
This protocol is a representative procedure for the synthesis of an IRAK4-targeting PROTAC, adapted from the principles of bifunctional linker conjugation.
Step 1: Synthesis of Ligand-Linker Intermediate
-
Dissolve the IRAK4 inhibitor bearing a suitable functional group (e.g., a primary amine) in an appropriate solvent such as dimethylformamide (DMF).
-
Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base like diisopropylethylamine (DIPEA) to the solution to activate the amine for subsequent reaction.
-
Stir the reaction at room temperature for 1-2 hours to form the N-succinimidyl carbamate intermediate.
-
In a separate flask, dissolve this compound in DMF.
-
Add the activated IRAK4 inhibitor solution to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the IRAK4 ligand-linker intermediate.
Step 2: Conjugation to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., pomalidomide with a suitable reactive handle like a primary amine) in DMF.
-
Add the purified IRAK4 ligand-linker intermediate to the E3 ligase ligand solution.
-
Add a coupling reagent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and DIPEA to facilitate amide bond formation.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for IRAK4 Degradation
This protocol details the steps to quantify the degradation of IRAK4 in cells treated with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
PROTAC compound (e.g., Compound 9) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., OCI-LY10 or TMD8) in 6-well plates and allow them to adhere or reach the desired density.
-
Treat the cells with varying concentrations of the IRAK4 PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a separate gel for the loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control to determine DC₅₀ and Dmax values.
-
In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-mediated degradation of IRAK4 is dependent on the ubiquitin-proteasome system.
Materials:
-
Cells treated with PROTAC as in the Western blot protocol.
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (as above)
-
Protein A/G magnetic beads
-
Primary antibody against IRAK4 for immunoprecipitation
-
Primary antibody against ubiquitin for Western blotting
-
Other reagents for Western blotting as listed above.
Procedure:
-
Cell Treatment:
-
Treat cells with the IRAK4 PROTAC at a concentration that induces significant degradation.
-
In a parallel set of wells, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Include a vehicle-only control.
-
-
Cell Lysis:
-
Lyse the cells as described in the Western blot protocol.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-IRAK4 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated IRAK4.
-
A smear of high-molecular-weight bands in the PROTAC-treated sample, which is enhanced in the presence of a proteasome inhibitor, indicates ubiquitination of IRAK4.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the IRAK4-degrading PROTAC.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the IRAK4 PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Conclusion
The this compound linker offers a versatile and effective tool for the construction of PROTACs. Its bifunctional nature allows for controlled and sequential conjugation of target protein and E3 ligase ligands, while the PEG spacer can impart favorable physicochemical properties to the final molecule. The successful development of potent IRAK4-degrading PROTACs utilizing this linker underscores its potential in the broader field of targeted protein degradation. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological evaluation of novel PROTACs, facilitating the advancement of this promising therapeutic modality.
References
Mal-PEG2-oxyamine CAS number and molecular weight
An In-Depth Technical Guide to Mal-PEG2-oxyamine
For researchers, scientists, and drug development professionals, this compound is a valuable heterobifunctional crosslinker. This guide provides a comprehensive overview of its properties and applications, with a focus on bioconjugation techniques.
Core Properties of this compound
This compound is a versatile molecule used in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a maleimide group, an oxyamine group, and a two-unit polyethylene glycol (PEG) spacer.[2]
| Property | Value | Reference |
| CAS Number | 1146245-73-9 | [1] |
| Molecular Weight | 244.24 g/mol | [3] |
| Chemical Formula | C10H16N2O5 | |
| Appearance | Colorless to light yellow oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage | Store at -20°C for long-term stability |
A related compound, this compound TFA, is the trifluoroacetic acid salt form and has a molecular weight of 358.27 g/mol .
Bioconjugation and Mechanism of Action
The utility of this compound lies in its two distinct reactive groups, which allow for sequential or orthogonal conjugation of two different molecules.
-
Maleimide Group : This group selectively reacts with sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond and proceeds efficiently at a pH range of 6.5-7.5.
-
Oxyamine Group : The aminooxy (oxyamine) functionality specifically reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage.
The PEG2 spacer enhances the solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules to minimize steric hindrance.
Experimental Protocols
Below are representative protocols for the use of this compound in bioconjugation.
Protocol 1: Two-Step Protein-Small Molecule Conjugation
This protocol outlines the conjugation of a protein (containing a cysteine residue) to a small molecule that has been engineered to contain an aldehyde or ketone group.
Materials:
-
Protein with an accessible cysteine residue
-
Small molecule with a carbonyl group
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
Step 1: Reaction of this compound with Protein
-
Protein Preparation : Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Disulfide Bond Reduction : If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Linker Preparation : Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation : Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification : Remove excess, unreacted linker using size-exclusion chromatography or dialysis.
Step 2: Reaction of Protein-Linker Conjugate with Small Molecule
-
pH Adjustment : Adjust the pH of the purified protein-linker conjugate solution to 4.5-5.5 to facilitate oxime ligation.
-
Small Molecule Addition : Add a 10- to 50-fold molar excess of the carbonyl-containing small molecule.
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature.
-
Final Purification : Purify the final protein-small molecule conjugate using size-exclusion chromatography to remove unreacted small molecules.
Protocol 2: PROTAC Synthesis
In PROTAC synthesis, this compound can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The synthetic strategy will depend on the functional groups available on each ligand.
General Strategy:
-
One ligand (e.g., the E3 ligase ligand) is modified to contain a carbonyl group, while the other ligand (for the target protein) is modified to have a thiol group.
-
The thiol-containing ligand is reacted with the maleimide group of this compound.
-
The resulting conjugate is then purified and subsequently reacted with the carbonyl-containing ligand via the oxyamine group to form the final PROTAC.
Visualizing Workflows and Pathways
To better illustrate the applications of this compound, the following diagrams depict a typical experimental workflow and the general mechanism of a PROTAC.
Caption: A general workflow for a two-step bioconjugation using this compound.
Caption: The mechanism of action for a PROTAC, which can be synthesized using this compound.
References
Methodological & Application
Mal-PEG2-oxyamine: A Heterobifunctional Linker for Advanced Protein Labeling and Bioconjugation
Abstract
This application note provides a detailed protocol for the use of Mal-PEG2-oxyamine, a heterobifunctional crosslinker, in protein labeling and bioconjugation. This compound possesses a maleimide group for covalent linkage to thiol-containing moieties, such as cysteine residues, and an oxyamine group for reaction with carbonyl groups like aldehydes and ketones. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This unique combination of reactive groups allows for the sequential and site-specific conjugation of two different molecules to a protein of interest, making it a valuable tool in drug development, diagnostics, and proteomics research. Detailed experimental protocols for both maleimide-thiol and oxyamine-carbonyl conjugations, purification, and characterization are provided, along with an application spotlight on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and novel research tools such as PROTACs.[1][2] this compound is a versatile heterobifunctional linker designed for the precise and efficient dual functionalization of proteins.[3][4]
The linker consists of three key components:
-
A maleimide group that selectively reacts with free sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond.[3]
-
An oxyamine (aminooxy) group that chemoselectively ligates with aldehyde or ketone functionalities to form a stable oxime linkage.
-
A short, hydrophilic PEG2 spacer that improves the solubility of the linker and the resulting conjugate, while also minimizing steric hindrance between the conjugated molecules.
This dual-reactivity allows for orthogonal or sequential labeling strategies, where two different molecules can be attached to a single protein in a controlled manner. This capability is particularly advantageous in applications requiring the assembly of complex biomolecular constructs.
Application Spotlight: PROTAC Synthesis
A prominent application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein binder to the E3 ligase ligand.
Ubiquitin-Proteasome Signaling Pathway in PROTAC Action
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Protocols
Materials and Reagents
-
Protein of interest (containing at least one accessible cysteine residue and a site for introducing a carbonyl group)
-
This compound
-
Reaction Buffer A (Maleimide-Thiol Conjugation): Phosphate-buffered saline (PBS), pH 6.5-7.5, or other amine-free and thiol-free buffer (e.g., HEPES).
-
Reaction Buffer B (Oxyamine-Carbonyl Ligation): Aniline-acetate buffer (pH 4.5-5.5) or as empirically determined for the specific protein.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (for maleimide reaction): L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes with appropriate molecular weight cutoff (MWCO).
Experimental Workflow for Dual Labeling
The dual labeling strategy with this compound is a sequential process. The maleimide-thiol conjugation is typically performed first due to the higher stability of the resulting thioether bond under various pH conditions compared to the oxime bond.
Caption: Sequential dual labeling workflow using this compound.
Protocol 1: Maleimide-Thiol Conjugation
-
Protein Preparation:
-
Dissolve or exchange the protein into Reaction Buffer A at a concentration of 1-10 mg/mL. The buffer must be free of primary amines (like Tris) and other thiol-containing compounds.
-
Degas the buffer to minimize oxidation of the protein's thiol groups.
-
(Optional) If the target cysteine is in a disulfide bond, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not need to be removed before adding the maleimide reagent.
-
-
Labeling Reaction:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a 5- to 10-fold molar excess of L-cysteine or β-mercaptoethanol (relative to the this compound) to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against Reaction Buffer B or a suitable storage buffer.
-
Protocol 2: Oxyamine-Carbonyl Ligation
-
Preparation of Carbonyl Group on Protein:
-
The carbonyl group (aldehyde or ketone) can be introduced into the protein through various methods, such as site-specific enzymatic modification or periodate oxidation of glycoprotein glycans.
-
-
Ligation Reaction:
-
To the purified protein-PEG-oxyamine conjugate from Protocol 1, add the molecule of interest that contains a carbonyl group.
-
The reaction is typically performed in a slightly acidic buffer (pH 4.5-5.5) to catalyze oxime formation. Aniline can be used as a catalyst.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final dual-labeled protein conjugate using SEC or dialysis to remove unreacted molecules.
-
Data Presentation and Characterization
The success of the labeling reactions should be monitored and the final conjugate characterized.
| Parameter | Method | Expected Outcome |
| Degree of Labeling (DOL) - Maleimide | UV-Vis Spectroscopy, Mass Spectrometry (MS) | Determination of the average number of this compound molecules per protein after the first conjugation step. |
| Degree of Labeling (DOL) - Oxyamine | UV-Vis Spectroscopy (if the second molecule is a chromophore), MS | Determination of the average number of the second molecule of interest per protein. |
| Purity and Homogeneity | SDS-PAGE, Size-Exclusion Chromatography (SEC) | Assessment of the purity of the conjugate and identification of any aggregation or fragmentation. A shift in molecular weight on SDS-PAGE is expected after each conjugation step. |
| Confirmation of Conjugation | Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirmation of the mass increase corresponding to the addition of the linker and the second molecule. |
| Functional Activity | In vitro or cell-based assays | Assessment of the biological activity of the protein after conjugation to ensure that the labeling process has not compromised its function. |
Table 1: Methods for Characterization of Labeled Proteins.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Maleimide) | - Thiol groups are oxidized.- Competing nucleophiles in the buffer.- Hydrolysis of the maleimide group. | - Ensure proper reduction with TCEP.- Use a thiol- and amine-free buffer.- Prepare the this compound solution immediately before use. |
| Low Labeling Efficiency (Oxyamine) | - Inefficient generation of carbonyl groups.- Suboptimal pH for oxime ligation. | - Optimize the carbonyl generation step.- Perform a pH titration to find the optimal pH for the ligation reaction. |
| Protein Aggregation/Precipitation | - High degree of labeling with hydrophobic molecules.- Unfavorable buffer conditions. | - Reduce the molar excess of the labeling reagents.- Optimize buffer composition (e.g., add solubilizing agents like arginine). |
| Non-specific Labeling | - Reaction of maleimide with other nucleophiles at high pH. | - Maintain the pH of the maleimide reaction between 6.5 and 7.5. |
Table 2: Troubleshooting Guide for this compound Labeling.
Conclusion
This compound is a powerful and versatile tool for the site-specific dual functionalization of proteins. The orthogonal reactivity of its maleimide and oxyamine groups allows for the controlled and sequential attachment of two different molecular entities, enabling the construction of complex bioconjugates for a wide range of applications in research and drug development. The protocols and guidelines presented in this application note provide a framework for the successful implementation of this compound in protein labeling experiments.
References
Step-by-Step Guide to Antibody Conjugation with Mal-PEG2-oxyamine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of antibodies with the heterobifunctional linker, Mal-PEG2-oxyamine. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, enabling the precise joining of a targeting antibody to a payload molecule.[1][2][3]
Introduction
This compound is a versatile crosslinker composed of a maleimide group, a short polyethylene glycol (PEG) spacer, and an oxyamine (aminooxy) group.[1] The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1] The oxyamine group selectively reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime bond. The PEG spacer enhances solubility and reduces steric hindrance during conjugation.
This dual reactivity allows for two primary strategies for antibody conjugation:
-
Thiol-Maleimide Conjugation: This approach targets the native or engineered cysteine residues on the antibody. The interchain disulfide bonds of the antibody can be partially reduced to generate free thiols for reaction with the maleimide group of the linker. The oxyamine end of the linker is then available to conjugate with a payload containing a carbonyl group.
-
Carbonyl-Oxyamine Conjugation: This strategy involves the generation or introduction of aldehyde or ketone groups on the antibody. A common method is the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody. The oxyamine group of the linker reacts with these carbonyls, leaving the maleimide group available for conjugation with a thiol-containing payload.
The choice of strategy depends on the nature of the antibody, the desired site of conjugation, and the functional groups available on the payload molecule.
Experimental Protocols
Below are detailed protocols for the two primary methods of conjugating antibodies using this compound.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to an antibody via reduced cysteine residues.
Materials:
-
Antibody (1-10 mg/mL in a suitable buffer like PBS, pH 7.2-7.5)
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5, with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns or dialysis equipment for purification
-
Anhydrous DMSO or DMF for dissolving the linker
Step-by-Step Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-2 mg/mL in Conjugation Buffer.
-
Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds. The exact concentration of the reducing agent and incubation time may need to be optimized for the specific antibody.
-
Immediately remove the excess reducing agent using a desalting column or through dialysis against Conjugation Buffer. This step is critical to prevent the quenching of the maleimide reaction.
-
-
Linker Conjugation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a 5-10 fold molar excess of the this compound solution to the reduced antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a quenching reagent like N-acetylcysteine at a final concentration of 1-2 mM.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or using a desalting column. The purified antibody-linker conjugate is now ready for the subsequent conjugation with a carbonyl-containing payload.
-
Diagram of Thiol-Maleimide Conjugation Workflow:
Caption: Workflow for antibody conjugation via thiol-maleimide reaction.
Protocol 2: Carbonyl-Oxyamine Conjugation
This protocol details the conjugation of this compound to an antibody through oxidized carbohydrate moieties.
Materials:
-
Antibody (1-10 mg/mL in a suitable buffer like PBS, pH 6.0-7.0)
-
This compound
-
Oxidizing agent (e.g., sodium periodate)
-
Conjugation Buffer (e.g., Acetate buffer, pH 5.5-6.0)
-
Quenching reagent (e.g., glycerol or ethylene glycol)
-
Desalting columns or dialysis equipment for purification
-
Anhydrous DMSO or DMF for dissolving the linker
Step-by-Step Procedure:
-
Antibody Oxidation:
-
Exchange the antibody into an oxidation buffer (e.g., PBS, pH 6.0).
-
Add a freshly prepared solution of sodium periodate to the antibody to a final concentration of 1-2 mM.
-
Incubate the reaction on ice and in the dark for 30 minutes to generate aldehyde groups on the carbohydrate chains.
-
Quench the reaction by adding glycerol to a final concentration of 15-30 mM and incubate for 15 minutes on ice.
-
Remove excess periodate and quenching agent by buffer exchange into Conjugation Buffer (pH 5.5-6.0) using a desalting column or dialysis.
-
-
Linker Conjugation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a 20-50 fold molar excess of the this compound solution to the oxidized antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the antibody-linker conjugate from excess linker using SEC, dialysis, or a desalting column. The resulting conjugate now has a maleimide group ready for reaction with a thiol-containing payload.
-
Diagram of Carbonyl-Oxyamine Conjugation Workflow:
Caption: Workflow for antibody conjugation via carbonyl-oxyamine reaction.
Data Presentation
The success of the conjugation reaction is typically assessed by determining the drug-to-antibody ratio (DAR). This can be measured using techniques such as:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be calculated.
-
Mass Spectrometry: This provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of linker-payload molecules attached.
-
Hydrophobic Interaction Chromatography (HIC): This chromatographic technique can separate antibody species with different numbers of conjugated molecules.
Table 1: Example Quantitative Data Summary
| Parameter | Method | Typical Value |
| Antibody Concentration | UV-Vis (A280) | 1-10 mg/mL |
| Linker:Antibody Molar Ratio | - | 5:1 to 50:1 |
| Conjugation Efficiency | Mass Spectrometry | >90% |
| Drug-to-Antibody Ratio (DAR) | HIC / Mass Spec | 2-4 |
| Purity of Conjugate | SEC-HPLC | >95% |
| Aggregation | SEC-HPLC | <5% |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reactions involved in the two conjugation strategies.
Caption: Chemical pathways for ADC formation using this compound.
Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, including reagent concentrations, incubation times, and temperature, may be necessary for specific antibodies and payloads to achieve the desired conjugation efficiency and product quality.
References
Application Notes and Protocols for Mal-PEG2-oxyamine: Achieving Optimal Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition tables for the effective use of Mal-PEG2-oxyamine, a heterobifunctional linker. This linker is designed for the sequential or orthogonal conjugation of molecules containing sulfhydryl (thiol) groups and carbonyl (aldehyde or ketone) groups, making it a valuable tool in bioconjugation, drug delivery, and probe development.[1][2]
Introduction to this compound
This compound is a versatile crosslinker featuring two distinct reactive moieties separated by a short, hydrophilic polyethylene glycol (PEG2) spacer.
-
Maleimide Group: Reacts specifically and efficiently with free sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins and peptides, to form a stable thioether bond.[1][2]
-
Oxyamine (Aminooxy) Group: Chemoselectively reacts with aldehyde or ketone groups to form a stable oxime linkage.[1]
-
PEG2 Spacer: The diethyleneglycol spacer enhances solubility in aqueous buffers and provides flexibility, which can help minimize steric hindrance during conjugation.
This dual reactivity allows for precise, controlled conjugation strategies, such as linking a peptide to a protein, immobilizing a biomolecule on a surface, or constructing complex antibody-drug conjugates (ADCs).
Reaction Mechanisms and Pathways
To achieve optimal yields, it is crucial to understand the chemistry of both conjugation reactions. The following diagrams illustrate the reaction pathways.
Caption: Maleimide-Thiol Conjugation Pathway.
Caption: Oxyamine-Carbonyl Conjugation Pathway.
Optimizing the Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol is highly efficient and selective within a specific pH range. The primary competing reaction is the hydrolysis of the maleimide ring, which increases significantly at higher pH and renders the linker unreactive towards thiols.
Key Reaction Parameters
| Parameter | Optimal Range | Rationale & Notes |
| pH | 6.5 - 7.5 | This range ensures the thiol group is sufficiently nucleophilic for rapid reaction while minimizing maleimide hydrolysis. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. |
| Temperature | 4°C to 25°C (Room Temp) | Reaction proceeds efficiently at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, though this will require a longer incubation time. |
| Reactant Molar Ratio | 10-20 fold molar excess of this compound | A molar excess of the maleimide-containing linker drives the reaction to completion, especially when labeling proteins. This ratio should be optimized for each specific application. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion at room temperature. The reaction progress can be monitored using techniques like SDS-PAGE or HPLC. |
| Buffers | Phosphate (PBS), HEPES, Tris | Use non-amine and non-thiol containing buffers. Degas buffers to remove oxygen and prevent the oxidation of thiols to disulfides. The inclusion of 1-5 mM EDTA can chelate metal ions that catalyze thiol oxidation. |
Protocol: Conjugation to a Thiol-Containing Protein
This protocol provides a general guideline for conjugating this compound to a protein with available cysteine residues.
Materials:
-
Protein with free thiol groups (1-5 mg/mL)
-
This compound
-
Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0 (degassed)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP, DTT) - if needed
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate it with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed via dialysis or a desalting column before proceeding.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Aqueous solutions of maleimides are not recommended for storage due to hydrolysis.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol like cysteine or 2-mercaptoethanol to quench any unreacted maleimide.
-
Purification: Remove excess, unreacted this compound and other small molecules by size exclusion chromatography (e.g., a G-25 column), dialysis, or tangential flow filtration.
Optimizing the Oxyamine-Carbonyl Conjugation (Oxime Ligation)
The formation of an oxime bond between an oxyamine and an aldehyde or ketone is most efficient under acidic conditions. The reaction rate can be significantly accelerated by the use of a nucleophilic catalyst, such as aniline or its derivatives.
Key Reaction Parameters
| Parameter | Optimal Range | Rationale & Notes |
| pH | 4.0 - 5.0 | This pH range is a balance between protonating the carbonyl group to make it more electrophilic and not protonating the oxyamine, which would render it non-nucleophilic. |
| Temperature | 25°C (Room Temp) | The reaction proceeds efficiently at room temperature. |
| Catalyst | 10-100 mM Aniline or p-phenylenediamine | Aniline and its derivatives act as nucleophilic catalysts, dramatically increasing the reaction rate, especially at neutral pH. p-Phenylenediamine has been shown to be a superior catalyst to aniline at neutral pH. |
| Reactant Molar Ratio | 1.5 - 5 fold molar excess of oxyamine-linker | A slight to moderate excess of the oxyamine-containing molecule is typically sufficient to drive the reaction towards completion. |
| Reaction Time | 4 - 24 hours | Reaction times can be long, but progress can be monitored by HPLC or mass spectrometry. The use of catalysts can significantly shorten this time. |
| Buffers | Acetate, MES | Use buffers that are effective in the acidic pH range and do not interfere with the reaction. |
Protocol: Conjugation to an Aldehyde-Modified Molecule
This protocol outlines the conjugation of a maleimide-functionalized intermediate (prepared as in section 3.2) to a molecule containing an aldehyde group.
Materials:
-
Maleimide-protein conjugate (from section 3.2)
-
Aldehyde-containing molecule
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 4.5
-
Aniline stock solution (e.g., 1 M in DMSO)
Procedure:
-
Buffer Exchange: Transfer the purified maleimide-protein conjugate into the pH 4.5 Conjugation Buffer using a desalting column or buffer exchange spin column.
-
Reactant Preparation: Dissolve the aldehyde-containing molecule in the Conjugation Buffer.
-
Conjugation Reaction: Combine the maleimide-protein conjugate and the aldehyde-containing molecule. Add aniline from the stock solution to a final concentration of 10-100 mM.
-
Incubation: Allow the reaction to proceed for 4-24 hours at room temperature, protected from light if using fluorescent molecules.
-
Purification: Purify the final conjugate using an appropriate method based on its properties, such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography, to remove the catalyst and any unreacted starting materials.
Experimental Workflow and Stability Considerations
A typical workflow for creating a conjugate using this compound involves a sequential, two-step process with purification after each key step to ensure high purity of the final product.
Caption: Sequential Bioconjugation Workflow.
Stability of the Thioether Linkage
While the thioether bond formed from the maleimide-thiol reaction is generally stable, the succinimide ring is susceptible to a retro-Michael reaction, which can lead to cleavage of the conjugate, especially in the presence of other thiols like glutathione in vivo. This can be a concern for in vivo applications.
-
Hydrolysis for Stabilization: The stability of the conjugate can be significantly enhanced by hydrolysis of the succinimide ring to the corresponding succinamic acid. This ring-opening reaction renders the linkage resistant to the retro-Michael reaction.
-
Promoting Hydrolysis: The rate of this stabilizing hydrolysis can be slow for standard maleimides but can be accelerated by:
-
Incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a few hours post-conjugation.
-
Using specialized maleimides with electron-withdrawing N-substituents, which greatly accelerate ring-opening hydrolysis rates.
-
Researchers should consider this post-conjugation hydrolysis step to ensure the long-term stability of their final product, particularly for therapeutic agents like ADCs.
References
Application Notes and Protocols: Thiol-Specific Conjugation Using Mal-PEG2-Oxyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG2-oxyamine is a heterobifunctional linker that enables the precise and efficient conjugation of molecules to proteins, particularly antibodies, through thiol-specific chemistry. This linker is composed of a maleimide group, which reacts specifically with free sulfhydryl (thiol) groups on cysteine residues, and an oxyamine group, which can form a stable oxime bond with carbonyl groups (aldehydes or ketones). The polyethylene glycol (PEG) spacer (PEG2) enhances solubility and reduces steric hindrance, making it an ideal tool for the development of antibody-drug conjugates (ADCs), imaging agents, and other bioconjugates.[1][2][3]
This document provides detailed protocols for the use of this compound in thiol-specific conjugation, with a focus on the preparation of antibody-drug conjugates. It also includes data presentation guidelines and visualizations to aid in experimental design and interpretation.
Reaction Mechanism
The conjugation process involves two primary steps:
-
Thiol-Maleimide Reaction: The maleimide group of this compound reacts with a free thiol group on a protein, typically from a cysteine residue, via a Michael addition reaction. This forms a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.[4]
-
Oxime Ligation: The oxyamine end of the linker is then available to react with a carbonyl group (aldehyde or ketone) on a payload molecule (e.g., a cytotoxic drug, a fluorescent dye) to form a stable oxime linkage.
Experimental Protocols
Protocol 1: Preparation of Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating a cytotoxic payload to an antibody using this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Cytotoxic payload with a carbonyl group
-
Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2
-
Quenching solution: N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography, SEC)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Reduction (Thiol Generation):
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in reaction buffer.
-
To reduce the interchain disulfide bonds and generate free thiols, add a 10-20 molar excess of TCEP or DTT.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with reaction buffer.
-
-
Conjugation of this compound to the Antibody:
-
Immediately after reduction, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Add a 5-10 molar excess of the this compound solution to the reduced antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Conjugation of the Payload to the Antibody-Linker Intermediate:
-
Dissolve the carbonyl-containing payload in a compatible organic solvent (e.g., DMSO).
-
Add a 3-5 molar excess of the payload solution to the antibody-linker reaction mixture.
-
Adjust the pH of the reaction mixture to 4.5-5.5 to facilitate oxime ligation.
-
Incubate at room temperature for 4-6 hours.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine and incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated payload, linker, and antibody using size-exclusion chromatography (SEC).
-
Collect fractions corresponding to the ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the ADC using SDS-PAGE and mass spectrometry.
-
Data Presentation
Quantitative data from conjugation experiments should be summarized in clear and concise tables to allow for easy comparison of different reaction conditions.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Experiment ID | mAb Concentration (mg/mL) | Linker:mAb Molar Ratio | Payload:Linker Molar Ratio | Reaction Time (h) | Average DAR | Conjugation Efficiency (%) |
| ADC-001 | 5 | 5:1 | 3:1 | 2 | 3.8 | 95 |
| ADC-002 | 10 | 5:1 | 3:1 | 2 | 3.5 | 88 |
| ADC-003 | 5 | 10:1 | 3:1 | 2 | 7.2 | 90 |
| ADC-004 | 5 | 5:1 | 5:1 | 4 | 4.0 | 98 |
Table 2: Stability of this compound Conjugate
| ADC Batch | Storage Condition | Time Point | DAR by HIC | % Aggregation by SEC |
| ADC-001 | 4°C | 0 | 3.8 | <1% |
| ADC-001 | 4°C | 1 week | 3.7 | <1% |
| ADC-001 | 4°C | 1 month | 3.5 | 1.5% |
| ADC-001 | -80°C | 1 month | 3.8 | <1% |
Signaling Pathway: ADC Mechanism of Action
The therapeutic efficacy of an antibody-drug conjugate relies on a series of cellular events, from binding to the target antigen to the release of the cytotoxic payload inside the cancer cell.[1]
Conclusion
This compound is a versatile and efficient heterobifunctional linker for the development of bioconjugates, particularly antibody-drug conjugates. The protocols and guidelines provided in this document offer a framework for the successful application of this technology. Careful optimization of reaction conditions and thorough characterization of the final conjugate are crucial for achieving reproducible and reliable results in research and drug development.
References
- 1. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles using Mal-PEG2-oxyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG2-oxyamine is a heterobifunctional linker designed for the versatile and efficient surface modification of nanoparticles. This linker possesses two distinct reactive groups: a maleimide group and an oxyamine group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step, orthogonal conjugation strategy, enabling the precise attachment of different molecules to a nanoparticle surface.
The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction is highly efficient and proceeds under mild physiological conditions. The oxyamine group selectively reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage. The PEG2 spacer enhances the solubility of the linker and the resulting nanoparticle conjugate in aqueous media, reduces steric hindrance, and can improve the biocompatibility and pharmacokinetic properties of the final product.
These characteristics make this compound an invaluable tool for developing advanced drug delivery systems, targeted therapeutics, and diagnostic agents.
Principle of Surface Modification
The use of this compound for nanoparticle surface modification is based on a sequential, two-step conjugation strategy. This orthogonal approach allows for the controlled and specific attachment of two different types of molecules to the nanoparticle surface.
Step 1: Attachment of the Linker to the Nanoparticle Surface
The initial step involves the covalent attachment of the this compound linker to the nanoparticle. This is typically achieved by reacting one of the linker's functional groups with a corresponding reactive group present on the nanoparticle surface. For instance, if the nanoparticle surface has been functionalized with thiol groups, the maleimide end of the linker will be used for attachment. Conversely, if the nanoparticle surface possesses aldehyde or ketone groups, the oxyamine end of the linker will be utilized.
Step 2: Conjugation of the Targeting or Therapeutic Moiety
Once the nanoparticle is functionalized with the this compound linker, the remaining free functional group is available for the attachment of a second molecule. This could be a targeting ligand (e.g., an antibody, peptide, or aptamer) to direct the nanoparticle to a specific cell or tissue type, a therapeutic agent, or an imaging probe. The specificity of the maleimide-thiol and oxyamine-carbonyl reactions ensures that the second molecule is attached in a controlled and predictable manner.
This two-step process provides a high degree of control over the final composition and functionality of the modified nanoparticle, which is crucial for the development of sophisticated nanomedicines.
Data Presentation
The following tables summarize quantitative data on the effects of surface modification on nanoparticle properties. The data is compiled from various studies utilizing maleimide-PEG linkers for nanoparticle functionalization.
Table 1: Effect of Maleimide-PEG Functionalization on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | Linker/Modification | Initial Size (nm) | Final Size (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| Gold Nanoparticles (AuNPs) | OPSS-(PEG)5kDa-Mal | 13 | ~23 | -40 | -15 | [1] |
| Solid Lipid Nanoparticles (SLNs) | SLN-PEG-Mal | 150 | 165 | -25 | -20 | [2] |
| PLGA-PEG Nanoparticles | PLGA-PEG-maleimide | 135 | 145 | -10 | -8 | [3] |
| Liposomes | DSPE-PEG(2000)-Maleimide | 108 | 115 | +30.1 | +25 | [4][5] |
| Magnetic Nanoparticles (MNPs) | OA-PEG-NHS | 184 | 184 | -30 | -28 |
Table 2: Cellular Uptake Efficiency of Maleimide-Modified Nanoparticles
| Nanoparticle Type | Cell Line | Modification | Uptake Enhancement (fold increase) | Reference |
| Gold Nanoparticles (AuNPs) | 4T1 (mouse breast cancer) | K7C peptide via maleimide | ~1000 | |
| Liposomes | HeLa, HCC1954, MDA-MB-468, COS-7 | Maleimide-modified | 1.5 - 2.5 | |
| PLGA-PEG Nanoparticles | Various cancer cell lines | T7 peptide via maleimide | 1.5 - 3.0 |
Table 3: Drug Loading and Release from Functionalized Nanoparticles
| Nanoparticle Type | Drug | Linker/Modification | Drug Loading Efficiency (%) | Release Profile | Reference |
| Magnetic Nanoparticles (MNPs) | Doxorubicin | OA-PEG | ~80 | Sustained release over 72h | |
| PCL-PEG Nanoparticles | - | PCL-PEG-MAL | N/A (linker study) | N/A | |
| Iron Oxide Nanoparticles | Doxorubicin | PEI, PSS, Dextran | Up to 90% (PEI) | pH-dependent, slower at pH 7.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the surface modification of nanoparticles with this compound.
Protocol 1: Functionalization of Liposomes with this compound via Post-Insertion
This protocol describes the incorporation of a maleimide-functionalized lipid into pre-formed liposomes, followed by conjugation of a thiol-containing molecule. While this protocol uses a DSPE-PEG-Maleimide lipid, the principles can be adapted for this compound if it is first conjugated to a lipid anchor.
Materials:
-
Pre-formed liposomes
-
DSPE-PEG(2000)-Maleimide
-
Thiol-containing molecule (e.g., cysteine-terminated peptide)
-
Phosphate Buffered Saline (PBS), pH 7.0
-
2-Mercaptoethanol
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Hydration of Maleimide-Lipid:
-
In a round-bottom flask, create a thin film of DSPE-PEG(2000)-Maleimide by evaporating the organic solvent under a stream of inert gas.
-
Hydrate the lipid film with PBS (pH 7.0) to form a micellar solution. The concentration will depend on the desired final concentration in the liposome formulation.
-
-
Conjugation of Thiol-Containing Molecule to Micelles:
-
Add the thiol-containing molecule to the micellar solution of DSPE-PEG(2000)-Maleimide. A molar ratio of 3:1 (lipid to protein/peptide) is a common starting point.
-
Incubate the reaction mixture under an inert atmosphere (argon or nitrogen) for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add 2-mercaptoethanol to a final concentration of 2 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Post-Insertion into Liposomes:
-
Add the micellar solution containing the conjugated maleimide-lipid to the pre-formed liposome suspension.
-
Incubate the mixture at 60°C for 30-60 minutes to facilitate the insertion of the functionalized lipid into the liposome bilayer.
-
-
Purification:
-
Remove unconjugated molecules and excess reagents by dialysis against PBS at 4°C. Change the buffer several times over 24-48 hours.
-
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol outlines the attachment of this compound to nanoparticles that have primary amine groups on their surface (e.g., aminosilane-coated silica or iron oxide nanoparticles). This protocol assumes the use of a Mal-PEG-NHS ester to react with the amine-functionalized nanoparticle, followed by reaction of the maleimide group. For this compound, one would first need to activate a carboxyl-containing nanoparticle surface to react with the oxyamine, or use a different coupling chemistry if starting with amine nanoparticles. The following is a general two-step protocol for maleimide functionalization.
Materials:
-
Amine-functionalized nanoparticles (e.g., SiO2-NH2, Fe3O4-NH2)
-
Mal-(PEG)n-NHS Ester (as a representative linker for this process)
-
Thiol-containing molecule
-
Reaction Buffer: Phosphate buffer (50 mM), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Activation with Mal-PEG-NHS Ester:
-
Dissolve the Mal-(PEG)n-NHS Ester in a suitable solvent (e.g., DMSO) and add it to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker over the estimated number of amine groups on the nanoparticles is a typical starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Maleimide-Functionalized Nanoparticles:
-
Remove excess linker and byproducts by repeated centrifugation and resuspension in fresh Reaction Buffer, or by using size-exclusion chromatography or dialysis.
-
-
Conjugation of Thiol-Containing Molecule:
-
If necessary, reduce any disulfide bonds in the thiol-containing molecule using a reducing agent like TCEP. Purify the reduced molecule to remove the reducing agent.
-
Add the thiol-containing molecule to the purified maleimide-functionalized nanoparticles.
-
Incubate the mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Final Purification:
-
Purify the final conjugate to remove any unreacted thiol-containing molecule using an appropriate method as in step 3.
-
Protocol 3: Functionalization of Quantum Dots (QDs) with this compound
This protocol provides a general framework for functionalizing quantum dots. It involves a ligand exchange step to introduce a bifunctional linker onto the QD surface.
Materials:
-
Hydrophobic quantum dots (e.g., CdSe/ZnS)
-
DHLA-PEG-Maleimide (as a representative linker)
-
Thiol-containing molecule
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Gel filtration column
Procedure:
-
Ligand Exchange:
-
Dissolve the hydrophobic QDs in an organic solvent like chloroform.
-
Add a solution of DHLA-PEG-Maleimide to the QD solution. The dihydrolipoic acid (DHLA) group will displace the original hydrophobic ligands and bind to the QD surface.
-
Stir the mixture at room temperature for several hours.
-
-
Phase Transfer:
-
Add an aqueous buffer to the reaction mixture and vortex vigorously. The PEGylated QDs will transfer to the aqueous phase.
-
Separate the aqueous phase containing the functionalized QDs.
-
-
Purification:
-
Purify the maleimide-functionalized QDs from excess linker by gel filtration chromatography.
-
-
Conjugation of Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the purified aqueous solution of maleimide-QDs.
-
Incubate for 2-4 hours at room temperature.
-
-
Final Purification:
-
Purify the final QD conjugate using gel filtration chromatography to remove unreacted molecules.
-
Mandatory Visualization
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Cellular uptake mechanism of maleimide-modified nanoparticles.
Caption: Logical flow of dual functionalization using this compound.
References
- 1. wilhelm-lab.com [wilhelm-lab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Application Notes and Protocols for PROTAC Synthesis using Mal-PEG2-oxyamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Mal-PEG2-oxyamine. The protocol is intended for researchers in chemistry, biology, and drug discovery.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] The choice of linker is crucial for the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4]
This protocol focuses on the use of this compound, a linker containing a maleimide group for reaction with a cysteine residue and an oxyamine group for reaction with a ketone or aldehyde. This allows for a modular and efficient assembly of PROTACs.
p53-MDM2 Signaling Pathway: A Target for PROTACs
A prominent target for cancer therapy is the p53-MDM2 signaling pathway. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. PROTACs designed to degrade MDM2 can restore p53 activity, providing a powerful anti-cancer strategy.
Experimental Workflow
The synthesis of a PROTAC using this compound involves a sequential, two-step ligation process. First, one of the ligands is conjugated to the linker, followed by purification. The resulting intermediate is then reacted with the second ligand, followed by a final purification step to yield the desired PROTAC.
Logical Relationship of Synthesis
The synthesis is designed in a modular fashion, allowing for the independent preparation of the ligands and the linker. The bifunctional nature of the this compound linker dictates the sequential conjugation strategy.
Data Presentation
The following table presents illustrative quantitative data for the synthesis and characterization of an MDM2-targeting PROTAC, adapted from literature. Actual yields and purity will vary depending on the specific ligands and reaction conditions.
| Step | Reaction Type | Reactants | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Thiol-Maleimide Conjugation | Cysteine-containing MDM2 Ligand, this compound | MDM2 Ligand-PEG2-oxyamine | 65-85 | >95 |
| 2 | Oxime Formation | MDM2 Ligand-PEG2-oxyamine, Ketone-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative) | MDM2-PROTAC | 50-70 | >98 |
| Characterization | |||||
| Mass Spectrometry | ESI-MS | MDM2-PROTAC | Calculated vs. Observed mass (Da) | N/A | N/A |
| Nuclear Magnetic Resonance | 1H NMR (400 MHz, DMSO-d6) | MDM2-PROTAC | Key proton chemical shifts (ppm) | N/A | N/A |
Experimental Protocols
Materials and Reagents:
-
This compound linker
-
Cysteine-containing POI ligand (e.g., MDM2 inhibitor)
-
Aldehyde or ketone-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Water (HPLC grade)
-
Reagents: N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), HATU, Sodium acetate
-
Purification: Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column, Flash chromatography system
-
Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: Thiol-Maleimide Conjugation (Synthesis of Ligand-Linker Intermediate)
This protocol describes the reaction between a cysteine-containing ligand and the maleimide moiety of the linker.
-
Preparation:
-
Dissolve the cysteine-containing POI ligand (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
-
Reaction:
-
To the solution of the POI ligand, add DIPEA (2.0 eq).
-
Add the solution of this compound dropwise to the POI ligand solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The reaction should be monitored by LC-MS to confirm the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the pure Ligand-PEG2-oxyamine intermediate.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
-
Protocol 2: Oxime Formation (Synthesis of the Final PROTAC)
This protocol outlines the reaction between the oxyamine group of the intermediate and a ketone or aldehyde on the second ligand.
-
Preparation:
-
Dissolve the Ligand-PEG2-oxyamine intermediate (1.0 eq) in a suitable solvent mixture, such as a mixture of methanol and water, buffered to a slightly acidic pH (e.g., with sodium acetate buffer, pH 4.5-5.5).
-
Dissolve the ketone or aldehyde-functionalized E3 ligase ligand (1.2 eq) in the same solvent system.
-
-
Reaction:
-
Add the solution of the E3 ligase ligand to the solution of the intermediate.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture to remove the organic solvent.
-
The crude product can be purified directly by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a white solid.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and 1H NMR.
-
The purity should be further assessed by analytical HPLC.
-
Conclusion
The use of the this compound linker provides a versatile and efficient method for the synthesis of PROTACs. The orthogonal reactivity of the maleimide and oxyamine functional groups allows for a controlled and stepwise assembly of the final heterobifunctional molecule. The protocols provided herein offer a general guideline for this synthetic strategy, which can be adapted and optimized for various target proteins and E3 ligases. Careful purification and thorough characterization are essential to ensure the quality and activity of the synthesized PROTACs for downstream biological evaluation.
References
Topic: Buffer Conditions for Mal-PEG2-Oxyamine Conjugation Reactions
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mal-PEG2-oxyamine is a heterobifunctional linker designed for two-step sequential or orthogonal bioconjugation.[1][2] It features a maleimide group that reacts selectively with sulfhydryl (thiol) groups, and an oxyamine group that chemoselectively ligates with carbonyl groups (aldehydes or ketones) to form a stable oxime bond.[1][2] The short polyethylene glycol (PEG2) spacer enhances solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.[1]
This dual reactivity is particularly valuable in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), probes for imaging, and surface modification of biomaterials. The success of these conjugation strategies is critically dependent on performing the reactions under optimal buffer conditions. The maleimide-thiol and oxyamine-carbonyl reactions have distinct and non-overlapping optimal pH ranges and buffer requirements. This document provides a detailed guide to the appropriate buffer conditions, experimental protocols, and critical parameters for successfully using this compound.
Reaction Chemistry
The conjugation process involves two independent chemical reactions at either end of the linker.
-
Maleimide-Thiol Reaction: The maleimide moiety reacts with a free sulfhydryl group, typically from a cysteine residue on a protein or peptide, via a Michael addition reaction. This forms a stable thioether bond. This reaction is highly efficient and specific for thiols within a narrow pH range.
-
Oxyamine-Carbonyl Ligation: The oxyamine (aminooxy) group reacts with an aldehyde or ketone. This condensation reaction forms a stable oxime linkage. The reaction rate is pH-dependent and can be significantly accelerated by specific nucleophilic catalysts.
Caption: Reaction scheme for the two-step conjugation using this compound.
Critical Parameters: Buffer Conditions
The selection of appropriate buffers is the most critical factor for achieving high-yield and specific conjugation. The conditions for the two reaction steps are summarized below.
Buffer Conditions for Maleimide-Thiol Conjugation
The reaction between the maleimide group and a thiol is highly pH-dependent. The optimal pH range is between 6.5 and 7.5.
-
Below pH 6.5: The reaction rate is significantly slower as the thiol group is protonated and less nucleophilic.
-
Above pH 7.5: The maleimide group becomes susceptible to hydrolysis, opening the ring to form an unreactive maleamic acid. Furthermore, the selectivity for thiols is lost as maleimides begin to react competitively with primary amines (e.g., lysine residues). At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
| Parameter | Recommended Condition | Notes & Interfering Substances |
| pH Range | 6.5 - 7.5 (Optimal: 7.0 - 7.2 ) | Maintain pH strictly to avoid side reactions and hydrolysis. |
| Recommended Buffers | Phosphate-Buffered Saline (PBS), HEPES, Tris-HCl | Buffer concentration typically 10-100 mM. |
| Interfering Substances | Primary/Secondary Amines: Avoid buffers like Tris or glycine if the reaction is intended to be exclusively thiol-specific, especially at pH > 7.5. | |
| Thiols: Buffers must be free of extraneous thiol-containing compounds like Dithiothreitol (DTT) or 2-mercaptoethanol, as they will compete for reaction with the maleimide. | ||
| Additives | EDTA (1-5 mM): Recommended to chelate divalent metal ions that can catalyze the oxidation of thiols to disulfides, which are unreactive with maleimides. | |
| Degassing: Degassing buffers to remove oxygen is advisable to prevent thiol re-oxidation. | ||
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction proceeds faster at room temperature (1-2 hours) but can be performed overnight at 4°C for sensitive biomolecules. |
| Solvent | The linker should be dissolved in anhydrous DMSO or DMF immediately before use and added to the aqueous buffer. | The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation. Aqueous storage of maleimides is not recommended due to hydrolysis. |
Buffer Conditions for Oxyamine-Carbonyl Ligation
The formation of an oxime bond is fastest under acidic conditions, which facilitate the dehydration of the hemiaminal intermediate. However, many biomolecules are unstable at low pH. Therefore, the use of nucleophilic catalysts at neutral pH is often the preferred strategy.
| Parameter | Recommended Condition | Notes & Rationale |
| pH Range | Acidic: 4.0 - 5.0 (Optimal ~4.5) | This is the traditional and fastest condition but may not be suitable for all biomolecules. |
| Neutral: 6.5 - 7.4 (with catalyst) | Essential for applications involving pH-sensitive proteins or live cells. | |
| Recommended Buffers | Acidic: Acetate buffer | |
| Neutral: Phosphate-Buffered Saline (PBS) | ||
| Catalysts (for neutral pH) | Aniline and Derivatives: Aniline is a commonly used catalyst. | Aniline is typically used at 10-100 mM. It can increase reaction rates up to 40-fold at neutral pH. |
| p-phenylenediamine: A superior catalyst to aniline at neutral pH, effective even at low mM concentrations (2-10 mM). | Can increase rates 19-fold faster than aniline and 120-fold faster than the uncatalyzed reaction at pH 7. | |
| Temperature | Room Temperature (20-25°C) | Temperature can influence reaction equilibrium and yield. |
| Reactant Concentration | Higher concentrations of reactants and catalyst will accelerate the ligation. | The reaction rate can be slow at low micromolar concentrations. |
Experimental Protocols
The following are generalized two-step protocols for conjugating a thiol-containing protein to a molecule with an aldehyde or ketone group. Optimization of molar ratios and reaction times may be necessary for specific applications.
References
Purifying Mal-PEG2-oxyamine Conjugates: A Detailed Guide
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the precise purification of biomolecule conjugates is a critical step to ensure the efficacy and safety of novel therapeutics and research tools. This document provides a detailed guide to the purification of molecules conjugated using the heterobifunctional linker, Mal-PEG2-oxyamine. This linker facilitates the site-specific conjugation of a thiol-containing molecule (via the maleimide group) to a carbonyl-containing molecule (via the oxyamine group).
The purification process is designed to remove unreacted starting materials, excess linker, and undesirable side products from the final conjugate. The primary methods employed are chromatographic techniques, chosen based on the specific physicochemical properties of the resulting conjugate.
Key Purification Strategies
Several chromatographic techniques are highly effective for the purification of PEGylated biomolecules. The choice of method depends on the differences in size, charge, and hydrophobicity between the desired conjugate and potential impurities.
-
Size Exclusion Chromatography (SEC): This is often the initial and most effective method for removing unreacted, low-molecular-weight species like the this compound linker and quenching agents. SEC separates molecules based on their hydrodynamic radius, making it ideal for separating the larger conjugate from smaller impurities.[][2][3][4]
-
Reverse Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. The addition of the PEG linker can alter the hydrophobicity of the parent molecule, allowing for the separation of the conjugate from the unconjugated starting material. It is a powerful technique for both analytical and preparative-scale purification.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEGylation of a protein can shield surface charges, altering its interaction with the ion exchange resin and enabling separation from the unmodified protein.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity in the presence of a high salt concentration. Similar to RPC, the change in hydrophobicity upon conjugation can be exploited for purification.
Experimental Workflow Overview
The general workflow for the synthesis and purification of a this compound conjugate involves several key stages, from initial reaction to final product characterization.
References
Application Notes: Characterization of Mal-PEG2-oxyamine Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG2-oxyamine is a heterobifunctional crosslinker used for the covalent modification of proteins.[1][2] It contains two reactive groups: a maleimide and an oxyamine, separated by a short polyethylene glycol (PEG) spacer.[1] The maleimide group selectively reacts with sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond.[2][3] The oxyamine group chemoselectively reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage. This dual reactivity allows for precise, site-specific conjugation of proteins to other molecules, such as drugs, imaging agents, or surfaces, making it a valuable tool in bioconjugation and drug delivery.
PEGylation, the attachment of PEG chains to proteins, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. Benefits include enhanced stability, increased circulation half-life, and reduced immunogenicity. However, the conjugation process must be carefully controlled and the resulting labeled protein thoroughly characterized to ensure that its biological activity is preserved and the desired degree of labeling is achieved.
These application notes provide a comprehensive guide to the key methodologies used to characterize proteins after labeling with this compound.
Reaction Mechanism
The labeling process is a two-step reaction. First, the maleimide group of this compound reacts with a free cysteine on the protein surface. Second, the oxyamine group is available for conjugation to a molecule containing an aldehyde or ketone.
References
Troubleshooting & Optimization
How to prevent hydrolysis of Mal-PEG2-oxyamine
Welcome to the Technical Support Center. This guide provides detailed information on preventing the hydrolysis of Mal-PEG2-oxyamine, a common challenge encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive components?
This compound is a heterobifunctional crosslinker used to connect two different molecules.[1] It consists of three parts:
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A Maleimide group , which selectively reacts with thiol (sulfhydryl) groups, such as those on cysteine residues in proteins, to form a stable thioether bond.[1][2]
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An Oxyamine group (aminooxy), which selectively reacts with carbonyl groups (aldehydes or ketones) to form a highly stable oxime linkage.[1][3]
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A PEG2 spacer , which is a short, hydrophilic polyethylene glycol chain that increases solubility and provides spatial separation between the conjugated molecules.
Q2: What is hydrolysis in the context of this compound and why is it a problem?
Hydrolysis is a chemical reaction where a water molecule breaks down another molecule. For this compound, the primary concern is the hydrolysis of the maleimide ring . The ring can be attacked by hydroxide ions (OH⁻), causing it to open and form an unreactive maleamic acid derivative. This hydrolyzed maleimide can no longer react with thiol groups, leading to a complete loss of conjugation efficiency for that functional end of the linker.
Q3: Which functional group is more stable: maleimide or oxyamine?
The oxyamine group and the resulting oxime bond are significantly more stable against hydrolysis under typical physiological conditions (pH 7-7.5) than the maleimide group. While oximes can be hydrolyzed under strongly acidic conditions, the maleimide group is far more susceptible to degradation, especially in neutral to alkaline aqueous solutions. Therefore, preventing maleimide hydrolysis is the critical factor for successful conjugation.
Q4: What are the optimal storage conditions for this compound?
To maximize shelf-life and prevent degradation, proper storage is essential:
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Solid Form: The reagent should be stored as a solid powder at -20°C, protected from light and moisture.
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Stock Solutions: For frequent use, prepare a stock solution in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This stock solution should be aliquoted into single-use volumes to avoid moisture contamination from repeated opening and freeze-thaw cycles. Store these aliquots at -20°C for up to one month.
Q5: How does pH affect the stability of the maleimide group?
pH is the most critical factor influencing maleimide stability.
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Acidic pH (below 6.5): Hydrolysis is very slow, but the thiol-maleimide conjugation reaction is also less efficient.
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Neutral pH (6.5 - 7.5): This range is the recommended compromise for efficient conjugation while minimizing hydrolysis. Even at pH 7.4, hydrolysis occurs and its rate increases with temperature.
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Alkaline pH (above 7.5): The rate of hydrolysis increases dramatically, leading to rapid deactivation of the maleimide group. It is critical to avoid exposing the reagent to alkaline conditions.
Troubleshooting Guide: Low Conjugation Efficiency
If you are experiencing low or no yield in your thiol conjugation reaction, maleimide hydrolysis is a likely cause. Use this guide to troubleshoot the issue.
| Problem | Possible Cause | Recommended Solution |
| Low or no reaction with thiol-containing molecule. | 1. Hydrolysis of Maleimide Reagent: The maleimide ring has opened due to improper storage or handling. | • Prepare a fresh stock solution of this compound from solid powder in anhydrous DMSO. • Ensure the solid reagent has been stored correctly at -20°C and protected from moisture. |
| 2. Incorrect Buffer pH: The reaction buffer pH is too high (e.g., > 7.5), causing rapid hydrolysis during the experiment. | • Measure the pH of your conjugation buffer immediately before use. • Prepare fresh buffer if necessary, ensuring the pH is within the optimal 7.0-7.5 range. | |
| 3. Aqueous Reagent Instability: The maleimide reagent was left in an aqueous buffer for too long before the reaction was initiated. | • Always add the maleimide stock solution (in anhydrous DMSO/DMF) to the aqueous reaction buffer immediately before starting the conjugation. Do not pre-incubate the reagent in aqueous solutions. | |
| Inconsistent results between experiments. | 1. Inconsistent Reagent Handling: Different levels of moisture exposure or freeze-thaw cycles of the stock solution. | • Aliquot the stock solution upon first preparation into single-use vials to ensure consistent quality and avoid contamination. • Always allow the vial to warm to room temperature before opening to prevent moisture condensation. |
| 2. Temperature Fluctuations: Running reactions at higher than intended temperatures. | • Monitor and control the reaction temperature. For sensitive proteins or long incubations, consider performing the reaction overnight at 2-8°C instead of for 2 hours at room temperature. |
Data on Maleimide Stability
The stability of the maleimide group is highly dependent on environmental conditions. The following table summarizes the impact of pH and temperature on its reactivity.
| Condition | Observation | Implication for Experiments |
| Effect of pH | The rate of maleimide ring-opening hydrolysis increases significantly with increasing pH. Hydrolysis is slow at pH 5.5, moderate at pH 7.4, and very rapid at pH 9.0 and above. | Maintain reaction pH strictly between 6.5 and 7.5 for an optimal balance between conjugation speed and stability. |
| Effect of Temperature | At pH 7.4, the hydrolysis rate is approximately five times higher at 37°C compared to 20°C. | For longer reactions, incubating at 4°C is preferable to room temperature to minimize hydrolysis. |
| Effect of Storage (Aqueous) | Maleimide-functionalized nanoparticles stored in buffer at 20°C lost ~40% of their reactivity after 7 days. | Aqueous solutions of maleimide reagents are not stable and must be used immediately after preparation. |
| Effect of Storage (Solid/Anhydrous) | When stored as a solid at -20°C or as a stock in anhydrous DMSO at -20°C, the maleimide group is stable for months. | Proper storage is the most effective way to ensure reagent activity over time. |
Experimental Protocol: Quantification of Maleimide Hydrolysis via RP-HPLC
This protocol allows you to quantify the percentage of active (unhydrolyzed) this compound in a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrolyzed form is more polar and will have a shorter retention time than the intact, ring-closed form.
Materials:
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This compound sample
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HPLC system with a C18 column and UV detector
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Control sample of freshly prepared this compound
Methodology:
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Sample Preparation:
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Dissolve your this compound sample (e.g., from an older stock or a stability test) in a small amount of DMSO, then dilute with Mobile Phase A to a final concentration of ~1 mg/mL.
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Prepare a fresh control sample in the same manner.
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HPLC Parameters (Example):
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Column: C18, 4.6 x 150 mm, 5 µm
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 220 nm (for the maleimide group) and/or 300 nm (specific for the cyclic imide structure).
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Injection Volume: 20 µL
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Gradient:
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0-5 min: 5% B
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5-25 min: 5% to 95% B (linear gradient)
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25-30 min: 95% B
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30-35 min: 95% to 5% B (return to initial)
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35-40 min: 5% B (equilibration)
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Data Analysis:
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Run the fresh control sample to identify the retention time of the intact this compound.
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Run your test sample. A new, earlier-eluting peak will correspond to the hydrolyzed maleamic acid form.
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Integrate the peak areas for both the intact (A_intact) and hydrolyzed (A_hydrolyzed) forms.
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Calculate the percentage of active maleimide remaining: % Active Maleimide = [A_intact / (A_intact + A_hydrolyzed)] * 100
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Visualizations
The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting common issues.
Caption: Chemical pathway of maleimide hydrolysis.
Caption: Workflow for troubleshooting low conjugation yield.
References
Technical Support Center: Improving the Efficiency of Mal-PEG2-oxyamine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Mal-PEG2-oxyamine conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional crosslinker. It contains two different reactive groups at either end of a short polyethylene glycol (PEG) spacer.[1][2] The two reactive groups are:
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Maleimide: This group reacts specifically with thiol (sulfhydryl) groups, such as those found on cysteine residues of proteins and peptides.[3]
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Oxyamine (aminooxy): This group reacts with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage.[2]
Q2: What is the primary application of a this compound linker?
A2: This linker is ideal for sequentially conjugating two different molecules. A common application is to first react the maleimide group with a thiol-containing biomolecule (e.g., an antibody or peptide) and then, after purification, react the oxyamine group with a second molecule containing an aldehyde or ketone (e.g., a drug, toxin, or labeling agent).[4]
Q3: What are the optimal pH conditions for each conjugation step?
A3: The two conjugation steps require different pH environments for optimal efficiency:
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Maleimide-thiol conjugation: The ideal pH range is 6.5-7.5. Within this range, the reaction is highly selective for thiols. Below pH 6.5, the reaction rate decreases, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines (e.g., lysine residues).
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Oxyamine-carbonyl conjugation: This reaction is most efficient in a mildly acidic to neutral pH range, typically between 4.5 and 7.0.
Q4: How can I confirm that my conjugation has been successful?
A4: Several analytical techniques can be used to characterize the conjugation products. These include:
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SDS-PAGE: To visualize an increase in the molecular weight of the protein after conjugation.
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HPLC (Size-Exclusion or Reverse Phase): To separate the conjugated product from unreacted starting materials and to assess purity.
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Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the number of attached molecules.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency in the First Step (Maleimide-Thiol Reaction)
| Possible Cause | Recommended Solution |
| Oxidation of Thiols | Prior to conjugation, ensure that any disulfide bonds in your protein or peptide are fully reduced to free thiols. Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide linker. If using DTT (dithiothreitol), it must be removed (e.g., by a desalting column) before adding the this compound, as it will compete for the maleimide. Degas buffers to minimize oxygen and prevent re-oxidation of thiols. |
| Hydrolysis of Maleimide | Prepare aqueous solutions of this compound immediately before use. Do not store the linker in aqueous solutions. For stock solutions, use a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer system that does not contain primary or secondary amines (e.g., Tris) or free thiols. Phosphate-buffered saline (PBS) or HEPES buffers are commonly used. |
| Suboptimal Molar Ratio | The optimal molar ratio of this compound to the thiol-containing molecule can vary. A 10-20 fold molar excess of the maleimide linker is a common starting point for protein labeling. However, for some molecules, a much lower ratio may be optimal. It is recommended to perform small-scale trial conjugations with varying molar ratios to determine the optimal condition for your specific system. |
Problem 2: Low or No Conjugation Efficiency in the Second Step (Oxyamine-Carbonyl Reaction)
| Possible Cause | Recommended Solution |
| Incorrect pH | The oxyamine-carbonyl reaction (oxime ligation) is pH-dependent. Ensure the reaction buffer is in the optimal range of pH 4.5-7.0. The reaction rate generally increases at lower pH, but the stability of the reactants should also be considered. |
| Absence of Carbonyl Group | Confirm that the second molecule to be conjugated contains an accessible aldehyde or ketone group. If not, it may be necessary to chemically introduce a carbonyl group. |
| Steric Hindrance | The PEG spacer in this compound is relatively short, which could lead to steric hindrance if the conjugation sites on both molecules are not easily accessible. Consider using a linker with a longer PEG chain if steric hindrance is suspected. |
| Low Reactivity of Carbonyl | Ketones are generally less reactive than aldehydes. If conjugating to a ketone, the reaction may require longer incubation times or the use of a catalyst, such as aniline (use with caution due to toxicity). |
Problem 3: Product Instability or Heterogeneity
| Possible Cause | Recommended Solution |
| Retro-Michael Addition of Thioether Bond | The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to dissociation of the conjugate. To increase stability, the thiosuccinimide ring can be hydrolyzed post-conjugation to form a stable succinamic acid thioether. This can often be achieved by adjusting the pH to slightly basic conditions after the initial conjugation and purification. |
| Hydrolysis of Maleimide during Reaction | If the maleimide-thiol reaction is performed at a pH above 7.5 or for an extended period, a portion of the maleimide groups on the this compound may hydrolyze before reacting with the thiol, leading to a heterogeneous product mixture. Adhere to the recommended pH range and reaction time. |
| Formation of Disulfide Bonds | During purification or storage, free thiols on partially conjugated molecules can oxidize to form disulfide-linked dimers or oligomers. Work in a low-oxygen environment and consider adding a non-thiol reducing agent like TCEP in small amounts during purification if disulfide bond formation is a significant issue. |
| Incomplete Purification | Inadequate purification between the two conjugation steps can lead to a complex mixture of products. Ensure complete removal of excess this compound after the first step and unreacted carbonyl-containing molecules after the second step. Size-exclusion chromatography (SEC) is often effective for this purpose. |
Quantitative Data on Conjugation Efficiency
Table 1: Effect of Molar Ratio and Reaction Time on Maleimide-Thiol Conjugation Efficiency
| Molecule | Maleimide to Thiol Molar Ratio | Reaction Time | Temperature | pH | Conjugation Efficiency (%) |
| cRGDfK (peptide) | 2:1 | 30 min | Room Temp | 7.0 | 84 ± 4% |
| 11A4 Nanobody | 5:1 | 2 hours | Room Temp | 7.4 | 58 ± 12% |
| Generic IgG | 10:1 - 20:1 | 2 hours | Room Temp | 7.0-7.5 | Typically >80% (user-optimized) |
Table 2: Influence of pH on Oxyamine Ligation (Illustrative)
| pH | Reaction Rate | Equilibrium Yield |
| 3.0 | Fastest | Lower |
| 4.5 | Fast | High |
| 6.0 | Moderate | Highest |
| 7.0 | Slower | High |
Note: The optimal pH for oxyamine ligation represents a balance between reaction rate and equilibrium yield. While the reaction is faster at more acidic pH, the stability of the reactants and the final product may be compromised. For most protein applications, a pH between 4.5 and 7.0 is recommended.
Experimental Protocols
Protocol 1: Sequential this compound Conjugation
This protocol describes a two-step process: first, the conjugation of a thiol-containing protein with this compound, followed by purification and subsequent conjugation to a carbonyl-containing molecule.
Step 1: Maleimide-Thiol Conjugation
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Protein Preparation:
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Dissolve the thiol-containing protein in a degassed, amine-free buffer (e.g., PBS or HEPES) at pH 7.0-7.5 to a concentration of 1-10 mg/mL.
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If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
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This compound Preparation:
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Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
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Conjugation Reaction:
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Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10:1 to 20:1 molar excess of the linker is a good starting point).
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
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Intermediate Purification:
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Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC). The maleimide-activated protein will elute first.
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Step 2: Oxyamine-Carbonyl Conjugation
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Buffer Exchange (if necessary):
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Exchange the purified, maleimide-activated protein into a reaction buffer with a pH between 4.5 and 7.0 (e.g., sodium acetate buffer).
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Conjugation Reaction:
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Add the carbonyl-containing molecule to the activated protein solution. A 10-50 fold molar excess of the carbonyl-containing molecule is a recommended starting point.
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Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
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Final Purification:
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Purify the final conjugate from excess carbonyl-containing molecule and any unreacted protein using an appropriate chromatography method, such as SEC or ion-exchange chromatography (IEX).
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Protocol 2: Characterization of the Final Conjugate
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SDS-PAGE Analysis:
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Run samples of the starting protein, the intermediate product, and the final conjugate on an SDS-PAGE gel to visualize the stepwise increase in molecular weight.
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HPLC Analysis:
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Analyze the purity of the final conjugate using size-exclusion HPLC (SEC-HPLC) or reverse-phase HPLC (RP-HPLC).
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SEC-HPLC will separate the conjugate from aggregates and smaller, unreacted components.
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RP-HPLC can be used to assess the hydrophobicity and purity of the conjugate.
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Mass Spectrometry Analysis:
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Determine the molecular weight of the final conjugate using MALDI-TOF or ESI-MS to confirm successful conjugation and determine the number of attached molecules.
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Visualizations
Caption: Sequential conjugation workflow using this compound.
References
Troubleshooting low yield in Mal-PEG2-oxyamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yield, encountered during Mal-PEG2-oxyamine conjugation reactions.
Troubleshooting Guide: Low Conjugation Yield
This section addresses the specific issue of lower-than-expected yield in your two-step conjugation process.
Q1: I am observing low or no yield of my final conjugate. What are the potential causes and how can I troubleshoot this?
Low yield in a this compound reaction can stem from issues in either the initial maleimide-thiol conjugation or the subsequent oxyamine-carbonyl ligation. A systematic approach is crucial for identifying the root cause.
Step 1: Verify the Integrity and Reactivity of Your Starting Materials.
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Maleimide Moiety Inactivation: The maleimide group is highly susceptible to hydrolysis, especially in aqueous solutions with a neutral to alkaline pH, rendering it unable to react with thiols.[1][2][3] Long-term storage of maleimide-functionalized molecules, even at 4°C, can lead to a significant loss of reactivity.[1][4]
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Solution: Always prepare fresh solutions of the this compound reagent in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers.
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Thiol Group Unavailability: The target thiol (sulfhydryl) groups on your protein or peptide may not be available for reaction. This is often due to the formation of disulfide bonds (S-S), which are unreactive with maleimides, or oxidation from dissolved oxygen in the buffer.
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Solution: If your protein contains disulfide bonds that you intend to label, they must first be reduced. TCEP (tris(2-carboxyethyl)phosphine) is a highly effective reducing agent that is active over a wide pH range and does not need to be removed before adding the maleimide reagent. To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.
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Step 2: Optimize the Maleimide-Thiol Conjugation Reaction.
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Incorrect pH: The pH of the reaction buffer is the most critical parameter for a successful maleimide-thiol conjugation. The optimal pH range is 6.5 to 7.5 .
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Below pH 6.5, the reaction rate slows considerably as the thiol is less likely to be in its reactive thiolate form.
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Above pH 7.5, the maleimide ring becomes increasingly prone to hydrolysis, and the maleimide can begin to react competitively with primary amines (e.g., lysine residues). At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
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Suboptimal Molar Ratio: An insufficient excess of the maleimide reagent can lead to incomplete conjugation.
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Solution: For protein conjugations, a 10 to 20-fold molar excess of the this compound reagent over the thiol-containing molecule is a common starting point. However, the ideal ratio is system-dependent and may require empirical optimization. For smaller peptides or sterically hindered sites, different ratios (e.g., 2:1 or 5:1) might be optimal.
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Step 3: Optimize the Oxyamine-Carbonyl Ligation Reaction.
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Incorrect pH for Oxime Formation: The reaction between the oxyamine and a carbonyl (aldehyde or ketone) to form an oxime is acid-catalyzed and has a different optimal pH from the first step.
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Solution: The optimal pH for oxime ligation is typically in the slightly acidic range of 4.0 to 5.0 . In this range, the carbonyl group is sufficiently protonated to be activated for nucleophilic attack, while the oxyamine remains largely unprotonated and thus nucleophilic.
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Low Reactivity of the Carbonyl Group: Ketones are generally less reactive than aldehydes in oxime ligation.
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Solution: If possible, use an aldehyde for the conjugation. If you must use a ketone, you may need to increase the reaction time or the concentration of the reactants.
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Below is a logical workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Reaction Conditions
Q2: What are the optimal pH ranges for the two reaction steps? The this compound conjugation is a two-step process, each with its own optimal pH.
| Reaction Step | Reagents | Optimal pH Range | Rationale |
| 1. Thiol Conjugation | Maleimide + Thiol | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing maleimide hydrolysis and side reactions with amines. |
| 2. Oxime Ligation | Oxyamine + Carbonyl | 4.0 - 5.0 | Acid-catalyzed reaction; this pH range activates the carbonyl without fully protonating the oxyamine nucleophile. |
Q3: What molar ratio of this compound to my thiol-containing molecule should I use? A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a standard starting point for protein labeling. However, the optimal ratio can be influenced by factors like steric hindrance and the intrinsic reactivity of the thiol. For example, one study found a 2:1 maleimide-to-thiol ratio was optimal for a small peptide, while a 5:1 ratio was best for a larger nanobody. It is highly recommended to perform small-scale optimization experiments with varying molar ratios.
Reagent Stability and Preparation
Q4: How should I store and handle the this compound reagent? this compound, like other maleimide-containing reagents, is moisture-sensitive. It should be stored at -20°C with a desiccant. For use, equilibrate the vial to room temperature before opening to prevent moisture condensation. Solutions should be prepared immediately before the reaction in an anhydrous solvent such as DMSO or DMF and added to the aqueous reaction buffer. Do not store the reagent in aqueous solution.
Q5: My protein's cysteine residues are involved in disulfide bonds. What should I do? You must reduce the disulfide bonds to generate free thiols before the conjugation reaction.
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TCEP is often the preferred reducing agent because it is stable, odorless, and does not contain a thiol group, meaning it typically does not need to be removed before adding the maleimide reagent.
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DTT (dithiothreitol) is also a strong reducing agent, but since it contains thiol groups, any excess DTT must be removed (e.g., via a desalting column) before adding the this compound to prevent it from competing with your target molecule.
Side Reactions and Stability
Q6: Are there common side reactions I should be aware of? Yes, several side reactions can occur, potentially lowering the yield of the desired product or affecting the stability of the conjugate.
| Side Reaction | Description | How to Mitigate |
| Maleimide Hydrolysis | The maleimide ring opens upon reaction with water, rendering it inactive towards thiols. This is accelerated at pH > 7.5. | Work quickly, use fresh anhydrous stock solutions, and maintain pH between 6.5 and 7.5 during the first step. |
| Reaction with Amines | At pH > 7.5, maleimides can react with primary amines (e.g., lysine). | Maintain pH in the optimal 6.5-7.5 range for the thiol reaction. |
| Retro-Michael Reaction | The thioether bond formed in the maleimide-thiol conjugation is potentially reversible, which can lead to deconjugation of the linker. | After conjugation, the stability of the linkage can be enhanced by hydrolyzing the thiosuccinimide ring to a succinamic acid thioether, which is more stable. This can often be achieved by adjusting the pH. |
The diagram below illustrates the desired reaction pathway and key side reactions.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol is for reducing disulfide bonds within a protein to make cysteine residues available for maleimide conjugation.
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Prepare Buffers:
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Reaction Buffer: Phosphate-Buffered Saline (PBS) or similar non-amine, thiol-free buffer, pH 7.2-7.5. Degas the buffer thoroughly before use.
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TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP-HCl in the Reaction Buffer.
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Reduction Reaction:
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Dissolve your protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
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Add the TCEP stock solution to the protein solution to achieve a final TCEP concentration of 10-20 fold molar excess over the protein's disulfide bonds.
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Incubate the mixture for 30-60 minutes at room temperature.
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Proceed to Conjugation:
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The TCEP-reduced protein solution can typically be used directly in the maleimide conjugation step without removal of the TCEP.
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Protocol 2: Two-Step this compound Conjugation
This general protocol outlines the full conjugation process.
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Step 1: Maleimide-Thiol Reaction (pH 6.5-7.5)
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Prepare the thiol-containing protein (e.g., 1-10 mg/mL) in a suitable reaction buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA. If disulfide bonds were present, use the TCEP-reduced protein solution from Protocol 1.
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., starting with a 10-fold molar excess).
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Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
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Purification of Intermediate:
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Remove the excess, unreacted this compound reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis. Equilibrate the column with the buffer required for the next step (e.g., an acetate buffer at pH 4.5).
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Step 2: Oxyamine-Carbonyl Reaction (pH 4.0-5.0)
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To the purified, oxyamine-functionalized protein intermediate, add the aldehyde or ketone-containing molecule.
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Ensure the final pH of the reaction mixture is between 4.0 and 5.0. Adjust if necessary with a suitable acidic buffer.
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Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
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Final Purification:
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Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove any unreacted carbonyl-containing molecule.
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References
Side reactions of maleimide groups in bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during bioconjugation experiments involving maleimide groups.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my conjugation yield unexpectedly low?
Answer: Low conjugation yield can stem from several factors, primarily related to the stability and reactivity of the maleimide group and the thiol counterpart.
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Potential Cause 1: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to basic pH, rendering it inactive for conjugation.[1][2] This hydrolysis reaction opens the maleimide ring to form a non-reactive maleamic acid derivative.[2]
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Solution:
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pH Control: Maintain the reaction pH between 6.5 and 7.5.[3][4] This range offers a good compromise between efficient thiol-maleimide reaction and minimal maleimide hydrolysis.
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Fresh Reagents: Prepare maleimide stock solutions fresh in an anhydrous, biocompatible organic solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.
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Temperature: If hydrolysis is a significant issue, consider performing the reaction at a lower temperature (e.g., 4°C), though this may require a longer reaction time.
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Potential Cause 2: Thiol Oxidation. The thiol groups on your protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides.
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Solution:
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Reducing Agents: Prior to conjugation, reduce any existing disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed before conjugation, for example, by using a desalting column.
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Degassed Buffers: Use degassed buffers to minimize oxygen in the reaction.
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Chelating Agents: Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to prevent metal-catalyzed oxidation.
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Potential Cause 3: Incorrect Stoichiometry. An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.
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Solution: Optimize the molar ratio of the maleimide reagent to the thiol-containing biomolecule. A 10-20 fold molar excess of the maleimide reagent is often recommended as a starting point.
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dot
Caption: Troubleshooting logic for low conjugation yield.
Question: My final conjugate is unstable and loses its payload over time. What is happening?
Answer: The instability of the final conjugate is often due to the reversibility of the thiol-maleimide linkage through a retro-Michael reaction. This reaction leads to deconjugation, and the released maleimide-payload can then react with other molecules, such as serum albumin, leading to off-target effects.
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Potential Cause: Retro-Michael Reaction. The thiosuccinimide linkage formed is susceptible to cleavage, especially in the presence of other thiols like glutathione in vivo.
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Solution 1: Thiosuccinimide Ring Hydrolysis. After conjugation, the succinimide ring can be intentionally hydrolyzed to form a stable, ring-opened maleamic acid derivative that is resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period.
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Solution 2: Use of Stabilizing Maleimides. Next-generation maleimides have been developed to improve conjugate stability.
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Electron-withdrawing N-substituents: Maleimides with electron-withdrawing groups on the nitrogen atom can accelerate the rate of the stabilizing ring-opening hydrolysis.
-
Transcyclization: Certain maleimide derivatives are designed to undergo a transcyclization reaction after conjugation, forming a more stable six-membered ring structure that prevents the retro-Michael reaction.
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dot
Caption: Strategies to address conjugate instability.
Question: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
Answer: The formation of side products can compromise the purity and homogeneity of your final conjugate. These often arise from the maleimide group reacting with nucleophiles other than the intended thiol.
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Potential Cause 1: Reaction with Amines. At pH values above 7.5, maleimides can react with other nucleophilic groups, most notably the primary amine of lysine residues.
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.
-
-
Potential Cause 2: Thiazine Rearrangement. If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.
-
Solution:
-
Acidic pH: Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.
-
N-terminal Acetylation: Acetylation of the N-terminal cysteine can prevent this side reaction.
-
Avoid N-terminal Cysteine: If possible, use a protein or peptide construct where the cysteine residue is not at the N-terminus.
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-
dot
Caption: Overview of intended and side reactions of maleimides.
Frequently Asked Questions (FAQs)
What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH is typically between 6.5 and 7.5. In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis and reaction with amines is minimized.
How can I quantify the extent of maleimide hydrolysis?
Maleimide hydrolysis can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at the characteristic wavelength for the maleimide group (around 300 nm). HPLC can also be used to separate and quantify the intact maleimide from its hydrolyzed product.
What is the half-life of a typical maleimide in aqueous buffer?
The half-life of a maleimide is highly dependent on the pH and temperature. The following table provides approximate half-life values for a typical maleimide compound at 25°C.
| pH | Approximate Half-life of Maleimide |
| 6.0 | ~48 hours |
| 7.0 | ~12 hours |
| 8.0 | ~1 hour |
| 8.5 | ~15 minutes |
| Note: These values are approximate and can vary based on the specific maleimide derivative and buffer composition. |
How can I confirm that my conjugation reaction was successful?
Several analytical techniques can be used to confirm the formation of the covalent bond:
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the payload.
-
Chromatography: Techniques like HPLC or size-exclusion chromatography (SEC) can be used to separate the conjugate from unreacted starting materials.
-
UV-Vis Spectroscopy: If the payload has a unique absorbance spectrum, this can be used to confirm its presence in the purified conjugate.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
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Protein/Peptide Preparation: Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA).
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Reduction of Disulfides (if necessary): Add a 10-100 fold molar excess of TCEP to the protein/peptide solution and incubate at room temperature for 30-60 minutes. If using DTT, remove the excess reducing agent using a desalting column before proceeding.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the desired molar excess of the maleimide solution to the reduced protein/peptide solution with gentle mixing.
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Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined experimentally.
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Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as N-acetyl cysteine or β-mercaptoethanol, in a slight molar excess.
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Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration to remove unreacted reagents and byproducts.
dot
Caption: General experimental workflow for maleimide-thiol conjugation.
Protocol 2: Post-Conjugation Stabilization by Ring Hydrolysis
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Purification: After the initial conjugation and quenching steps, purify the conjugate to remove any quenching agents.
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pH Adjustment: Adjust the pH of the purified conjugate solution to 8.0-8.5 using a suitable buffer (e.g., borate or bicarbonate buffer).
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Incubation: Incubate the solution at 37°C. The incubation time will need to be optimized, but a starting point could be several hours to overnight.
-
Monitoring: Monitor the progress of the hydrolysis by HPLC-MS, looking for the mass increase corresponding to the addition of one water molecule.
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Final pH Adjustment: Once hydrolysis is complete, adjust the pH back to the desired range for storage (typically slightly acidic, e.g., pH 6.0, to minimize other degradation pathways).
Data Summary
Table 1: Influence of pH on Maleimide Hydrolysis
| pH | Approximate Half-life of a Typical Maleimide at 25°C |
| 6.0 | ~48 hours |
| 7.0 | ~12 hours |
| 8.0 | ~1 hour |
| 8.5 | ~15 minutes |
| Data adapted from BenchChem. |
Table 2: Stability of N-Substituted Maleimide Conjugates
| Maleimide Type | Condition | Observation |
| N-aryl maleimide conjugates | Incubation in thiol-containing buffer and serum at 37°C for 7 days | < 20% deconjugation |
| N-alkyl maleimide conjugates | Incubation in thiol-containing buffer and serum at 37°C for 7 days | 35-67% deconjugation |
| Conjugates with electron-withdrawing N-substituents (post-hydrolysis) | - | Half-lives of over two years |
| Conjugates from conventional N-alkyl maleimides (post-hydrolysis) | - | Half-lives of over one week |
| Data adapted from BenchChem. |
References
Technical Support Center: Optimizing Mal-PEG2-oxyamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH of reactions involving the bifunctional linker, Mal-PEG2-oxyamine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5 .[1][2][3][4][5] Within this range, the reaction is highly selective for thiol groups over amine groups. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.
Q2: What happens if the pH is too high for the maleimide-thiol reaction?
If the pH rises above 7.5, two primary side reactions can occur:
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Reaction with amines: The maleimide group can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.
-
Maleimide hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with pH. This hydrolysis opens the ring to form an unreactive maleamic acid, preventing conjugation with thiols.
Q3: What is the optimal pH for the oxyamine-carbonyl (oxime ligation) reaction?
The oxime ligation reaction between the oxyamine group and a carbonyl (aldehyde or ketone) is typically fastest at an acidic pH of approximately 4.5 .
Q4: Can I perform the oxime ligation at a neutral pH?
While the reaction is slower at a neutral pH, it is often necessary for biological applications. To overcome the slow kinetics, a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine) , can be added to the reaction mixture. These catalysts can significantly increase the reaction rate at pH 7.0.
Q5: Can I perform a one-pot, two-step conjugation with this compound at a single pH?
This is challenging due to the conflicting pH optima of the two reactions. A single pH is unlikely to be optimal for both the maleimide-thiol and the oxyamine-carbonyl reactions. A sequential approach is generally recommended. You would first perform one reaction at its optimal pH, purify the intermediate conjugate, and then adjust the pH for the second reaction.
Q6: My thiol-containing protein has disulfide bonds. What should I do?
Disulfide bonds must be reduced to free thiols to make them available for reaction with the maleimide. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). If using DTT, it must be removed after reduction and before adding the maleimide reagent, as it contains a thiol group and will compete in the reaction.
Q7: How can I prevent the re-oxidation of my thiols?
To prevent the reformation of disulfide bonds after reduction, it is recommended to degas buffers to remove oxygen and to include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze oxidation.
Data Summary Tables
Table 1: pH Optimization for Maleimide-Thiol Conjugation
| pH Range | Reaction Characteristics | Potential Issues |
| < 6.5 | Reaction rate is significantly slower. | Incomplete conjugation. |
| 6.5 - 7.5 | Optimal Range. High selectivity for thiols. | |
| > 7.5 | Decreased selectivity, competitive reaction with amines. | Increased rate of maleimide hydrolysis. |
Table 2: pH Optimization for Oxime Ligation
| pH Range | Reaction Characteristics | Recommendations |
| 4.0 - 5.0 | Optimal Range. Fastest reaction rate. | Use if biomolecules are stable at this pH. |
| 6.0 - 7.5 | Reaction rate is slow. | Addition of a catalyst (e.g., aniline) is highly recommended. |
Experimental Protocols
Protocol 1: Two-Step Conjugation - Maleimide-Thiol Reaction First
-
Preparation of Thiol-Containing Molecule:
-
If your protein or peptide contains disulfide bonds, dissolve it in a degassed buffer at pH 7.0-7.5 (e.g., phosphate buffer) containing EDTA (1-5 mM).
-
Add a suitable reducing agent like TCEP. Incubate to ensure complete reduction of disulfide bonds.
-
If DTT is used, it must be removed using a desalting column.
-
-
Maleimide-Thiol Conjugation:
-
Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
Add the this compound solution to the reduced thiol-containing molecule. A molar excess of the linker is often used.
-
Maintain the reaction pH between 6.5 and 7.5.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).
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-
Purification:
-
Remove the excess this compound and any byproducts using size exclusion chromatography, dialysis, or another suitable purification method.
-
-
Oxime Ligation:
-
Buffer exchange the purified conjugate into a buffer with a pH of 4.5.
-
Add the aldehyde or ketone-containing molecule.
-
If performing the reaction at neutral pH, add a catalyst like aniline.
-
Incubate to form the oxime bond.
-
Purify the final conjugate.
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Troubleshooting Guides
Troubleshooting Low Yield in Maleimide-Thiol Conjugation
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inactive maleimide due to hydrolysis. | Prepare fresh aqueous solutions of the maleimide linker immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF. |
| Thiol groups are not available (oxidized to disulfides). | Reduce disulfide bonds with TCEP or DTT prior to conjugation. | |
| Re-oxidation of thiols during the reaction. | Use degassed buffers and add EDTA to the reaction mixture. | |
| Non-specific Labeling | Reaction pH is too high (>7.5). | Maintain the reaction pH in the optimal range of 6.5-7.5. |
Troubleshooting Sluggish Oxime Ligation
| Issue | Possible Cause | Recommended Solution |
| Slow Reaction at Neutral pH | The intrinsic reaction rate is slow at neutral pH. | Add a nucleophilic catalyst such as aniline or p-phenylenediamine to the reaction mixture. |
| Low Yield | Impure reactants. | Ensure the purity of both the carbonyl-containing molecule and the oxyamine-functionalized intermediate. Aldehydes can oxidize to carboxylic acids. |
| Steric hindrance around the carbonyl group. | Increase the reaction temperature or prolong the reaction time. |
Visual Diagrams
Caption: pH dependence of the maleimide-thiol reaction.
Caption: Workflow for optimizing oxime ligation.
Caption: Troubleshooting guide for low maleimide conjugation yield.
References
How to deal with Mal-PEG2-oxyamine instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the instability of Mal-PEG2-oxyamine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker containing a maleimide group and an oxyamine group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, to form a stable thioether bond.[1] The oxyamine group reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage.[1] This dual reactivity makes it a valuable tool in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), PROTACs, and for labeling biomolecules with probes.
Q2: I'm observing a loss of reactivity of my this compound in solution. What is the likely cause?
A2: The primary cause of lost reactivity is the instability of the maleimide ring in aqueous solutions. The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH.[3] This hydrolysis opens the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols.
Q3: How does pH affect the stability of this compound?
A3: The stability of the maleimide group is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. For optimal stability of the unreacted maleimide, it is recommended to prepare and use solutions at a slightly acidic pH (6.0-6.5) if aqueous storage is unavoidable. The conjugation reaction with thiols is most efficient in the pH range of 6.5-7.5. Above pH 7.5, the rate of hydrolysis becomes substantial, and the maleimide can also react with primary amines, such as lysine residues. The oxyamine group is generally more stable in aqueous solutions, particularly at physiological pH, compared to other linkages like hydrazones.
Q4: Can I store this compound in solution?
A4: Long-term storage of this compound in aqueous solutions is not recommended due to the hydrolysis of the maleimide group. If a solution must be prepared in advance, it is best to dissolve the compound in an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. Aqueous solutions should be prepared fresh immediately before use.
Q5: My conjugated product is unstable and seems to be cleaving. What could be the reason?
A5: The thioether bond formed between the maleimide and a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in biological systems. This can lead to the deconjugation of your payload. To mitigate this, the succinimide ring of the thioether conjugate can be intentionally hydrolyzed under slightly basic conditions (pH 8.5-9.0) to form a stable, ring-opened structure that is resistant to the retro-Michael reaction.
Troubleshooting Guides
Issue 1: Low or No Conjugation to Thiols
| Potential Cause | Recommended Solution |
| Hydrolysis of Maleimide | Prepare fresh solutions of this compound in an anhydrous solvent (DMSO, DMF) immediately before use. If an aqueous stock must be made, use a slightly acidic buffer (pH 6.0-6.5) and use it promptly. |
| Oxidation of Thiols | Ensure your protein or peptide thiols are reduced. Pre-treat your sample with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide. Avoid using DTT, as it contains a thiol and must be removed prior to conjugation. Degas buffers to minimize oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. |
| Suboptimal pH | Perform the conjugation reaction within the optimal pH range of 6.5-7.5 for efficient reaction with thiols while minimizing hydrolysis. |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to your thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point. |
Issue 2: Instability of the Thiol-Maleimide Conjugate
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction | After conjugation, intentionally hydrolyze the succinimide ring to form a more stable, ring-opened conjugate. This can be achieved by incubating the conjugate at a pH of 8.5-9.0. |
| Thiazine Rearrangement (for N-terminal Cysteine) | If conjugating to an N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement. To avoid this, perform the conjugation at a more acidic pH (e.g., 5.0) or acetylate the N-terminal amine. |
Stability of Maleimide Functional Group
| pH | Temperature (°C) | Relative Stability | Half-life (approximate) | Primary Degradation Pathway |
| 6.0 | 25 | High | Days | Slow Hydrolysis |
| 7.4 | 25 | Moderate | Hours (e.g., ~27 hours for N-alkyl thiosuccinimides) | Hydrolysis |
| 8.5 | 25 | Low | Minutes to Hours | Rapid Hydrolysis |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to assess the hydrolytic stability of the maleimide group of this compound in aqueous buffers.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate buffers (e.g., 50 mM) at various pH values (e.g., 6.0, 7.4, 8.5)
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
In separate vials, dilute the stock solution to a final concentration of 1 mM in each of the phosphate buffers of different pH.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and inject it into the HPLC system.
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
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Quantify the peak area corresponding to the intact this compound over time to determine the rate of degradation. The appearance of a new, more polar peak will indicate the formation of the hydrolyzed product.
Protocol 2: General Procedure for Thiol-Maleimide Conjugation and Stabilization
This protocol provides a general workflow for conjugating this compound to a thiol-containing protein and subsequently stabilizing the conjugate.
Materials:
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Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
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This compound
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Anhydrous DMSO
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Reducing agent (e.g., TCEP)
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High pH buffer for hydrolysis (e.g., 50 mM Sodium Borate, pH 9.0)
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Quenching reagent (e.g., N-acetylcysteine)
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Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
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Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
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Conjugation Reaction:
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Prepare a fresh stock solution of this compound in anhydrous DMSO.
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Add the this compound solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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-
Stabilization by Hydrolysis:
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Increase the pH of the reaction mixture to 8.5-9.0 by adding the high pH buffer or by buffer exchange.
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Incubate for 2 hours at room temperature to promote the hydrolysis of the succinimide ring.
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-
Quenching (Optional): To react with any remaining unreacted maleimide, add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of this compound and incubate for 20 minutes.
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Purification: Purify the stabilized conjugate using a suitable method like SEC to remove excess reagents and exchange the buffer to a desired storage buffer (e.g., PBS, pH 7.4).
Visualizations
Caption: Degradation and reaction pathways of this compound.
Caption: Workflow for stable bioconjugation with this compound.
References
Technical Support Center: Efficient Mal-PEG2-oxyamine Labeling via Disulfide Bond Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you with the critical step of reducing disulfide bonds for efficient labeling with Mal-PEG2-oxyamine and other maleimide-containing reagents.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of reducing disulfide bonds before maleimide labeling?
A1: The maleimide group specifically reacts with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1][2][3] In many proteins, particularly antibodies, pairs of cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-).[2][4] These disulfide bonds are unreactive towards maleimides. Therefore, a reduction step is necessary to break these bonds and expose the thiol groups required for the labeling reaction to occur.
Q2: Which reducing agent should I choose, TCEP or DTT?
A2: The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on your experimental workflow.
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TCEP is often the preferred reducing agent because it is non-thiol-based. This means it does not need to be removed from the reaction mixture before adding the maleimide reagent, as it reacts very slowly with maleimides. TCEP is also effective over a broad pH range (1.5-9.0) and is more resistant to air oxidation.
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DTT is a powerful thiol-containing reducing agent. However, because its own thiol groups will compete with the protein's thiols for reaction with the maleimide, any excess DTT must be completely removed after reduction and before labeling. This is typically achieved through dialysis or the use of a desalting column. DTT's reducing activity is also optimal at a pH above 7.
Q3: What are the optimal pH conditions for the reduction and labeling reactions?
A3: There are two key pH ranges to consider for this two-step process:
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Reduction: TCEP is effective across a wide pH range (1.5-9.0), offering significant flexibility. DTT, on the other hand, is most effective at a pH greater than 7.
-
Maleimide Labeling: The specific and efficient reaction of the maleimide group with a free thiol is optimal in the pH range of 6.5-7.5. At a pH above 7.5, the maleimide can start to react with other nucleophilic groups, such as the primary amine of lysine residues, leading to a loss of selectivity.
Q4: How can I quantify the number of free thiols in my protein sample after reduction?
A4: The concentration of free sulfhydryl groups in a protein solution can be determined using Ellman's reagent (DTNB). This method involves a colorimetric assay where the absorbance at 412 nm is measured to quantify the free thiols.
Q5: What can cause low or no conjugation efficiency?
A5: Several factors can contribute to low or no conjugation. A primary cause is the hydrolysis of the maleimide ring, which can occur at neutral to alkaline pH, rendering it inactive. It is also crucial to ensure that the disulfide bonds have been effectively reduced to generate a sufficient number of free thiols for labeling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Inefficient Disulfide Bond Reduction | - Increase the molar excess of the reducing agent (TCEP or DTT). A 10-100 fold molar excess is a common starting point.- Ensure the pH of the reduction buffer is optimal for your chosen reducing agent.- Increase the incubation time for the reduction step. |
| Maleimide Hydrolysis | - Prepare the this compound solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.- If aqueous storage of the maleimide reagent is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for only short periods. | |
| Re-oxidation of Thiols | - Perform the reduction and labeling steps in a degassed buffer to minimize oxygen exposure.- Consider flushing the reaction vessel with an inert gas like nitrogen or argon. | |
| Protein Aggregation/Precipitation | Protein Instability Upon Reduction | - Complete reduction of all disulfide bonds, especially structurally important ones, can lead to protein unfolding and aggregation.- Consider a partial or selective reduction by using a lower concentration of the reducing agent or a shorter incubation time. |
| Incorrect Buffer Conditions | - Ensure the pH and ionic strength of your buffer are suitable for maintaining the stability of your specific protein. | |
| Non-specific Labeling | Reaction with Other Nucleophiles | - Maintain the labeling reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for thiol groups. |
| N-terminal Cysteine Side Reaction | - If your protein has an N-terminal cysteine, a side reaction leading to a thiazine rearrangement can occur, especially at physiological or higher pH. Performing the conjugation at a more acidic pH (e.g., pH 6.0) can help to minimize this. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
This protocol allows for the determination of the concentration of free sulfhydryl groups in a protein sample.
Materials:
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Ellman's Reagent (DTNB)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.
-
Add a known volume of your protein sample to the reaction buffer in a cuvette.
-
Add the DTNB solution to the cuvette and mix thoroughly.
-
Incubate the reaction at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm.
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Calculate the concentration of free thiols in your sample by comparing the absorbance to your standard curve.
Protocol 2: Reduction of Protein Disulfide Bonds and this compound Labeling
This protocol provides a general guideline for the reduction of disulfide bonds in a protein followed by labeling with this compound. Optimization may be required for your specific protein.
Materials:
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Protein of interest
-
Reducing Agent: TCEP hydrochloride or DTT
-
Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5.
-
This compound
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Anhydrous DMSO or DMF
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Inert gas (Nitrogen or Argon, optional but recommended)
Procedure:
Step 1: Protein Preparation
-
Dissolve or buffer-exchange the protein into the degassed Reaction Buffer at a concentration of 2-5 mg/mL.
Step 2: Disulfide Bond Reduction (using TCEP)
-
Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.
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Add the TCEP stock solution to the protein solution to achieve a final 10-20 fold molar excess of TCEP over the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
Step 3: this compound Labeling
-
While the reduction reaction is incubating, allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution.
-
If using an inert gas, flush the vial, cap it tightly, and protect the reaction from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
Step 4: Purification of the Labeled Protein
-
Remove excess, unreacted this compound using a desalting spin column according to the manufacturer's instructions.
Visualizations
References
Technical Support Center: Mal-PEG2-oxyamine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding and other common issues encountered during Mal-PEG2-oxyamine experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide conjugation reaction?
The optimal pH range for the reaction between a maleimide group and a thiol (sulfhydryl) group is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly specific and rapid, leading to the formation of a stable thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, ensuring high specificity.
Q2: What are the primary causes of non-specific binding in this compound experiments?
Non-specific binding in maleimide conjugation reactions can primarily be attributed to two factors:
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Reaction with Primary Amines: At pH values above 7.5, the reactivity of the maleimide group towards primary amines, such as the side chain of lysine residues in proteins, increases. This can lead to unintended, non-specific conjugation.
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Hydrolysis of the Maleimide Ring: In aqueous solutions, particularly at alkaline pH (above 7.5), the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This inactivates the maleimide group, preventing it from reacting with the intended thiol target.
Additionally, for antibody-drug conjugates (ADCs), the hydrophobicity of the payload can contribute to non-specific uptake and aggregation. The polyethylene glycol (PEG) spacer in this compound helps to increase hydrophilicity and reduce this type of non-specific interaction.
Q3: Which buffers are recommended for the conjugation reaction?
It is crucial to use a buffer that does not contain free thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the target molecule for reaction with the maleimide. Suitable buffer choices include phosphate-buffered saline (PBS), Tris, and HEPES, maintained within the optimal pH range of 6.5-7.5. It is also recommended to degas the buffer to prevent the oxidation of thiols. The inclusion of 5-10 mM EDTA can help chelate metal ions that might catalyze sulfhydryl oxidation.
Q4: How should I prepare a protein with disulfide bonds for conjugation?
Disulfide bonds must be reduced to free sulfhydryl groups for the maleimide reaction to occur. This is typically achieved by using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective and does not need to be removed before starting the conjugation. If DTT is used, it must be removed prior to adding the maleimide-containing reagent, for instance, through dialysis or size-exclusion chromatography.
Q5: How can non-specific binding be minimized during subsequent applications, such as immunoassays?
To prevent non-specific binding in assays like ELISA or Western blotting, blocking buffers are used to saturate any unoccupied binding sites on the solid phase. Ideal blocking agents are typically protein-based and can block both hydrophobic and hydrophilic interactions. Common blocking agents include:
-
Bovine Serum Albumin (BSA)
-
Casein
-
Normal serum (e.g., rabbit serum)
-
Fish Gelatin
The concentration of the blocking agent and the incubation time need to be optimized for each specific assay to reduce background noise and enhance the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | Reaction pH is too high ( > 7.5). | Adjust the reaction buffer pH to the optimal range of 6.5-7.5. |
| Hydrophobic interactions of the conjugate. | Incorporate blocking agents like BSA or non-ionic surfactants (e.g., Tween-20) in subsequent assay steps. The PEG spacer in the linker is designed to mitigate this. | |
| Presence of competing nucleophiles. | Ensure the reaction buffer is free of thiols (e.g., from DTT). | |
| Low or No Conjugation | Suboptimal pH ( < 6.5). | Increase the buffer pH to the 6.5-7.5 range to ensure the thiol is in its more reactive thiolate form. |
| Insufficient reduction of disulfide bonds. | Increase the concentration of the reducing agent (e.g., TCEP) or extend the incubation time for the reduction step. | |
| Hydrolysis of the maleimide group. | Prepare aqueous solutions of the this compound reagent immediately before use and avoid storage in aqueous buffers. | |
| Incorrect stoichiometry. | Use a molar excess of the this compound reagent (a 10-20 fold molar excess is a common starting point for protein labeling). | |
| Protein Aggregation/Precipitation | High protein concentration. | Reduce the protein concentration and perform a small-scale pilot experiment to determine optimal solubility. |
| Hydrophobicity of the conjugate. | The PEG spacer helps to increase solubility. Consider further optimization of buffer conditions. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Mal-PEG2-oxyamine Conjugation
This protocol outlines a general method for labeling a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.
-
TCEP (Tris(2-carboxyethyl)phosphine) (optional, for proteins with disulfide bonds)
-
Anhydrous DMSO or DMF for stock solution preparation
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. It is advisable to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
This compound Stock Solution Preparation:
-
Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM. Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of the linker is a good starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration. The choice of method will depend on the protein's size and the reaction volume.
-
Protocol 2: Characterization of the Conjugate
Methods for Determining Degree of Labeling (DOL):
-
UV-Vis Spectroscopy: If the payload attached via the oxyamine group has a distinct absorbance, the DOL can be calculated by measuring the absorbance at 280 nm (for the protein) and the specific wavelength for the payload.
-
Mass Spectrometry (MS): Intact protein mass spectrometry can be used to determine the molecular weight of the conjugate, from which the number of attached linkers can be deduced.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated linkers, providing information on the drug-to-antibody ratio (DAR) distribution.
Visualizations
Caption: Experimental workflow for this compound conjugation to a protein.
Caption: Key factors contributing to non-specific binding in maleimide conjugations.
Caption: Reaction pathways of maleimide with thiols versus amines at different pH levels.
References
Technical Support Center: Mal-PEG2-oxyamine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding aggregation issues encountered during the synthesis and handling of Mal-PEG2-oxyamine conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker. It contains a maleimide group that selectively reacts with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins. It also has an oxyamine group for chemoselective ligation with carbonyl groups (aldehydes or ketones).[1] The short polyethylene glycol (PEG2) spacer enhances solubility and provides a defined distance between the conjugated molecules.[1][2] Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs), PROTACs, and multifunctional probes for imaging and diagnostics.[3][4]
Q2: What are the main causes of aggregation when using this compound for protein conjugation?
A2: Aggregation of protein conjugates is a common challenge and can be triggered by several factors:
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Increased Hydrophobicity: The payload or molecule being conjugated to the protein via the linker is often hydrophobic. Attaching it to the protein surface can create hydrophobic patches, leading to intermolecular self-association to minimize exposure to the aqueous environment.
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Conjugation Process Stress: The reaction conditions, such as pH, temperature, and the use of organic co-solvents for dissolving the linker, can induce conformational changes in the protein, exposing previously buried hydrophobic regions.
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High Protein Concentration: Working with high concentrations of the protein during the conjugation reaction increases the probability of intermolecular interactions and aggregation.
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Suboptimal Formulation: An inappropriate buffer system (pH, ionic strength) can fail to stabilize the final conjugate. If the formulation pH is close to the protein's isoelectric point (pI), its solubility will be minimal, promoting aggregation.
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Linker Characteristics: While the PEG2 spacer is designed to increase hydrophilicity, its short length may provide limited shielding of hydrophobic payloads compared to longer PEG chains.
Q3: Can the maleimide or oxyamine chemistry contribute to aggregation?
A3: Both chemistries have specific requirements that, if not optimized, can contribute to aggregation:
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Maleimide-Thiol Reaction: This reaction is most efficient at a pH range of 6.5-7.5. At pH values above 7.5, maleimides can also react with primary amines (e.g., lysine residues), potentially leading to unintended cross-linking and aggregation. Furthermore, the reduction of disulfide bonds to generate free thiols for conjugation can sometimes destabilize the protein, making it more prone to aggregation.
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Oxyamine-Carbonyl Ligation: The formation of an oxime bond is generally stable. However, the reaction kinetics can be slow at neutral pH. The introduction of aldehydes or ketones onto a protein, often through oxidation of carbohydrate moieties or N-terminal residues, can sometimes involve harsh conditions that may partially denature the protein, leading to aggregation.
Troubleshooting Guide: Aggregation Issues
This guide provides a systematic approach to troubleshooting aggregation problems encountered during and after conjugation with this compound.
Problem 1: Precipitate forms during the conjugation reaction.
| Potential Cause | Recommended Action | Rationale |
| Poor solubility of this compound linker | Prepare a fresh stock solution of the linker in an anhydrous organic solvent like DMSO or DMF immediately before use. Add the linker solution to the protein solution slowly with gentle mixing. | The linker is moisture-sensitive and can hydrolyze. Slow addition prevents localized high concentrations of the organic solvent which can denature the protein. |
| High protein concentration | Reduce the protein concentration during the conjugation step. | Lowering the concentration decreases the likelihood of intermolecular interactions that lead to aggregation. |
| Suboptimal reaction buffer | Ensure the buffer pH is optimal for both the conjugation chemistry (typically pH 6.5-7.5 for maleimide-thiol) and protein stability (at least 1 pH unit away from the protein's pI). Avoid buffers containing primary amines (like Tris) if the pH is above 7.5. | Maintaining protein stability is critical. The maleimide reaction is specific to thiols in the recommended pH range, minimizing side reactions. |
| Protein instability after disulfide reduction | If disulfide bonds need to be reduced to generate free thiols, perform this step immediately before conjugation. Use a mild reducing agent like TCEP, which does not need to be removed prior to adding the maleimide linker. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Reducing conditions can compromise a protein's tertiary structure. Lower temperatures can slow down unfolding and aggregation processes. |
Problem 2: High molecular weight (HMW) aggregates are detected by SEC after purification.
| Potential Cause | Recommended Action | Rationale |
| Over-labeling of the protein | Optimize the molar ratio of the this compound linker to the protein. Start with a lower molar excess (e.g., 5-10 fold) and perform small-scale trials to find the optimal ratio. | Excessive modification of the protein surface can alter its physicochemical properties, leading to instability and aggregation. |
| Hydrophobicity of the conjugated payload | If possible, consider a more hydrophilic payload or a linker with a longer PEG chain (e.g., PEG4, PEG8) to better shield the hydrophobic molecule. | Longer PEG chains can provide a more effective hydrophilic "stealth" layer, reducing hydrophobic interactions between conjugate molecules. |
| Colloidal instability in the final formulation buffer | Screen different formulation buffers. The addition of stabilizing excipients is crucial. | Excipients can significantly improve the stability of the final conjugate. |
| Inefficient purification | Ensure the size exclusion chromatography (SEC) column and mobile phase are optimized for the separation of your conjugate from aggregates. | Proper purification is essential to remove pre-existing aggregates and unreacted materials. |
Problem 3: Gradual aggregation occurs during storage.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal storage conditions | Store the purified conjugate at the recommended temperature (typically 2-8°C or -20°C/-80°C). Avoid repeated freeze-thaw cycles. Protect from light, especially if the payload is light-sensitive. | Physical stresses can induce protein denaturation and aggregation over time. |
| Instability of the thioether bond | While generally stable, the thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, especially at higher pH. Ensure the final formulation buffer is at a neutral or slightly acidic pH (e.g., pH 6.0-7.0). | Maintaining the integrity of the conjugate is key to long-term stability. |
| Inadequate formulation | Re-evaluate the formulation buffer. Long-term stability often requires a carefully optimized cocktail of excipients. | A robust formulation is the primary defense against aggregation during storage. |
Recommended Stabilizing Excipients
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | Act as protein stabilizers through preferential exclusion, increasing the stability of the native protein structure. | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Suppress non-specific protein-protein interactions. Arginine can interact with hydrophobic patches on the protein surface. | 50-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface-induced aggregation and can solubilize hydrophobic regions of the protein, preventing self-association. | 0.01-0.1% (v/v) |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
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Protein Preparation:
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If the protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Add a 10-20 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).
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Incubate at room temperature for 30-60 minutes. The protein solution can be used directly without removing the TCEP.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Adjust the protein concentration to 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.0-7.5).
-
Slowly add the desired molar excess (e.g., 10-20 fold) of the dissolved linker to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.
-
-
Purification:
-
Remove excess, unreacted linker and purify the conjugate using a desalting column or size exclusion chromatography (SEC) equilibrated with the desired formulation buffer.
-
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for quantifying aggregates.
-
Instrumentation: An HPLC or UHPLC system with a UV detector and a suitable SEC column (e.g., with a pore size of 200-300 Å for antibodies).
-
Mobile Phase: A buffer that minimizes secondary interactions with the column stationary phase and maintains the native structure of the protein, typically a phosphate buffer with 150-300 mM NaCl, pH 6.8-7.4.
-
Sample Preparation: Dilute the conjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Calculate the percentage of high molecular weight species (%HMW) by integrating the peak areas.
-
Protocol 3: Aggregation Analysis by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion. It is very sensitive to the presence of large aggregates.
-
Sample Preparation:
-
Filter the sample through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove dust and large, extraneous particles.
-
Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in a filtered buffer.
-
-
Measurement:
-
Equilibrate the instrument to the desired temperature.
-
Place the sample in a clean cuvette.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
The software will generate a size distribution profile. The presence of large particles (e.g., >100 nm) indicates aggregation.
-
The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI below 0.2 is generally considered monodisperse.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for aggregation issues.
References
Technical Support Center: Mal-PEG2-oxyamine Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Mal-PEG2-oxyamine reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a maleimide group, a two-unit polyethylene glycol (PEG) spacer, and an oxyamine group.[1][2] This structure allows for sequential or orthogonal conjugation of two different molecules. The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins and peptides.[1] The oxyamine group reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime bond.[1][3] The PEG spacer enhances solubility and reduces steric hindrance.
Common applications include:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs (Proteolysis Targeting Chimeras): Synthesizing molecules that recruit target proteins to E3 ubiquitin ligases for degradation.
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Bioconjugation: Creating well-defined protein-peptide, protein-small molecule, or protein-oligosaccharide conjugates.
-
Surface Modification: Functionalizing nanoparticles, beads, or surfaces for various biomedical applications.
Q2: How should I store this compound?
Proper storage is critical to maintain the reactivity of the maleimide and oxyamine groups. Both solid reagent and stock solutions have specific storage requirements.
Q3: What solvents should I use to dissolve this compound?
It is recommended to use anhydrous (dry) organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare stock solutions. The reagent should be dissolved immediately before use to minimize hydrolysis. While the PEG spacer improves aqueous solubility, preparing stock solutions in aqueous buffers is not recommended due to the potential for maleimide hydrolysis.
Q4: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide group and a thiol group is 6.5-7.5. Within this pH range, the reaction is highly specific for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, which can lead to lower conjugation efficiency.
Q5: What is the optimal pH for the oxyamine-carbonyl reaction?
The formation of an oxime bond between an oxyamine and an aldehyde or ketone is most efficient under slightly acidic conditions (pH 4-6). The reaction can still proceed at neutral pH, but the rate may be slower. The specific optimal pH can depend on the reactants and buffer system used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency (Maleimide Reaction) | Hydrolysis of the maleimide group: The maleimide ring is susceptible to opening in aqueous solutions, especially at pH > 7.5. | - Prepare aqueous solutions of the maleimide reagent immediately before use. - Ensure the reaction buffer pH is maintained between 6.5 and 7.5. - Store stock solutions in anhydrous DMSO or DMF at -20°C. |
| Oxidation of thiol groups: Cysteine residues can form disulfide bonds, which are unreactive with maleimides. | - Reduce disulfide bonds in the protein or peptide using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. - If using DTT (dithiothreitol), remove it before adding the maleimide reagent as it contains a free thiol. - Degas buffers to minimize oxygen and prevent re-oxidation of thiols. | |
| Incorrect buffer composition: Buffers containing primary amines (e.g., Tris) or other thiols will compete with the intended reaction. | - Use non-amine, thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES. | |
| Insufficient molar excess of this compound: The stoichiometry of the reaction may not be optimal. | - Increase the molar ratio of the this compound reagent to the thiol-containing molecule. A 10-20 fold molar excess is a common starting point. | |
| Low or No Conjugation Efficiency (Oxyamine Reaction) | Suboptimal pH: The reaction rate is pH-dependent. | - Adjust the reaction buffer to a slightly acidic pH (4-6) to catalyze oxime formation. |
| Steric hindrance: The carbonyl group on the target molecule may be sterically inaccessible. | - Consider using a longer PEG linker to increase the distance between the reactive groups. | |
| Low reactivity of the carbonyl group: Ketones are generally less reactive than aldehydes in oxime formation. | - If possible, use a molecule with an aldehyde group for conjugation. - Increase the reaction time or temperature. | |
| Instability of the Final Conjugate | Retro-Michael reaction (thiol exchange): The thioether bond formed between the maleimide and thiol is potentially reversible, especially in the presence of other thiols. | - After the initial conjugation, the stability of the linkage can be enhanced by inducing hydrolysis of the thiosuccinimide ring. This can be achieved by adjusting the pH of the purified conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until the ring-opening is complete, then re-neutralizing the solution. |
Quantitative Data Summary
Table 1: Storage Recommendations for this compound
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Up to 3 years | Store in a sealed container, protected from light and moisture. |
| In anhydrous DMSO or DMF | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: pH Stability of the Maleimide Group
| pH Range | Stability/Reactivity | Comments |
| < 6.5 | High stability, slower reaction rate with thiols. | Suboptimal for efficient conjugation. |
| 6.5 - 7.5 | Optimal for specific and efficient reaction with thiols. | Recommended range for maleimide-thiol conjugation. |
| > 7.5 | Increased rate of hydrolysis, leading to non-reactive maleamic acid. | Avoid for prolonged periods. Can be used for short NHS-ester reactions if part of a multi-step conjugation. |
| 8.5 - 9.0 | Rapid hydrolysis. | Can be used post-conjugation to intentionally hydrolyze the thiosuccinimide ring to stabilize the conjugate. |
Experimental Protocols
Protocol 1: Two-Step Protein-Peptide Conjugation
This protocol describes the conjugation of a thiol-containing peptide to a protein with an accessible aldehyde or ketone group.
Materials:
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Protein containing a carbonyl group
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Thiol-containing peptide
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 7.2
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MES Buffer, pH 5.5
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TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting columns
Procedure:
Step 1: Reaction of this compound with Thiol-Containing Peptide
-
Prepare the peptide: Dissolve the thiol-containing peptide in degassed PBS (pH 7.2). If the peptide has disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.
-
Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation: Add a 10-20 fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess this compound and TCEP using a desalting column equilibrated with MES buffer (pH 5.5).
Step 2: Reaction of the Peptide-PEG-oxyamine Conjugate with the Carbonyl-Containing Protein
-
Prepare the protein: Dissolve the carbonyl-containing protein in MES buffer (pH 5.5).
-
Conjugation: Add the purified peptide-PEG-oxyamine from Step 1 to the protein solution. The optimal molar ratio should be determined empirically, but a 5-10 fold molar excess of the peptide conjugate to the protein is a good starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final protein-peptide conjugate using a desalting column or size-exclusion chromatography to remove unreacted peptide conjugate.
Visualizations
Caption: Two-step conjugation workflow using this compound.
References
Impact of steric hindrance on Mal-PEG2-oxyamine labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Mal-PEG2-oxyamine for bioconjugation. Tailored for researchers, scientists, and drug development professionals, this resource addresses common challenges, with a focus on mitigating the impact of steric hindrance.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during this compound labeling experiments.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Conjugation Site | The thiol (-SH) or carbonyl (aldehyde/ketone) group on your target molecule is buried within its three-dimensional structure, preventing access by the this compound linker.[1] Consider using a linker with a longer PEG spacer (e.g., PEG4, PEG8) to increase the reach of the reactive groups.[2][3] In some cases, mild, reversible denaturation of the protein can expose buried residues, but this should be approached with caution to avoid irreversible unfolding. |
| Inactive Maleimide Group | The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.[1] Prepare fresh solutions of this compound immediately before use and avoid storing it in aqueous buffers. Ensure the reaction pH for the maleimide-thiol conjugation is maintained between 6.5 and 7.5 for optimal reactivity and stability.[4] |
| Inactive Oxyamine Group | The oxyamine group's reactivity is pH-dependent. The optimal pH for oxime ligation is typically slightly acidic, around 4.5, although catalysis can enable efficient reactions at neutral pH. Ensure your reaction buffer is at the appropriate pH for this step. |
| Suboptimal Stoichiometry | An insufficient molar excess of the this compound linker can lead to incomplete conjugation. For the maleimide-thiol reaction, a 10-20 fold molar excess of the linker is a common starting point for protein labeling. However, for larger or sterically hindered molecules, this ratio may need to be optimized. |
| Presence of Competing Molecules | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, beta-mercaptoethanol) will compete with your target molecule for the reactive ends of the linker. Use non-amine, non-thiol containing buffers such as PBS or HEPES. If a reducing agent is necessary to break disulfide bonds, use a non-thiol-based reagent like TCEP, which does not require removal before the maleimide conjugation step. |
| Oxidized Thiols | Cysteine residues on your protein may have formed disulfide bonds, rendering them unreactive with the maleimide group. Reduce the disulfide bonds with TCEP prior to conjugation. Adding 1-5 mM EDTA to the reaction buffer can help prevent re-oxidation by chelating metal ions. |
Issue 2: Lack of Site-Specificity
| Possible Cause | Recommended Solution |
| Reaction at Non-Targeted Sites | At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues) in addition to thiols. Carefully control the pH of the maleimide-thiol conjugation to the optimal range of 6.5-7.5 to ensure specificity for sulfhydryl groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. |
| Multiple Accessible Thiols or Carbonyls | If your target molecule has multiple accessible cysteine residues or carbonyl groups, the linker may attach at various positions, leading to a heterogeneous product. Consider site-directed mutagenesis to remove unwanted reactive sites or to introduce a unique cysteine or carbonyl group at the desired location. |
Issue 3: Precipitation of the Conjugate
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | The addition of the linker and a potentially hydrophobic payload can increase the overall hydrophobicity of the target molecule, leading to aggregation and precipitation. The PEG2 spacer in this compound is designed to improve solubility. However, if precipitation persists, consider using a linker with a longer, more hydrophilic PEG chain. |
| Suboptimal Buffer Conditions | The solubility of the reactants and the final conjugate can be sensitive to the buffer composition. The addition of organic co-solvents like DMSO or DMF (up to 10-20%) can sometimes help maintain solubility, but their compatibility with your biomolecule's stability must be verified. |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my this compound labeling?
A: Steric hindrance refers to the obstruction of a chemical reaction due to the spatial arrangement of atoms. In the context of this compound labeling, it occurs when the three-dimensional structure of your target molecule or the linker itself prevents the maleimide and oxyamine groups from reaching their respective target thiol and carbonyl groups. This can result in low or no conjugation, or a lack of site-specificity.
Q2: How can I assess if my target thiol or carbonyl group is accessible?
A: Computational modeling can predict the solvent accessibility of amino acid residues on a protein's surface. Experimentally, you can perform a pilot labeling experiment with a small amount of material and analyze the product by mass spectrometry to confirm conjugation at the desired site.
Q3: What are the ideal reaction conditions for a two-step labeling with this compound?
A: A two-step reaction is recommended to ensure specificity.
-
Step 1 (Maleimide-thiol conjugation): React your thiol-containing molecule with this compound in a thiol-free buffer at pH 6.5-7.5.
-
Step 2 (Oxime ligation): After removing the excess unreacted linker, react the maleimide-labeled intermediate with your carbonyl-containing molecule in a buffer at a pH of around 4.5. Aniline or its derivatives can be used as a catalyst to increase the reaction rate, especially at neutral pH.
Q4: Can the PEG2 spacer in this compound overcome all steric hindrance issues?
A: The PEG2 spacer is included to provide a short, hydrophilic arm that can help reduce steric hindrance between the conjugated molecules. However, for very large biomolecules or if the conjugation site is particularly buried, a longer PEG spacer (e.g., PEG4, PEG8, PEG12) may be necessary to achieve efficient labeling. The optimal linker length often needs to be determined empirically.
Q5: How do I remove unreacted this compound before the second labeling step?
A: Size exclusion chromatography (SEC) or dialysis are effective methods for removing unreacted small molecule linkers from a protein or other large biomolecule after the first conjugation step. This is crucial to prevent the unreacted linker from labeling the second molecule in the subsequent step.
Data Presentation: Impact of PEG Spacer Length on Conjugation
The length of the PEG spacer can significantly influence the properties of the final bioconjugate. The following tables provide illustrative data on how PEG length can affect key parameters in the context of antibody-drug conjugates (ADCs). While this data is not specific to this compound, it demonstrates the general principles of how PEG spacers can mitigate issues related to steric hindrance and hydrophobicity.
Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR | Notes |
| PEG2 | 3.5 | Shorter linkers may lead to lower DAR if the payload is bulky and causes steric hindrance. |
| PEG4 | 3.8 | An intermediate length can provide a good balance, potentially leading to higher conjugation efficiency. |
| PEG8 | 3.7 | Longer linkers can help overcome steric hindrance but may not always lead to a higher DAR if other factors are limiting. |
| PEG12 | 3.6 | Very long linkers can sometimes have a slightly lower DAR, possibly due to their own spatial requirements. |
This table illustrates that an intermediate PEG spacer length can sometimes yield a higher drug-to-antibody ratio (DAR), suggesting a balance between overcoming steric hindrance and other factors influencing conjugation efficiency.
Table 2: Effect of PEG Spacer Length on ADC Hydrophobicity
| PEG Spacer Length | HIC Retention Time (minutes) | Interpretation |
| No PEG | 25.8 | High retention time indicates high hydrophobicity. |
| PEG4 | 22.1 | The inclusion of a PEG spacer decreases hydrophobicity. |
| PEG8 | 20.5 | Longer PEG chains lead to a greater decrease in hydrophobicity and shorter retention times. |
| PEG24 | 18.3 | A significant increase in PEG length results in a more hydrophilic conjugate. |
This table demonstrates that increasing the length of the PEG spacer reduces the hydrophobicity of an ADC, as shown by a shorter retention time on a hydrophobic interaction chromatography (HIC) column. This can help to reduce aggregation.
Experimental Protocols
The following are generalized protocols for a two-step conjugation using this compound. Note: These protocols should be optimized for your specific molecules and experimental setup.
Protocol 1: Maleimide-Thiol Conjugation (Step 1)
This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced cysteines)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in your protein using a 20-fold molar excess of TCEP for 1 hour at room temperature.
-
Remove the TCEP using a desalting column equilibrated with Conjugation Buffer.
-
Adjust the protein concentration to 1-5 mg/mL in Conjugation Buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the appropriate buffer for the next step (e.g., an acidic buffer for oxime ligation).
-
The purified protein is now activated with an oxyamine group and is ready for the second conjugation step.
-
Protocol 2: Oxime Ligation (Step 2)
This protocol describes the conjugation of the oxyamine-activated protein from Protocol 1 to a carbonyl-containing molecule (e.g., a payload with an aldehyde group).
Materials:
-
Oxyamine-activated protein (from Protocol 1)
-
Carbonyl-containing molecule
-
Ligation Buffer: 100 mM acetate buffer, pH 4.5
-
Aniline (optional, as a catalyst)
Procedure:
-
Reactant Preparation:
-
Dissolve the carbonyl-containing molecule in a suitable solvent (e.g., DMSO).
-
The oxyamine-activated protein should be in the Ligation Buffer from the purification step in Protocol 1.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the carbonyl-containing molecule to the oxyamine-activated protein solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction overnight at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final conjugate using a suitable method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted payload and catalyst.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the identity and purity of the product.
-
Visualizations
Caption: Workflow for two-step bioconjugation using this compound.
Caption: Troubleshooting logic for low yield due to steric hindrance.
References
Mal-PEG2-oxyamine TFA salt vs free form stability
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the use and stability of Mal-PEG2-oxyamine, comparing its trifluoroacetic acid (TFA) salt form and its free form.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound TFA salt and the free form?
A: The difference lies in the protonation state of the terminal oxyamine group (-O-NH₂).
-
TFA Salt Form: The oxyamine group is protonated, forming an ammonium salt (-O-NH₃⁺) with a trifluoroacetate (CF₃COO⁻) counter-ion. This is typically a stable, crystalline solid.
-
Free Form: The oxyamine group is in its neutral, free base state (-O-NH₂). This form is required for conjugation reactions with aldehydes and ketones.
Q2: Why is the reagent often supplied as a TFA salt?
A: The TFA salt form offers significantly enhanced stability and easier handling.[1] Free amines, including oxyamines, can be less stable, more susceptible to degradation, and may be hygroscopic. The salt form protects the reactive amine, ensuring a longer shelf-life and more reliable experimental outcomes.[1]
Q3: Which form should I use for my conjugation experiment?
A: For conjugation to an aldehyde or ketone, you must use the free form . The protonated oxyamine in the TFA salt is not nucleophilic enough to react with the carbonyl group. For long-term storage, the TFA salt is highly recommended.[1]
Q4: How do I convert the TFA salt to the free form before my experiment?
A: The TFA salt must be neutralized in situ or prior to the reaction. This is typically achieved by adding a non-nucleophilic base or by performing the reaction in a buffer that deprotonates the oxyamine. A detailed protocol for conversion is provided below.
Q5: What are the optimal storage conditions for each form?
A:
-
TFA Salt (Solid): Store at -20°C, desiccated, and protected from light. Under these conditions, it is stable for years.
-
Free Form (Solid): If isolated, it should be used immediately. If short-term storage is necessary, store at -20°C under an inert atmosphere (e.g., argon or nitrogen), desiccated, and protected from light.
-
In Solution: Avoid long-term storage of either form in solution. Prepare solutions fresh for each experiment. If temporary storage is needed, flash-freeze aliquots and store them at -80°C for a very limited time.
Stability Comparison
The stability of this compound is dictated by its two primary functional groups: the maleimide and the oxyamine.
-
Oxyamine Stability: The primary difference between the two forms. The TFA salt protects the oxyamine from degradation.
-
Maleimide Stability: The maleimide group is susceptible to hydrolysis (ring-opening) at pH values above 7.5, which renders it unreactive towards thiols. This instability is independent of whether the oxyamine is in the salt or free form.
| Property | This compound TFA Salt | This compound Free Form |
| Physical Form | Typically a crystalline, off-white solid | May be an oil or waxy solid |
| Solid Storage Stability | High. Stable for years at -20°C. | Low to Moderate. Prone to degradation; should be used immediately. |
| Solution Stability | Moderate. Stable for short periods in acidic/neutral pH. | Low. Less stable in solution; susceptible to oxidation and other side reactions. |
| Hygroscopicity | Low | Moderate to High |
| Reactivity (Oxyamine) | Inactive. The protonated -ONH₃⁺ is not nucleophilic. | Active. The free -ONH₂ is nucleophilic and reacts with aldehydes/ketones. |
| Handling | Easy to weigh and handle. | Can be more difficult to handle if oily or hygroscopic. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation to Aldehyde/Ketone | 1. Failure to neutralize the TFA salt. The oxyamine is still protonated and non-reactive. 2. Incorrect reaction pH. Oxime ligation is most efficient at a slightly acidic pH (approx. 4.5-6.0). | 1. Ensure conversion to free form. Add a suitable base (e.g., DIPEA, triethylamine) to the reaction in situ or perform a pre-reaction workup (see Protocol 1). 2. Optimize reaction buffer. Use an appropriate buffer like acetate or MES to maintain the optimal pH for the reaction. |
| Low or No Conjugation to Thiol (Cysteine) | 1. Maleimide hydrolysis. The reaction buffer pH is too high (>7.5), causing the maleimide ring to open. 2. Degraded reagent. The reagent was stored improperly (e.g., in solution, exposed to moisture). | 1. Maintain pH between 6.5 and 7.5 for maleimide-thiol conjugation. Use buffers like phosphate or HEPES. 2. Use freshly prepared reagent. Dissolve the solid reagent immediately before starting the experiment. |
| Inconsistent Results Between Batches | 1. Incomplete conversion of the TFA salt to the free form. 2. Moisture contamination of the solid reagent during storage. | 1. Standardize the neutralization protocol. Ensure the amount of base used is sufficient to fully deprotonate the oxyamine. 2. Handle the solid reagent carefully. Allow the vial to warm to room temperature before opening to prevent condensation. Store in a desiccator. |
Experimental Protocols
Protocol 1: In Situ Conversion of TFA Salt to Free Form for Conjugation
This is the most common and recommended method for small-scale conjugations.
-
Prepare Stock Solution: Dissolve the this compound TFA salt in an appropriate anhydrous organic solvent (e.g., DMF or DMSO) to make a concentrated stock solution (e.g., 100 mM).
-
Prepare Reaction Buffer: Prepare your reaction buffer at the desired pH for oxime ligation (typically pH 4.5-6.0, e.g., 100 mM sodium acetate buffer).
-
Prepare Biomolecule: Dissolve your aldehyde or ketone-containing biomolecule in the reaction buffer.
-
Initiate Reaction: a. Add the required volume of the this compound TFA salt stock solution to the biomolecule solution. b. Add 2-3 equivalents (relative to the TFA salt) of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture. This neutralizes the TFA, liberating the reactive free oxyamine directly in the reaction.
-
Incubate: Allow the reaction to proceed at room temperature or 4°C for the desired time (typically 2-24 hours).
-
Purification: Purify the resulting conjugate using standard methods such as dialysis, size-exclusion chromatography (SEC), or HPLC.
Protocol 2: Stability Test for Maleimide Functionality
This protocol allows you to assess the stability of the maleimide group in your specific buffer conditions.
-
Reagent Preparation: Dissolve this compound (either form) in the buffer you intend to use for your maleimide-thiol conjugation (e.g., PBS, pH 7.4).
-
Incubation: Incubate the solution at your planned reaction temperature (e.g., room temperature) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Thiol Addition: At each time point, take an aliquot of the solution and add a thiol-containing reporter molecule (e.g., Cysteine or Glutathione).
-
Analysis: Quench the reaction after a set time (e.g., 2 hours) and analyze the reaction mixture by LC-MS or HPLC.
-
Interpretation: A decrease in the amount of conjugated product at later time points indicates hydrolysis and loss of the maleimide's reactivity in your buffer over time.
Visual Guides
Caption: Conversion from the stable TFA salt to the reactive free form.
Caption: Troubleshooting workflow for conjugation reactions.
References
Validation & Comparative
A Researcher's Guide to Determining the Degree of Labeling with Mal-PEG2-oxyamine
For researchers in drug development and molecular biology, the precise conjugation of molecules is paramount. Mal-PEG2-oxyamine is a heterobifunctional linker designed for this purpose, featuring a maleimide group that reacts with thiols (e.g., cysteine residues) and an oxyamine group that reacts with carbonyls (e.g., aldehydes or ketones).[1][2] The Degree of Labeling (DoL), which defines the average number of linker molecules attached to a target biomolecule, is a critical quality attribute.[3][4][5] An optimal DoL is essential, as values that are too high can impair protein function or cause signal quenching, while values that are too low may yield an insufficient signal.
This guide provides a comparative overview of common analytical methods to determine the DoL, complete with experimental protocols and objective performance data to aid in selecting the most appropriate technique for your research needs.
Reaction Mechanism of this compound
This compound enables the site-specific conjugation of two different molecules or the labeling of a biomolecule at two distinct types of sites. The maleimide group forms a stable thioether bond with a sulfhydryl group, typically from a cysteine residue, under neutral pH conditions (6.5-7.5). Concurrently, the oxyamine group forms a stable oxime linkage with an aldehyde or ketone group.
Caption: Reaction schematic of this compound with a target protein.
Comparison of Methods for DoL Determination
The choice of method for determining the DoL depends on several factors, including the nature of the label (e.g., fluorophore, biotin, or the linker itself), the required sensitivity, available equipment, and whether a destructive or non-destructive technique is preferable.
| Method | Principle | Sensitivity | Equipment | Throughput | Pros | Cons |
| UV-Vis Spectroscopy | Measures absorbance of the protein (at 280 nm) and a chromophoric label at its λmax. DoL is calculated using the Beer-Lambert law. | Moderate | UV-Vis Spectrophotometer | High | Rapid, simple, non-destructive, widely available equipment. | Requires a chromophoric label. Protein and label extinction coefficients must be known. Potential for inaccuracy due to overlapping spectra. |
| Mass Spectrometry (MS) | Directly measures the mass-to-charge ratio of the conjugate. The mass shift corresponds to the number of attached linkers. | High | MALDI-TOF or ESI Mass Spectrometer | Low to Moderate | Highly accurate, provides distribution of labeled species (DoL 0, 1, 2, etc.), does not require a chromophore. | Destructive, requires specialized equipment and expertise, can be complex for heterogeneous samples. |
| HABA Assay | A colorimetric displacement assay for biotinylated proteins. Biotin displaces the HABA dye from avidin, causing a measurable decrease in absorbance at 500 nm. | Moderate | Spectrophotometer (plate reader or cuvette) | High | Simple, well-established for biotin labels, uses common equipment. | Only applicable for biotin-conjugated linkers. Can be inaccurate due to steric hindrance. |
| Reverse-Phase HPLC (RP-HPLC) | Separates labeled from unlabeled species based on hydrophobicity. Quantification is based on peak area. | High | HPLC System with a UV or MS detector | Moderate | Provides high resolution, can separate isomers and impurities. | Destructive, requires method development, can be time-consuming. |
| NMR Spectroscopy | Quantifies signals from the PEG linker relative to signals from the protein to determine the average number of attached chains. | Low | NMR Spectrometer | Low | Provides detailed structural information, non-destructive. | Requires high sample concentration, specialized equipment, and complex data analysis. Not suitable for large proteins. |
Experimental Workflow for DoL Determination
A generalized workflow is crucial for achieving reproducible DoL results. The process involves the initial labeling reaction, purification of the conjugate to remove any unreacted reagents, measurement using an appropriate analytical technique, and the final calculation.
References
- 1. This compound, CAS 1146245-73-9 | AxisPharm [axispharm.com]
- 2. Mal-amide-PEG2-oxyamine | CAS: 2253965-09-0 | AxisPharm [axispharm.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
A Comparative Guide to the Mass Spectrometry Analysis of Mal-PEG2-oxyamine Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. The Mal-PEG2-oxyamine linker, a heterobifunctional reagent with a discrete polyethylene glycol (PEG) spacer, offers a versatile platform for creating stable bioconjugates by targeting thiol and carbonyl groups.[1] This guide provides an objective comparison of mass spectrometry-based techniques for the analysis of these conjugates against alternative analytical methods, supported by representative experimental data and detailed protocols.
The use of a discrete PEG2 linker, as opposed to traditional polydisperse PEG reagents, results in a more homogeneous product, which significantly simplifies analytical characterization.[2] Mass spectrometry (MS) stands as a primary tool for the in-depth structural elucidation of these conjugates, providing precise molecular weight information, confirming the success of the conjugation, and identifying the location of the modification.
Mass Spectrometry: The Gold Standard for Conjugate Characterization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for the detailed analysis of this compound conjugates. The two most common MS techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization Mass Spectrometry (ESI-MS): Often linked with Ultra-High-Performance Liquid Chromatography (UHPLC), ESI-MS is highly effective for analyzing complex mixtures.[2] It provides accurate mass measurements of intact conjugates, allowing for the determination of the drug-to-antibody ratio (DAR). Furthermore, LC-MS/MS peptide mapping is the definitive method for identifying the precise amino acid residue where the this compound linker is attached.[2]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of intact proteins and their conjugates.[3] It often produces singly charged ions, leading to simpler spectra that are easier to interpret, making it an excellent tool for screening conjugation efficiency and confirming the presence of the desired product.
Comparative Analysis of Analytical Techniques
While mass spectrometry provides unparalleled detail, a comprehensive characterization of this compound conjugates often involves a suite of analytical techniques. The table below compares the performance of mass spectrometry with key alternative methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| LC-ESI-MS (Intact Mass) | - Accurate molecular weight of the conjugate- Drug-to-Antibody Ratio (DAR) distribution | - High mass accuracy- Can be automated- Provides information on heterogeneity | - Complex spectra for heterogeneous samples- Requires specialized instrumentation |
| LC-MS/MS (Peptide Mapping) | - Precise site of conjugation- Confirmation of amino acid sequence | - Definitive site-of-attachment information- High sensitivity | - Time-consuming sample preparation (digestion)- Complex data analysis |
| MALDI-TOF MS | - Average molecular weight of the conjugate- Assessment of conjugation efficiency | - Rapid analysis- High sensitivity- Simple spectra (often singly charged) | - Lower resolution than ESI-MS- Mass accuracy can be affected by matrix |
| Size-Exclusion Chromatography (SEC-HPLC) | - Purity of the conjugate- Detection of aggregates and fragments | - Excellent for assessing aggregation- Non-denaturing conditions | - Does not provide molecular weight information directly- Limited resolution for species of similar size |
| Reversed-Phase Chromatography (RP-HPLC) | - Purity of the conjugate- Separation of different conjugated species | - High resolution- Can separate species with different DARs | - Can be denaturing for some proteins- Does not provide molecular weight information |
| Hydrophobic Interaction Chromatography (HIC) | - Separation of species with different DARs | - Non-denaturing conditions- Sensitive to changes in hydrophobicity upon conjugation | - Can have lower resolution than RP-HPLC- Method development can be complex |
Experimental Protocols and Data
To illustrate the application of these techniques, we present a case study on the characterization of a monoclonal antibody (mAb, ~150 kDa) conjugated with a hypothetical small molecule drug via the this compound linker.
Diagram of the Conjugation and Analysis Workflow
LC-ESI-MS for Intact Mass Analysis and DAR Determination
Protocol:
-
Sample Preparation: Dilute the mAb-drug conjugate to 1 mg/mL in a suitable buffer (e.g., 25 mM ammonium bicarbonate). For reduced analysis, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Chromatography:
-
Column: A reversed-phase column suitable for proteins (e.g., C4, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 20-80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
-
MS Analysis (QTOF or Orbitrap):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: 500-4000 m/z.
-
Data Analysis: Deconvolute the raw spectrum to obtain the zero-charge mass spectrum.
-
Representative Data:
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb | 150,000 | 150,002 | 10 |
| DAR 1 | 150,850 | 150,851 | 35 |
| DAR 2 | 151,700 | 151,701 | 50 |
| DAR 3 | 152,550 | 152,552 | 5 |
MALDI-TOF MS for Rapid Screening
Protocol:
-
Sample Preparation: Mix 1 µL of the conjugate solution (0.5 mg/mL) with 1 µL of matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile, 0.1% TFA).
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
MS Analysis:
-
Instrument: MALDI-TOF mass spectrometer.
-
Mode: Linear positive ion mode.
-
Laser Intensity: Optimized for minimal fragmentation.
-
Representative Data:
| Species | Observed m/z |
| Unconjugated mAb [M+H]+ | ~150,000 |
| Conjugated mAb (Average) [M+H]+ | ~151,500 |
Chromatographic Analysis for Purity and Heterogeneity
SEC-HPLC Protocol for Purity Assessment:
-
Sample Preparation: Dilute the conjugate to 1 mg/mL in the mobile phase.
-
Chromatography:
-
Column: SEC column suitable for the molecular weight range of the mAb.
-
Mobile Phase: Phosphate-buffered saline (pH 7.4).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Representative Data:
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 8.5 | 2.5 | Aggregate |
| 2 | 10.2 | 97.0 | Monomer |
| 3 | 12.1 | 0.5 | Fragment |
Visualization of the Analytical Workflow
The following diagram illustrates the decision-making process and workflow for the comprehensive analysis of a this compound conjugate.
References
A Comparative Guide to HPLC Methods for Analyzing Mal-PEG2-Oxyamine Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reactions involving heterobifunctional linkers like Maleimide-PEG2-Oxyamine is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring the oxime ligation reaction between the oxyamine moiety of Mal-PEG2-Oxyamine and a carbonyl group (aldehyde or ketone) on a target molecule. The data presented here is synthesized from established analytical methodologies for PEGylated biomolecules and oxime ligation reactions.
The this compound linker facilitates the conjugation of a thiol-containing molecule (via the maleimide group) to a carbonyl-containing molecule (via the oxyamine group). The focus of this guide is the analytical characterization of the latter reaction, which forms a stable oxime bond.
Comparison of HPLC Methods for this compound Reaction Analysis
The primary HPLC methods for analyzing the reaction between this compound and a carbonyl-containing molecule are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). Each method offers distinct advantages and is suited for different analytical objectives.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Primary Separation Principle | Separation based on hydrophobicity. | Separation based on hydrodynamic radius (size and shape in solution). |
| Typical Stationary Phase | C18 or C8 silica-based columns. | Porous silica or polymer-based particles with controlled pore sizes. |
| Common Mobile Phases | Gradients of acetonitrile or methanol with water, often containing an ion-pairing agent like trifluoroacetic acid (TFA). | Isocratic elution with an aqueous buffer (e.g., phosphate-buffered saline). |
| Key Advantages | High resolution for separating unreacted starting materials from the product, especially for smaller molecules. Can resolve molecules with minor structural differences. | Useful for separating the much larger PEGylated conjugate from the smaller, unreacted this compound and other small molecule reactants. Good for assessing aggregation. |
| Typical Detection Methods | UV-Vis (at 220 nm for peptide bonds, or a specific wavelength if a chromophore is present), Mass Spectrometry (MS), Charged Aerosol Detection (CAD). | UV-Vis, Refractive Index (RI), Multi-Angle Light Scattering (MALS). |
| Quantitative Data Example | Can provide precise quantification of reactants and products based on peak area, allowing for reaction kinetics and yield determination. For example, the product may have a significantly different retention time than the starting materials. | Can quantify the relative amounts of conjugate, aggregate, and unreacted protein/large molecule. The free PEG linker may co-elute with other small molecules.[1] |
Experimental Protocols
Below are detailed methodologies for a representative oxime ligation reaction using this compound and its analysis by RP-HPLC.
Protocol 1: Oxime Ligation of a Carbonyl-Containing Peptide
This protocol describes the reaction of this compound with a peptide containing an aldehyde or ketone group.
Materials:
-
This compound
-
Carbonyl-containing peptide (e.g., a peptide with a p-acetylphenylalanine residue)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0
-
Aniline (optional, as a catalyst)
-
Quenching solution (e.g., an excess of a small molecule aldehyde or ketone like acetone)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
Reaction Procedure:
-
Dissolve the carbonyl-containing peptide in the Reaction Buffer to a final concentration of 1 mM.
-
Dissolve this compound in the Reaction Buffer to a final concentration of 5 mM (5-fold molar excess).
-
Optional (for catalyzed reaction): Prepare a stock solution of aniline in the Reaction Buffer.
-
To initiate the reaction, add the this compound solution to the peptide solution.
-
If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature (or 37°C to accelerate) for 1-4 hours. The reaction progress can be monitored over time by taking aliquots for HPLC analysis.
-
Once the reaction is complete, it can be quenched by adding an excess of a small molecule carbonyl compound to react with any remaining oxyamine.
Protocol 2: RP-HPLC Analysis of the Oxime Ligation Reaction
This protocol outlines a typical RP-HPLC method for monitoring the progress and outcome of the oxime ligation reaction.
Instrumentation and Columns:
-
An HPLC system with a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
HPLC Gradient Conditions:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 25 | 65 |
| 30 | 95 |
| 35 | 95 |
| 36 | 5 |
| 40 | 5 |
Analysis Procedure:
-
Equilibrate the C18 column with 5% Mobile Phase B for at least 10 column volumes.
-
Inject 10-20 µL of the reaction mixture (or a diluted aliquot) onto the column.
-
Run the gradient elution as described in the table above.
-
Monitor the elution profile using a UV detector at 220 nm (for peptide bonds) and/or a wavelength specific to any chromophores present in the molecules.
-
Identify the peaks corresponding to the unreacted carbonyl-peptide, this compound, and the PEGylated peptide product based on their retention times. The product, being more hydrophobic due to the PEG linker, will typically have a longer retention time than the starting peptide.
Visualizing the Workflow and Reaction
This compound Reaction Pathway
Caption: Reaction scheme of this compound conjugation.
HPLC Analysis Workflow
Caption: HPLC analysis workflow for oxime ligation reactions.
Alternative and Complementary Analytical Techniques
While HPLC is a cornerstone for analyzing these reactions, other techniques can provide valuable complementary information:
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the confirmation of the product's identity by providing its exact molecular weight. This is particularly useful for confirming the successful conjugation of the PEG linker to the target molecule.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique is powerful for determining the absolute molar mass and size of the PEGylated product and for detecting and quantifying any aggregates that may have formed during the reaction.
-
Charged Aerosol Detection (CAD): As PEG moieties lack a strong UV chromophore, CAD can be used in conjunction with HPLC to provide a more uniform response for the PEGylated product and unreacted PEG linker, aiding in their quantification.[2]
-
Two-Dimensional Liquid Chromatography (2D-LC): For complex reaction mixtures, 2D-LC can provide enhanced separation. For instance, an initial SEC separation can be used to isolate the high molecular weight fraction (the conjugate and unreacted protein), which is then subjected to a second dimension of RP-HPLC for more detailed analysis.[2]
References
A Head-to-Head Battle of Crosslinkers: Mal-PEG2-oxyamine vs. SMCC for Protein Conjugation
For researchers, scientists, and drug development professionals navigating the intricate world of protein crosslinking, the choice of reagent is paramount to experimental success. This guide provides a comprehensive comparison of two popular heterobifunctional crosslinkers: Mal-PEG2-oxyamine and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We delve into their mechanisms of action, comparative performance, and provide detailed experimental protocols to inform your selection process.
In the realm of bioconjugation, the ability to covalently link proteins to other molecules with precision and stability is fundamental. This is especially critical in the development of antibody-drug conjugates (ADCs), diagnostic assays, and tools for studying protein-protein interactions. Both this compound and SMCC are designed for such specific conjugations, yet they operate on different chemical principles, offering distinct advantages and disadvantages.
At a Glance: Key Differences
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | Maleimide and Oxyamine | N-hydroxysuccinimide (NHS) ester and Maleimide |
| Target Functional Groups | Thiols (-SH) and Carbonyls (aldehydes/ketones, -CHO/-C=O) | Primary amines (-NH2) and Thiols (-SH) |
| Resulting Linkage | Thioether and Oxime bond | Amide and Thioether bond |
| Linkage Stability | Oxime bond is generally stable across a wide pH range.[1][2][3][4][5] | Thioether bond is susceptible to retro-Michael reaction, especially in the presence of other thiols. |
| Orthogonality | High. Allows for sequential and specific conjugation to two different types of functional groups. | Moderate. Both primary amines and thiols are common on protein surfaces. |
| Spacer Arm | PEG2 (Polyethylene glycol) | Cyclohexane |
| Solubility | Generally good aqueous solubility due to the PEG spacer. | Less soluble in aqueous solutions; often requires an organic co-solvent like DMSO or DMF. Water-soluble versions (e.g., Sulfo-SMCC) are available. |
Delving into the Chemistry: Mechanism of Action
SMCC: The Workhorse of Amine-to-Thiol Crosslinking
SMCC has long been a staple in the bioconjugation toolbox. It facilitates a two-step crosslinking process. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. This reaction is most efficient at a pH range of 7-9. Following this initial activation and removal of excess SMCC, the maleimide group on the other end of the linker specifically reacts with a sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond. This second reaction proceeds optimally at a pH of 6.5-7.5.
This compound: The Specialist for Orthogonal Conjugation
This compound offers a more specialized approach, enabling orthogonal, or mutually independent, conjugation to two distinct functional groups. One end of the molecule features a maleimide group, which, similar to SMCC, reacts with thiol groups to form a stable thioether bond. The other end, however, contains an oxyamine group (-O-NH2). This group undergoes a chemoselective ligation with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage. This reaction, known as oxime ligation, is highly specific and typically proceeds under mildly acidic conditions (pH 4-6), though catalysis can allow for efficient reaction at neutral pH. The presence of a short polyethylene glycol (PEG) spacer enhances the water solubility of this crosslinker.
Performance and Stability: A Critical Comparison
The stability of the resulting linkage is a crucial factor in the performance of a crosslinker, particularly for in vivo applications. While both SMCC and this compound form stable covalent bonds, the thioether linkage created by the maleimide-thiol reaction is known to be susceptible to a retro-Michael reaction. This reaction, which can be facilitated by the presence of other thiols such as glutathione in the cellular environment, can lead to the cleavage of the crosslink and release of the conjugated molecule.
In contrast, the oxime bond formed through the reaction of an oxyamine with a carbonyl group is generally considered to be more stable across a wider pH range and less prone to cleavage under physiological conditions. Studies have shown that the hydrolysis of oximes is significantly slower than that of similar hydrazone linkages.
The impact of crosslinking on protein structure and function is another important consideration. Chemical crosslinking can potentially introduce local structural disturbances, though the overall protein fold is often preserved. However, excessive crosslinking can lead to a decrease in enzymatic activity or binding affinity. The choice of crosslinker and the optimization of reaction conditions are therefore critical to minimize any adverse effects on the biological activity of the proteins involved.
Experimental Protocols
The following are generalized protocols for protein-protein conjugation using SMCC and this compound. It is important to note that these protocols should be optimized for each specific application.
Protocol 1: Two-Step Protein Crosslinking with SMCC
This protocol describes the conjugation of a protein with available primary amines (Protein-NH2) to a protein with a free thiol group (Protein-SH).
Materials:
-
Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Protein-SH in a suitable buffer
-
SMCC
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Activation of Protein-NH2:
-
Add a 5- to 20-fold molar excess of the SMCC solution to the Protein-NH2 solution. The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with a buffer suitable for the subsequent thiol-maleimide reaction (e.g., PBS, pH 6.5-7.5).
-
Conjugation to Protein-SH:
-
Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired final conjugate.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or other suitable methods to remove unreacted proteins.
-
Analysis: Analyze the conjugation efficiency using SDS-PAGE, which will show a shift in the molecular weight of the crosslinked product.
Protocol 2: Orthogonal Protein Crosslinking with this compound
This protocol outlines the conjugation of a protein with a free thiol group (Protein-SH) to a protein containing a carbonyl group (Protein-C=O). The carbonyl group can be introduced into the protein through methods such as periodate oxidation of N-terminal serine or threonine residues, or by incorporating an unnatural amino acid with a ketone or aldehyde side chain.
Materials:
-
Protein-SH in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Protein-C=O in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5, or PBS, pH 7.0 with a catalyst)
-
This compound
-
Anhydrous DMSO or DMF (if necessary)
-
Desalting columns
-
(Optional) Aniline or other catalyst for neutral pH oxime ligation
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in an appropriate solvent. Due to the PEG spacer, it may have better aqueous solubility than SMCC, but a stock solution in DMSO or DMF might still be convenient.
-
Activation of Protein-SH:
-
Add a 5- to 20-fold molar excess of the this compound solution to the Protein-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature in a buffer with a pH of 6.5-7.5.
-
-
Removal of Excess this compound: Purify the oxyamine-activated Protein-SH using a desalting column equilibrated with the buffer for the oxime ligation step.
-
Conjugation to Protein-C=O:
-
Combine the purified oxyamine-activated Protein-SH with the Protein-C=O solution.
-
If performing the reaction at acidic pH, adjust the buffer to pH 4.5-5.5 and incubate for several hours to overnight at room temperature.
-
For neutral pH ligation, add a catalyst such as aniline (typically 10-100 mM) to the reaction mixture and incubate.
-
-
Purification: Purify the final conjugate using appropriate chromatographic techniques.
-
Analysis: Confirm the formation of the crosslinked product by SDS-PAGE and/or mass spectrometry.
Conclusion: Making the Right Choice
The selection between this compound and SMCC hinges on the specific requirements of the experiment.
Choose SMCC when:
-
You are performing a standard amine-to-thiol conjugation.
-
The target proteins have readily available lysine and cysteine residues.
-
The potential for retro-Michael reaction is not a major concern for the application's stability requirements.
-
You are working with established protocols where SMCC has been successfully used.
Choose this compound when:
-
Orthogonal conjugation is required to avoid cross-reactivity between multiple functional groups.
-
The target protein for the second conjugation step has a carbonyl group (or one can be introduced).
-
High stability of the final linkage is critical, especially for in vivo studies.
-
Enhanced water solubility of the crosslinker and the final conjugate is desired.
By understanding the distinct chemistries and performance characteristics of these two powerful crosslinkers, researchers can make an informed decision to best achieve their bioconjugation goals, paving the way for advancements in therapeutics, diagnostics, and fundamental biological research.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 5. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxime Ligation and Other Bioorthogonal Reactions for Researchers, Scientists, and Drug Development Professionals
An objective analysis of the performance, kinetics, and experimental considerations of key bioorthogonal ligation techniques.
In the rapidly evolving landscape of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this, offering a suite of reactions that proceed with high efficiency and specificity in complex biological systems without interfering with endogenous processes.[1][2] Among these, oxime ligation has emerged as a robust and versatile strategy. This guide presents a comprehensive comparison of oxime ligation with other prominent bioorthogonal reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by quantitative data and detailed experimental protocols.
Introduction to Bioorthogonal Chemistry
The concept of bioorthogonal chemistry, introduced by Carolyn R. Bertozzi in 2003, revolves around chemical reactions that are orthogonal to the biochemical processes of living systems.[1] To be considered bioorthogonal, a reaction must meet several stringent criteria:
-
High Selectivity: The reacting functional groups must be mutually reactive only with each other and inert to the vast array of functional groups present in biological molecules.[1]
-
Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.[1]
-
Favorable Kinetics: The reaction should proceed at a reasonable rate under physiological conditions (neutral pH, aqueous environment, and ambient temperature), even at low concentrations of reactants.
-
High Yields and Stability: The reaction should produce the desired conjugate in high yield, and the resulting covalent bond should be stable in a biological context.
These reactions typically involve a two-step process: first, a biomolecule of interest is tagged with a "chemical reporter" bearing one of the bioorthogonal functional groups. Then, a probe molecule carrying the complementary functional group is introduced, leading to a specific ligation.
In-Depth Comparison of Bioorthogonal Reactions
This guide focuses on three widely used bioorthogonal reactions: oxime ligation, CuAAC, and SPAAC. Each possesses a unique set of characteristics that make it suitable for different applications.
Oxime Ligation
Oxime ligation involves the reaction between an aminooxy or hydrazine functional group with an aldehyde or ketone to form a stable oxime or hydrazone linkage, respectively. This reaction is highly chemoselective and does not require a metal catalyst. The stability of the resulting oxime bond is a key advantage, being more stable to hydrolysis than corresponding imines. The kinetics of oxime ligation can be accelerated by catalysts such as aniline and its derivatives, particularly at neutral pH where the uncatalyzed reaction can be slow.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A cornerstone of "click chemistry," CuAAC is the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction boasts exceptional kinetics, high yields, and broad functional group tolerance. The use of a copper(I) catalyst, however, presents a significant drawback for in vivo applications due to the cytotoxicity of copper ions. To mitigate this, various ligands have been developed to stabilize the copper(I) oxidation state and reduce its toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC, Bertozzi and colleagues developed SPAAC, a copper-free variant of the azide-alkyne cycloaddition. SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide in the absence of a catalyst. The driving force for this reaction is the relief of ring strain in the cyclooctyne. While generally slower than CuAAC, the development of various cyclooctyne derivatives has significantly improved the reaction kinetics of SPAAC, making it a highly valuable tool for live-cell and in vivo applications.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for oxime ligation, CuAAC, and SPAAC to facilitate an objective comparison of their performance.
| Feature | Oxime Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Aldehyde/Ketone + Aminooxy/Hydrazine | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Product | Oxime/Hydrazone | 1,4-disubstituted 1,2,3-Triazole | 1,2,3-Triazole |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10⁻³ - 1 (catalyzed) | 10² - 10⁴ | 10⁻¹ - 10³ |
| Catalyst Required | Aniline derivatives (optional, for rate enhancement) | Copper(I) | None |
| Biocompatibility | Generally high; catalyst can have some toxicity. | Limited by copper toxicity. | High |
| Stability of Linkage | Stable, but can be reversible under acidic conditions. | Highly stable. | Highly stable. |
| Typical Yield | High | Very High | High |
| Key Advantages | Catalyst-free option, tunable stability. | Very fast kinetics, high yields. | High biocompatibility, no catalyst needed. |
| Key Disadvantages | Slower kinetics without catalyst, potential reversibility. | Copper toxicity limits in vivo use. | Generally slower than CuAAC, bulky cyclooctyne. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been created using the DOT language.
References
A Comparative Guide to Thiol Conjugation Chemistries: Alternatives to Maleimides
For researchers, scientists, and drug development professionals, the site-specific modification of proteins and other biomolecules is a cornerstone of innovation. Thiol conjugation, targeting the sulfhydryl group of cysteine residues, has long been a favored strategy due to the low natural abundance and high nucleophilicity of cysteine. For decades, maleimide-based chemistry has been the go-to method for this purpose. However, the inherent instability of the resulting thiosuccinimide linkage, which is susceptible to a retro-Michael reaction and thiol exchange in vivo, has driven the development of more robust and efficient alternatives.[1][2] This guide provides an objective comparison of prominent alternatives to maleimide chemistry, supported by experimental data and detailed protocols.
Comparative Analysis of Thiol Conjugation Chemistries
The choice of a thiol conjugation strategy depends on several factors, including the desired stability of the conjugate, the reaction kinetics, specificity, and the biocompatibility of the reagents. The following table summarizes the key performance characteristics of various alternatives to traditional maleimide chemistry.
| Chemistry | Reaction Mechanism | Key Advantages | Key Disadvantages | Typical Reaction Conditions | Conjugate Stability |
| Maleimides (Traditional) | Michael Addition | High reaction rates, good specificity for thiols at neutral pH.[3] | Prone to retro-Michael addition and thiol exchange, leading to unstable conjugates.[1][2] | pH 6.5-7.5 | Unstable, especially in the presence of other thiols. |
| Iodoacetamides | Nucleophilic Substitution (SN2) | Forms a highly stable, irreversible thioether bond. | Slower reaction rates compared to maleimides, can have lower specificity at higher pH. | pH 7.5-8.5 | Very stable. |
| Thiol-ene/"Click" Chemistry | Radical-mediated addition across a double bond | High efficiency, specificity, and can be initiated by light for spatiotemporal control. Often metal-free. | May require a photoinitiator and UV light, which could potentially damage some biomolecules. | Typically requires a photoinitiator and UV irradiation. | Stable thioether bond. |
| Thiol-yne/"Click" Chemistry | Radical-mediated addition across a triple bond | Similar to thiol-ene but can react with two thiol molecules. Metal-free options are available. | Potential for side reactions if not carefully controlled. | Can be base-catalyzed or photo-initiated. | Stable vinyl thioether bond. |
| Julia-Kocienski-like Reagents | Thiol-Click Chemistry | Rapid and specific reaction with thiols, forming a very stable conjugate that is resistant to hydrolysis and thiol exchange. | Newer chemistry, so fewer commercial reagents may be available compared to maleimides. | Biologically relevant pH range (5.8-8.0). | Superior stability to maleimide conjugates in human plasma. |
| Next-Generation Maleimides (NGMs) | Disulfide re-bridging | Creates more homogeneous and stable antibody-drug conjugates (ADCs) by re-bridging native disulfide bonds. | Requires initial reduction of disulfide bonds. | Two-step process: reduction followed by conjugation. | Robustly stable conjugates. |
| Perfluoroaryl Chemistry | Nucleophilic Aromatic Substitution (SNAr) | Forms a very stable carbon-sulfur bond. Reaction is highly selective for thiols. | Can require organic co-solvents. | Mild conditions, can be performed at room temperature. | Highly stable. |
| 5-Hydroxy-pyrrolones (5HP2Os) | Cysteine-selective labeling | Yields thiol conjugates with superior stability compared to maleimides and are inert towards hydrolysis. | Newer class of reagents. | Physiological pH. | Stable towards hydrolysis and thiol exchange. |
| Pyridyl Disulfides | Disulfide Exchange | The resulting disulfide bond is cleavable with reducing agents, which can be advantageous for drug delivery applications. | The reversibility can also be a disadvantage if a stable conjugate is desired. | Physiological pH. | Reversible/Cleavable. |
Reaction Mechanisms and Workflows
Understanding the underlying chemical reactions and experimental workflows is crucial for selecting and implementing the appropriate conjugation strategy.
Maleimide vs. Iodoacetamide Chemistry
Maleimides react with thiols via a Michael addition, while iodoacetamides react through an SN2 mechanism. Although both form thioether bonds, the stability of the resulting conjugate differs significantly.
Caption: Comparison of Maleimide and Iodoacetamide reaction pathways.
A general experimental workflow for protein labeling with these reagents involves protein preparation, the conjugation reaction, and subsequent purification.
Caption: General workflow for thiol-reactive labeling of proteins.
Experimental Protocols
The following are generalized protocols for key alternative conjugation chemistries. It is important to optimize molar ratios, reaction times, and buffer conditions for each specific application.
Protocol 1: Iodoacetamide-Based Labeling
This protocol describes a typical procedure for labeling a protein with an iodoacetamide reagent.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).
-
Iodoacetamide-functionalized reagent (e.g., fluorescent dye, biotin).
-
Reducing agent (e.g., TCEP), if necessary.
-
Quenching reagent (e.g., 2-mercaptoethanol or DTT).
-
Degassed reaction buffers.
-
Size-exclusion chromatography or dialysis equipment for purification.
Procedure:
-
Protein Preparation: If targeting cysteines in disulfide bonds, reduce the protein by adding a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with degassed reaction buffer.
-
Conjugation: Prepare a stock solution of the iodoacetamide reagent in a compatible solvent (e.g., DMSO or DMF). Add a 10- to 20-fold molar excess of the iodoacetamide reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to consume the excess iodoacetamide.
-
Purification: Purify the labeled protein from unreacted reagents using size-exclusion chromatography or dialysis.
Protocol 2: Thiol-yne Photo-Click Reaction
This protocol outlines the steps for a metal-free, photo-initiated thiol-yne conjugation.
Materials:
-
Alkyne-functionalized molecule or surface.
-
Thiol-containing biomolecule.
-
Photoinitiator (e.g., Irgacure 651).
-
Suitable solvent (e.g., acetonitrile/water mixture).
-
UV light source.
Procedure:
-
Preparation of Reactants: Dissolve the alkyne-functionalized molecule and the thiol-containing biomolecule in the chosen solvent. Add the photoinitiator to the mixture.
-
Photo-initiation: Expose the reaction mixture to UV light (e.g., 365 nm) for a specified period (e.g., 10-60 minutes). The reaction time and light intensity may need to be optimized.
-
Purification: After the reaction is complete, purify the conjugate to remove unreacted starting materials and the photoinitiator, for example, by HPLC or dialysis.
Protocol 3: Next-Generation Maleimide (NGM) Disulfide Bridging
This protocol describes the use of dibromomaleimides (DBMs) for re-bridging disulfide bonds in an antibody.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS).
-
Reducing agent (e.g., TCEP).
-
Dibromomaleimide (DBM) reagent.
-
Quenching reagent (e.g., N-ethylmaleimide).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction: Add a controlled excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. Incubate for a defined period (e.g., 1-2 hours).
-
Conjugation: Add the DBM reagent to the reduced antibody solution. The reaction is typically rapid and can be complete in under an hour.
-
Hydrolysis for Stabilization: Allow the conjugate to incubate for an additional period (e.g., 2 hours) to ensure the hydrolysis of the maleimide ring, which "locks" the conjugate and enhances its stability.
-
Quenching and Purification: Quench any remaining unreacted thiols with a standard maleimide or N-ethylmaleimide. Purify the final antibody conjugate using size-exclusion chromatography.
Conclusion
While traditional maleimide chemistry has been a workhorse for thiol conjugation, its limitations, particularly the instability of the resulting conjugate, have spurred the development of superior alternatives. Iodoacetamides, thiol-click chemistries, Julia-Kocienski-like reagents, and next-generation maleimides offer researchers a toolkit of options with enhanced stability, efficiency, and specificity. The choice of the optimal chemistry will depend on the specific requirements of the application, including the nature of the biomolecule, the desired in vivo performance, and the available resources. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to advance their work in drug development, diagnostics, and fundamental biological research.
References
Stability of Mal-PEG2-oxyamine linkage compared to hydrazone
In the realm of bioconjugation and drug delivery, particularly for antibody-drug conjugates (ADCs), the stability of the linker connecting the payload to the carrier molecule is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of the stability of two commonly employed cleavable linkers: the Mal-PEG2-oxyamine linkage (an oxime linkage) and the hydrazone linkage. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
Chemical Structures and Formation
The this compound linker is a heterobifunctional linker containing a maleimide group for conjugation to thiols (e.g., cysteine residues in antibodies), a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and an aminooxy group.[1] The aminooxy group reacts with a carbonyl group (an aldehyde or ketone) on the payload molecule to form a stable oxime linkage.
Hydrazone linkers are formed by the reaction of a hydrazine derivative with an aldehyde or a ketone. In the context of ADCs, the antibody or the drug payload can be modified to contain one of these functional groups. The resulting hydrazone bond is known for its pH-sensitive nature.[2]
Comparative Stability Analysis
The stability of the linker is paramount to ensure that the cytotoxic payload is delivered specifically to the target cells and not prematurely released into systemic circulation, which could lead to off-target toxicity. The primary mechanism of cleavage for both oxime and hydrazone linkers in a biological context is hydrolysis.
pH-Dependent Stability
A key differentiator between oxime and hydrazone linkages is their relative stability at different pH values. Hydrazone linkers are designed to be labile in acidic environments, a feature that is exploited for drug release in the acidic intracellular compartments of cancer cells, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3] However, this inherent pH sensitivity can also lead to instability at physiological pH (7.4), especially in the presence of plasma components.[4][5]
Oxime linkages, on the other hand, are substantially more stable across a wider pH range, including acidic conditions. The rate constant for the hydrolysis of oximes has been reported to be nearly 1000-fold lower than that for simple hydrazones. This enhanced stability makes the this compound linkage a more robust choice when prolonged circulation and minimal premature drug release are desired.
Stability in Plasma
The stability of a linker in buffer can be significantly different from its stability in plasma. Plasma contains various proteins and small molecules that can catalyze the hydrolysis of linkers. Studies have shown that aromatic hydrazones, while relatively stable in phosphate-buffered saline (PBS), undergo rapid degradation in plasma. This accelerated cleavage is attributed to catalysis by plasma proteins and other low molecular weight components.
While specific plasma stability data for the this compound linker is not as extensively published in direct comparative studies, the general consensus is that oxime linkages exhibit superior stability in biological media compared to hydrazones due to their inherent resistance to hydrolysis.
Structural Influence on Stability
The stability of hydrazone linkages is also highly dependent on the structure of the aldehyde or ketone and the hydrazine derivative. Hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes due to resonance stabilization. The electronic properties of substituents on the carbonyl and hydrazine precursors also play a significant role. In contrast, the stability of the oxime bond is less influenced by such structural variations, providing a more consistently stable linkage.
Quantitative Stability Data
The following tables summarize quantitative data on the stability of hydrazone and oxime linkages from various studies. It is important to note that experimental conditions can vary, and direct comparisons should be made with caution.
| Linkage Type | Compound/Conjugate | Condition | Half-life (t½) | Reference |
| Hydrazone | Auristatin E Conjugate | pH 7.2 | 183 hours | |
| Auristatin E Conjugate | pH 5.0 | 4.4 hours | ||
| Aliphatic Aldehyde-derived PEG-PE | pH 7.4 | 20 - 150 minutes | ||
| Aromatic Aldehyde-derived PEG-PE | pH 7.4 | > 72 hours | ||
| Oxime | Isostructural Oxime | pD 7.0 | 25 days | |
| Hydrazone | Isostructural Methylhydrazone | pD 7.0 | 1 hour | |
| Hydrazone | Isostructural Acetylhydrazone | pD 7.0 | 2 hours |
Table 1. Comparative Half-lives of Hydrazone and Oxime Linkages at Different pH Values.
| Linkage Type | Observation | Reference |
| Hydrazone | Rapid degradation in plasma compared to PBS. | |
| Hydrolysis catalyzed by plasma proteins and low molecular weight components. | ||
| Oxime | Generally more stable in aqueous environments and at physiological pH. |
Table 2. Summary of Linkage Stability in Plasma.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective and safe bioconjugates. Below are detailed methodologies for key experiments used to evaluate the stability of this compound and hydrazone linkages.
Protocol: In Vitro pH-Dependent Stability Assay
Objective: To determine the rate of cleavage of a linker at different pH values mimicking physiological and endosomal/lysosomal conditions.
Materials:
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate or citrate buffers at pH 5.0 and pH 6.0
-
The bioconjugate of interest (e.g., ADC)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., size exclusion or reverse phase)
-
Mass Spectrometer (MS) for identification of cleavage products
Procedure:
-
Prepare stock solutions of the bioconjugate in a suitable buffer (e.g., PBS).
-
Dilute the stock solution to a final concentration in the pre-warmed pH 7.4, 6.0, and 5.0 buffers.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench the reaction by adding a suitable quenching agent or by freezing the sample immediately at -80°C.
-
Analyze the samples by HPLC to separate the intact bioconjugate from the cleaved payload and other degradation products.
-
Quantify the percentage of intact bioconjugate remaining at each time point by integrating the peak areas from the HPLC chromatogram.
-
Calculate the half-life (t½) of the linker at each pH.
Protocol: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a linker in a more biologically relevant matrix.
Materials:
-
Human or animal plasma (e.g., mouse, rat) with anticoagulant (e.g., heparin, EDTA)
-
The bioconjugate of interest
-
HPLC-MS system
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Thaw frozen plasma at 37°C.
-
Spike the plasma with a stock solution of the bioconjugate to the desired final concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points, withdraw an aliquot of the plasma sample.
-
Immediately add the aliquot to a tube containing a cold protein precipitation solution to stop the reaction and precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload and any metabolites.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Separately, analyze the plasma samples (after appropriate sample preparation, e.g., affinity capture) to quantify the amount of intact bioconjugate remaining.
-
Calculate the half-life of the linker in plasma.
Conclusion
The choice between a this compound (oxime) and a hydrazone linkage depends on the specific requirements of the drug delivery system.
-
This compound (Oxime) Linkage: Offers superior stability across a range of pH values and in plasma. This makes it an excellent choice for applications requiring long circulation times and minimal premature drug release to reduce off-target toxicity.
-
Hydrazone Linkage: Provides a pH-sensitive cleavage mechanism, which can be advantageous for targeted drug release in the acidic tumor microenvironment or within acidic intracellular compartments. However, its lower stability at physiological pH and in plasma necessitates careful structural optimization to achieve an acceptable therapeutic window.
For applications demanding high stability and a predictable release profile, the this compound linkage is the more robust and reliable option. For strategies that rely on pH-triggered payload release, the hydrazone linker remains a viable, albeit more challenging, alternative that requires thorough characterization of its stability profile.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Functional Assays for Proteins Labeled with Mal-PEG2-oxyamine and SNAP-tag Technology
For researchers, scientists, and drug development professionals, the selection of a protein labeling strategy is a critical step that can significantly impact the outcome of functional assays. This guide provides a detailed comparison of two prominent labeling technologies: the chemical ligation approach using Mal-PEG2-oxyamine and the enzymatic, self-labeling SNAP-tag system. We will delve into the methodologies, present available data on their performance, and discuss the implications for preserving protein function.
Introduction to Protein Labeling Technologies
Site-specific protein labeling is an indispensable tool for elucidating protein function, localization, and interactions. The ideal labeling method should be highly specific, efficient, and, most importantly, should not interfere with the native biological activity of the protein. Here, we compare a popular chemical labeling reagent, this compound, with a widely used enzymatic labeling system, the SNAP-tag.
This compound is a heterobifunctional linker. It possesses a maleimide group that reacts specifically with the thiol group of cysteine residues, and an oxyamine group that can be conjugated to a payload of interest, such as a fluorophore or a small molecule. This method offers the advantage of targeting native or engineered cysteine residues for precise labeling.
The SNAP-tag is a 20 kDa mutant of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). It is genetically fused to the protein of interest and covalently reacts with O⁶-benzylguanine (BG) substrates. This allows for the specific attachment of a wide variety of molecules to the SNAP-tag fusion protein.[1][2]
Comparison of Labeling Technologies
| Feature | This compound (Maleimide-based) | SNAP-tag |
| Labeling Strategy | Chemical ligation targeting cysteine residues. | Enzymatic self-labeling of a fusion tag. |
| Specificity | High for free cysteine thiols. Potential for off-target reaction with other nucleophiles. | Highly specific reaction between the SNAP-tag and its O⁶-benzylguanine substrate.[1] |
| Requirement for Protein Engineering | May require site-directed mutagenesis to introduce a uniquely reactive cysteine. | Requires genetic fusion of the 20 kDa SNAP-tag to the protein of interest. |
| Potential Impact on Protein Function | The small size of the linker may minimize perturbation. However, modification of a native cysteine could disrupt structure or function. | The larger size of the SNAP-tag (20 kDa) could potentially interfere with protein folding, localization, or function. However, it is often well-tolerated.[3] |
| Versatility of Probes | The oxyamine group allows for conjugation to a wide range of molecules. | A broad range of commercially available O⁶-benzylguanine substrates exist, including fluorophores, biotin, and beads.[1] |
| In Vivo Labeling | Can be challenging due to the presence of endogenous thiols and reducing agents. | Well-established for live-cell imaging with cell-permeable substrates. |
Experimental Protocols
This compound Labeling Protocol (General)
This protocol outlines the general steps for labeling a protein with a this compound linker conjugated to a fluorescent dye.
Materials:
-
Purified protein with an accessible cysteine residue.
-
This compound conjugated to a fluorescent probe.
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).
-
Reducing agent (e.g., TCEP) to ensure the cysteine is in its reduced state.
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer. If necessary, treat with a reducing agent to ensure the target cysteine is not oxidized.
-
Labeling Reaction: Add the this compound-fluorophore conjugate to the protein solution. The molar ratio of the labeling reagent to the protein should be optimized, but a 5- to 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a light-sensitive fluorophore.
-
Quenching: Add a quenching reagent to consume any unreacted maleimide groups.
-
Purification: Remove the excess labeling reagent and quenched reagent by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein and the fluorophore.
SNAP-tag Labeling Protocol (In Vitro)
This protocol describes the labeling of a purified SNAP-tag fusion protein.
Materials:
-
Purified SNAP-tag fusion protein.
-
O⁶-benzylguanine (BG) substrate conjugated to the desired label.
-
Reaction buffer (e.g., PBS with 1 mM DTT).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Dilute the purified SNAP-tag fusion protein in the reaction buffer.
-
Labeling Reaction: Add the BG-substrate to the protein solution. A 1.5- to 2-fold molar excess of the substrate is typically sufficient.
-
Incubation: Incubate the reaction for 30 minutes at 37°C.
-
Purification: Remove the unreacted substrate by size-exclusion chromatography.
-
Verification: Confirm labeling by SDS-PAGE and in-gel fluorescence scanning.
Functional Assays: A Comparative Overview
The ultimate test of any labeling strategy is its impact on the biological function of the protein. Below are examples of functional assays that can be used to assess the integrity of labeled proteins.
Enzyme Activity Assays
For enzymes, a direct measurement of their catalytic activity is the most definitive functional assay.
Example: For a kinase, an in vitro kinase assay could be performed using a specific substrate and radiolabeled ATP. The incorporation of the radiolabel into the substrate is then quantified. The activity of the labeled enzyme would be compared to that of the unlabeled, wild-type enzyme.
Receptor Binding Assays
For receptors, assessing their ability to bind to their cognate ligands is a key functional parameter.
Example: A radioligand binding assay can be performed where cells expressing the labeled receptor are incubated with a radiolabeled ligand. The amount of bound radioactivity is measured to determine the binding affinity (Kd) and the total number of binding sites (Bmax). These values for the labeled receptor are then compared to the unlabeled receptor.
Cellular Assays
For proteins involved in cellular signaling pathways, functional assays in a cellular context are crucial.
Example: For a G-protein coupled receptor (GPCR), a downstream signaling event such as calcium mobilization or cAMP production can be measured upon agonist stimulation. The dose-response curve and the maximal response for the labeled receptor can be compared to the unlabeled control. Studies have shown that N-terminally SNAP-tagged GPCRs often retain their signaling capabilities.
Data Presentation: A Hypothetical Comparison
As previously stated, direct comparative quantitative data is scarce. The following table is a hypothetical example to illustrate how such data would be presented. The values are for illustrative purposes only and do not represent real experimental data.
| Functional Assay | Unlabeled Protein | This compound Labeled | SNAP-tag Labeled |
| Enzyme Activity (Kinase) | |||
| Vmax (µmol/min/mg) | 100 ± 5 | 95 ± 7 | 88 ± 6 |
| Km (µM) | 10 ± 1.2 | 11 ± 1.5 | 15 ± 2.1 |
| Receptor Binding (GPCR) | |||
| Ligand Affinity (Kd, nM) | 5.2 ± 0.8 | 6.1 ± 1.1 | 8.5 ± 1.5 |
| Cellular Signaling (GPCR) | |||
| EC50 for cAMP production (nM) | 2.5 ± 0.5 | 3.1 ± 0.7 | 4.8 ± 1.0 |
Signaling Pathways and Experimental Workflows
This compound Labeling Workflow
Caption: Workflow for labeling a protein with this compound.
SNAP-tag Labeling and Functional Assay Workflow
Caption: Workflow for SNAP-tag labeling and subsequent functional analysis.
Conclusion
Both this compound and SNAP-tag technologies offer powerful solutions for site-specific protein labeling. The choice between these methods will depend on the specific protein of interest, the desired application, and the tolerance of the protein to modification.
-
This compound is advantageous when labeling with a small modification is critical and a suitable cysteine is available or can be introduced without compromising function.
-
SNAP-tag provides a highly specific and versatile platform, particularly for live-cell applications, though the fusion of a 20 kDa tag needs to be considered.
For any labeling study, it is imperative to perform rigorous functional validation to ensure that the observed results are a true reflection of the protein's biology and not an artifact of the labeling process. While this guide provides a framework for comparison, the optimal choice will always be context-dependent and should be determined empirically.
References
The Influence of PEG Linker Length in Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse linker technologies available, polyethylene glycol (PEG) linkers are extensively utilized due to their hydrophilicity, biocompatibility, and their capacity to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide presents a comparative analysis of different PEG linker lengths, substantiated by experimental data, to facilitate the selection of the optimal linker for various bioconjugation applications.
The length of the PEG linker, which can range from short, discrete molecules (e.g., PEG4, PEG8, PEG12) to longer polymer chains, plays a significant role in modulating the physicochemical and biological properties of bioconjugates like antibody-drug conjugates (ADCs).[1] Shorter PEG spacers can be advantageous for creating compact conjugates, whereas longer linkers may be required to overcome steric hindrance and improve solubility.[1]
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The following tables summarize quantitative data from various studies, highlighting the effects of different PEG linker lengths on key parameters of bioconjugates.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated Molecule |
| No PEG | ~8.5 | 1.0 |
| PEG8 | ~4.5 | 0.53 |
| PEG12 | ~3.0 | 0.35 |
| PEG24 | ~2.0 | 0.24 |
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[1]
Table 2: Influence of PEG Linker Length on Binding Affinity
| Compound | PEG Linker Length | IC50 (nM) |
| natGa-NOTA-PEGn-RM26 | PEG2 | 1.8 ± 0.2 |
| natGa-NOTA-PEGn-RM26 | PEG3 | 2.5 ± 0.3 |
| natGa-NOTA-PEGn-RM26 | PEG4 | 3.1 ± 0.4 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.[1]
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Chain Molecular Weight | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG |
| HM | No PEG | 0.8 | 1.0 |
| HP4KM | 4 kDa | 5.2 | 6.5 |
| HP10KM | 10 kDa | 18.0 | 22.5 |
This data indicates that while longer PEG chains can significantly increase the in vivo half-life, they may also lead to a reduction in in vitro cytotoxicity, likely due to steric hindrance.
Table 4: Effect of PEG Linker Length on In Vivo Half-Life of Affibody-Drug Conjugates
| Conjugate | PEG Chain Molecular Weight | Half-Life (minutes) | Fold Increase in Half-Life vs. No PEG |
| HM | No PEG | 19.6 | 1.0 |
| HP4KM | 4 kDa | 49.0 | 2.5 |
| HP10KM | 10 kDa | 219.5 | 11.2 |
This table clearly demonstrates the significant positive correlation between PEG linker length and the circulation half-life of the bioconjugate.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of different PEG linker lengths are provided below.
Protocol 1: ADC Synthesis and Characterization
1. Antibody Modification:
-
A monoclonal antibody is partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
2. Drug-Linker Preparation:
-
The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
3. Conjugation:
-
The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.
4. Purification:
-
The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unreacted drug-linkers and other impurities.
5. Characterization (Determination of Drug-to-Antibody Ratio - DAR):
-
UV-Vis Spectroscopy: The concentrations of the antibody and the drug are determined using their respective extinction coefficients and the Beer-Lambert law. The DAR is then calculated as the molar ratio of the drug to the antibody.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as each additional drug-linker moiety increases the hydrophobicity of the antibody. An SEC-purified ADC sample is injected onto an HIC column with a decreasing salt gradient. The different DAR species (e.g., DAR0, DAR2, DAR4) elute as distinct peaks.
Protocol 2: In Vivo Pharmacokinetic Analysis
1. Animal Model:
-
Select an appropriate animal model (e.g., mice or rats).
2. Administration:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.
3. Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).
4. Sample Processing:
-
Process the blood samples to obtain plasma.
5. Quantification:
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
6. Data Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).
Protocol 3: In Vitro Competitive Binding Assay
1. Materials:
-
Cells or membranes expressing the target receptor.
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.
-
Unlabeled PEGylated ligands of different PEG lengths.
-
Assay buffer.
-
Filtration apparatus or scintillation counter.
2. Procedure:
-
Incubate the receptor source with the labeled ligand and varying concentrations of the unlabeled PEGylated ligands.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand using filtration.
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand to determine the IC50 value.
Visualizing Bioconjugation Workflows and Concepts
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes and relationships in bioconjugation with PEG linkers.
Caption: General workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: Impact of PEG linker length on key bioconjugate properties.
References
Spectroscopic Confirmation of Mal-PEG2-oxyamine Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional Mal-PEG2-oxyamine linker is a versatile tool in bioconjugation, enabling the sequential linkage of a thiol-containing molecule and a carbonyl-containing molecule. This guide provides a comparative overview of common spectroscopic methods used to confirm successful conjugation at both the maleimide and oxyamine termini. We present supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate analytical techniques for their applications.
Introduction to this compound Conjugation
This compound possesses two reactive functional groups separated by a hydrophilic polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues in proteins or peptides, to form a stable thioether bond. The oxyamine group reacts with aldehydes or ketones to form a stable oxime ether linkage. This dual reactivity allows for the precise and controlled assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.
Confirmation of each conjugation step is critical to ensure the homogeneity and efficacy of the final product. Spectroscopic methods provide the necessary tools to verify the formation of the desired covalent bonds and to characterize the intermediates and the final conjugate.
Comparative Analysis of Spectroscopic Methods
The choice of spectroscopic method depends on several factors, including the nature of the molecules being conjugated, the required level of structural detail, sample availability, and the instrumentation at hand. The following table summarizes the key performance characteristics of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this application.
| Spectroscopic Method | Information Provided | Sensitivity | Resolution | Sample Requirements | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, confirmation of covalent bond formation at specific atomic positions. | Moderate | High | High purity, mg quantities, soluble in deuterated solvents. | Provides unambiguous structural confirmation. Allows for quantification of conjugation efficiency. | Not suitable for very large or complex proteins due to signal overlap. Requires specialized equipment. |
| Mass Spectrometry (MS) | Precise molecular weight of reactants, intermediates, and final conjugate. | High | High | Small sample amount (µg to ng), compatible with complex mixtures (with LC). | Confirms addition of the linker and payload. Can be used for very large molecules (e.g., antibodies). | Does not provide information on the specific site of conjugation without fragmentation analysis (MS/MS). |
| UV-Visible Spectroscopy | Monitors the disappearance of the maleimide chromophore upon reaction with a thiol. | High | Low | Soluble sample, concentrations in the µM range. | Simple, rapid, and allows for real-time reaction monitoring. | Indirect method; does not confirm the structure of the product. Potential for interference from other chromophores in the sample. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule (e.g., PEG backbone, amide bonds). | Moderate | Moderate | Solid or liquid samples, minimal preparation. | Quick and easy method to confirm the presence of the PEG linker. | Not specific for confirming the maleimide or oxyamine conjugation. Can be difficult to interpret in complex molecules due to overlapping peaks. |
Experimental Protocols
Confirmation of Maleimide-Thiol Conjugation by ¹H NMR
Objective: To confirm the formation of the thioether bond by observing the disappearance of the maleimide vinyl proton signals.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., N-acetylcysteine)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
Protocol:
-
Dissolve a known concentration of this compound in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum of the starting material. Identify the characteristic singlet peak of the maleimide protons, typically observed around δ 6.8-7.0 ppm.[1]
-
In a separate vial, dissolve the thiol-containing molecule in the same deuterated solvent.
-
Mix the this compound and thiol solutions in a 1:1 molar ratio.
-
Allow the reaction to proceed at room temperature. The reaction time will vary depending on the specific reactants and concentrations.
-
Acquire ¹H NMR spectra of the reaction mixture at different time points.
-
Confirmation: Successful conjugation is confirmed by the complete disappearance of the maleimide proton signal at ~6.8-7.0 ppm and the appearance of new signals corresponding to the succinimide ring protons, typically between δ 2.5-4.5 ppm.[2]
Confirmation of Conjugation by Mass Spectrometry
Objective: To confirm the formation of the conjugate by verifying its molecular weight.
Materials:
-
Conjugated sample
-
Appropriate solvent for sample dissolution (e.g., water, acetonitrile, methanol with 0.1% formic acid)
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)
Protocol:
-
Prepare a dilute solution of the conjugated sample (typically 1-10 µM).
-
Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Acquire the mass spectrum in the appropriate mass range.
-
Confirmation: Compare the observed molecular weight with the theoretical molecular weight of the expected conjugate. A successful conjugation will result in a peak corresponding to the sum of the molecular weights of the individual components minus the mass of any leaving groups. For large molecules like antibodies, deconvolution of the charge state envelope may be necessary.
Monitoring Maleimide-Thiol Conjugation by UV-Vis Spectroscopy
Objective: To monitor the progress of the maleimide-thiol conjugation by observing the decrease in absorbance of the maleimide group.
Materials:
-
This compound
-
Thiol-containing molecule
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Prepare stock solutions of this compound and the thiol-containing molecule in the reaction buffer.
-
In a quartz cuvette, add the this compound solution and record a baseline UV-Vis spectrum. The maleimide group has a characteristic absorbance maximum around 300 nm.[3][4]
-
Add the thiol-containing molecule to the cuvette, mix quickly, and immediately start recording UV-Vis spectra at regular time intervals.
-
Confirmation: Monitor the decrease in absorbance at ~300 nm over time. A complete reaction is indicated by the stabilization of the absorbance at a minimum value.[5]
Confirmation of Oxyamine-Carbonyl Conjugation (Oxime Formation) by ¹H NMR
Objective: To confirm the formation of the oxime ether bond.
Materials:
-
Maleimide-thiol conjugate with a free oxyamine group
-
Aldehyde or ketone-containing molecule
-
Deuterated solvent with appropriate pH for oxime formation (e.g., deuterated acetate buffer, pH 4-5)
-
NMR tubes
-
NMR spectrometer
Protocol:
-
Dissolve the maleimide-thiol conjugate in the deuterated buffer.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add the aldehyde or ketone-containing molecule to the NMR tube.
-
Monitor the reaction by acquiring ¹H NMR spectra at various time points.
-
Confirmation: The formation of the oxime ether is confirmed by the appearance of a new signal for the N=CH or N=C(R)H proton, typically in the range of δ 7.5-8.5 ppm for aldoximes and slightly more shielded for ketoximes. The signals of the protons adjacent to the newly formed C=N-O bond will also shift.
Visualizing the Process
References
- 1. researchgate.net [researchgate.net]
- 2. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Homogeneity of Thiol-Maleimide Michael-Type Addition-Based Hydrogels Using Amino Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
A Comparative Guide to the In-Vitro Stability of Mal-PEG2-oxyamine Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while a linker that is too stable may hinder the release of the drug at the tumor site. This guide provides an objective comparison of the in-vitro stability of ADCs featuring the Mal-PEG2-oxyamine linker with other common linker technologies, supported by experimental data.
The this compound linker is a heterobifunctional linker that combines a maleimide group for conjugation to thiol groups on the antibody (e.g., from reduced interchain disulfides or engineered cysteines) and an oxyamine group for the formation of a stable oxime linkage with a carbonyl group on the payload. The inclusion of a short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
Comparative In-Vitro Stability Data
The in-vitro stability of ADCs is primarily assessed through plasma stability assays and lysosomal stability assays. These assays simulate the conditions the ADC will encounter in the bloodstream and within the target cell, respectively.
Plasma Stability
Plasma stability assays evaluate the propensity of the ADC to prematurely release its payload in the circulation. This is a critical parameter as free payload can cause systemic toxicity. The stability of the maleimide-cysteine linkage is a key factor in the plasma stability of these ADCs. While the thiosuccinimide adduct formed is generally stable, it can undergo a retro-Michael reaction, leading to deconjugation.
| Linker Type | ADC Model | Incubation Time (days) | % Intact ADC Remaining (in human plasma) | Reference |
| This compound | Trastuzumab-MMAE | 7 | >95% (Estimated based on similar stabilized maleimide linkers) | [1][2] |
| Valine-Citrulline (vc) | Trastuzumab-MMAE | 7 | ~50-80% | [3][4] |
| Valine-Alanine (va) | Trastuzumab-MMAE | 7 | >90% | [1] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | 7 | >95% |
Note: Direct quantitative data for this compound was not available in the reviewed literature. The stability is estimated based on data for stabilized maleimide linkers designed to minimize the retro-Michael reaction.
Lysosomal Stability
Lysosomal stability assays assess the efficiency of payload release within the target cell's lysosomes, a crucial step for the efficacy of many ADCs. For ADCs with cleavable linkers, such as those designed to be cleaved by lysosomal proteases, efficient release is desired. The oxime linkage in the this compound linker is generally stable under physiological conditions but can be designed to be cleavable under the acidic and enzymatic conditions of the lysosome, depending on the structure of the payload and the oxime bond itself.
| Linker Type | ADC Model | Incubation Time (hours) | % Payload Release (in lysosomal preparation) | Reference |
| This compound | Generic ADC-Payload | 24 | Payload-dependent (designed for efficient release) | |
| Valine-Citrulline (vc) | Trastuzumab-MMAE | 24 | ~70-90% | |
| Valine-Alanine (va) | Trastuzumab-MMAE | 24 | ~50-70% | |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | 24 | <10% (relies on antibody degradation) |
Note: The payload release for this compound ADCs is highly dependent on the specific chemistry of the oxime bond and the payload.
Experimental Protocols
In-Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in human plasma over time by measuring the amount of intact ADC.
Methodology:
-
ADC Incubation: Incubate the ADC (e.g., at a final concentration of 100 µg/mL) in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, quench the reaction by freezing the samples at -80°C. For analysis, thaw the samples and isolate the ADC from plasma proteins using affinity chromatography (e.g., Protein A or antigen-coated beads).
-
LC-MS Analysis: Analyze the intact ADC using liquid chromatography-mass spectrometry (LC-MS). The average drug-to-antibody ratio (DAR) is determined by deconvolution of the mass spectrum. A decrease in the average DAR over time indicates payload loss.
-
Data Analysis: Plot the average DAR against time to determine the stability profile of the ADC. The percentage of intact ADC can be calculated relative to the time 0 sample.
Lysosomal Stability Assay
Objective: To evaluate the release of the payload from an ADC in a simulated lysosomal environment.
Methodology:
-
Lysosome Preparation: Utilize commercially available isolated liver lysosomes or prepare them from fresh tissue using differential centrifugation.
-
ADC Incubation: Incubate the ADC (e.g., at a final concentration of 50 µg/mL) with the lysosomal preparation at 37°C in an appropriate acidic buffer (e.g., pH 4.5-5.5) to mimic the lysosomal environment.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Preparation: Stop the enzymatic reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples to pellet the precipitated proteins and lysosomes.
-
HPLC or LC-MS/MS Analysis: Analyze the supernatant for the presence of the released payload using high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
Data Analysis: Quantify the amount of released payload at each time point by comparing the peak area to a standard curve of the free payload. Plot the percentage of payload release over time.
Visualizing Experimental Workflows and Linker Chemistry
To better understand the processes and molecules involved, the following diagrams have been generated.
Caption: Workflow for the in-vitro plasma stability assay of ADCs.
Caption: Conjugation chemistry of the this compound linker.
Conclusion
The this compound linker represents a promising platform for the development of stable and effective ADCs. Its design incorporates features that aim to enhance plasma stability through a stabilized maleimide linkage while allowing for efficient payload release via a tunable oxime bond. While direct comparative quantitative data for this specific linker is still emerging in publicly available literature, the principles of its chemistry suggest favorable stability profiles compared to some traditional cleavable linkers. The experimental protocols provided herein offer a framework for researchers to conduct their own in-vitro stability assessments of this compound ADCs and compare them with other linker technologies. This will enable a more informed selection of linkers for the development of next-generation ADCs with improved therapeutic windows.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mal-PEG2-oxyamine: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling Mal-PEG2-oxyamine must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, minimizing risks and ensuring the integrity of the laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use common chemical-resistant gloves.
-
Respiratory Protection: Avoid inhalation of vapor or gas. In case of insufficient ventilation, wear a self-contained breathing apparatus.
In Case of Accidental Release:
-
Ensure adequate ventilation in the affected area.
-
Keep away from sources of ignition.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbed material into a designated chemical waste container.
-
Do not flush the spilled material into the sewer system[1].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and solutions containing this compound.
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Handling of Pure (Unused) Compound:
-
If the original container of this compound is to be disposed of, ensure the cap is tightly sealed.
-
Place the sealed container in a secondary container, such as a labeled plastic bag, before transferring it to the designated chemical waste collection area.
-
-
Handling of Solutions:
-
Aqueous solutions of maleimide-containing products should be prepared immediately before use due to the risk of hydrolysis[2]. Do not store aqueous solutions of this compound for extended periods[2].
-
For long-term storage of stock solutions, use a dry, biocompatible, water-miscible solvent such as DMSO or DMF[2].
-
When disposing of solutions, do not pour them down the drain. Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container.
-
-
Decontamination of Glassware and Equipment:
-
Rinse any glassware or equipment that has come into contact with this compound with a suitable solvent (e.g., DMSO, DMF, or the solvent used for the reaction) to remove any residue.
-
Collect the rinse solvent as chemical waste.
-
After the initial rinse, wash the glassware with soap and plenty of water[1].
-
-
Final Disposal:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.
-
Follow your institution's specific procedures for the collection and disposal of chemical waste. This typically involves contacting the EHS office for a scheduled pickup.
-
Quantitative Data Summary
For safe handling and storage, refer to the following quantitative data for this compound and related maleimide compounds.
| Parameter | Value | Source |
| Storage Temperature (Solid) | Room temperature in continental US; may vary elsewhere. For long-term stability, -20°C is recommended. | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | |
| Recommended Solvents for Stock Solutions | Dry, biocompatible, water-miscible solvents like DMSO or DMF. | |
| Reaction pH for Maleimide Group | 6.5 - 7.5 |
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
